Product packaging for L-leucyl-L-arginine(Cat. No.:CAS No. 26607-15-8)

L-leucyl-L-arginine

カタログ番号: B1674816
CAS番号: 26607-15-8
分子量: 287.36 g/mol
InChIキー: SENJXOPIZNYLHU-IUCAKERBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Leu-Arg is a dipeptide composed of L-leucine and L-arginine joined by peptide linkages. It has a role as a metabolite. It is functionally related to a L-leucine and a L-arginine.
Leucylarginine has been reported in Brassica napus and Trypanosoma brucei with data available.
blocks antinociception induced by L-arginine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25N5O3 B1674816 L-leucyl-L-arginine CAS No. 26607-15-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N5O3/c1-7(2)6-8(13)10(18)17-9(11(19)20)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENJXOPIZNYLHU-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949447
Record name N~2~-(2-Amino-1-hydroxy-4-methylpentylidene)arginine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26607-15-8
Record name L-Leucyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26607-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026607158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(2-Amino-1-hydroxy-4-methylpentylidene)arginine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of L-leucyl-L-arginine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the dipeptide L-leucyl-L-arginine (Leu-Arg). The protocols detailed herein are compiled from established chemical and enzymatic approaches, offering a comparative analysis of different strategies. This document is intended to serve as a practical resource for researchers and professionals engaged in peptide synthesis and drug development, providing detailed experimental procedures, data presentation in structured tables, and visual workflows to facilitate understanding and implementation.

Synthesis of this compound

The synthesis of this compound can be achieved through three primary methods: solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis, and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of yield, purity, scalability, and labor intensity.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely adopted method for its efficiency and amenability to automation. The Fmoc/tBu strategy is a common orthogonal protection scheme that allows for the sequential addition of amino acids with high fidelity.

Experimental Protocol:

A detailed protocol for the solid-phase synthesis of this compound using Fmoc chemistry is as follows:

  • Resin Preparation and Swelling:

    • Start with Fmoc-Leu-Wang resin.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour with gentle agitation.

  • Fmoc Deprotection:

    • Treat the swollen resin with a 20% piperidine in DMF solution for 10 minutes.

    • Drain the solution and repeat the treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling (Arginine):

    • In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (4 equivalents relative to resin loading), HBTU (3.95 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution for pre-activation (5-10 minutes).

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Confirm the completion of the coupling reaction using a Kaiser test.

  • Final Cleavage and Deprotection:

    • Wash the resin with DMF and dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Quantitative Data Summary for SPPS:

StepReagent/ParameterQuantity/Condition
Resin Preparation Starting ResinFmoc-Leu-Wang Resin
Resin Swelling SolventN,N-Dimethylformamide (DMF)
Swelling Time1 hour
Fmoc Deprotection Deprotection Reagent20% Piperidine in DMF
Reaction Time2 x 10 minutes
Amino Acid Coupling Amino AcidFmoc-Arg(Pbf)-OH
Coupling ReagentHBTU/HOBt
BaseN,N-Diisopropylethylamine (DIEA)
Molar Equivalents (AA:HBTU/HOBt:DIEA)4:3.95:6
Reaction Time2 hours
Final Cleavage Cleavage CocktailTFA / TIS / Water (95:2.5:2.5)
Reaction Time2-3 hours
Cleavage Volume10 mL per gram of resin

Typical crude purity for SPPS can range from 70-90%, with an overall yield of 60-80%.[1]

SPPS Workflow Diagram:

spss_workflow start Fmoc-Leu-Wang Resin swell Swell in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple Couple Fmoc-Arg(Pbf)-OH (HBTU/HOBt, DIEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 cleave Cleavage & Deprotection (TFA Cocktail) wash2->cleave precipitate Precipitate (Cold Ether) cleave->precipitate product Crude this compound precipitate->product solution_phase_flow cluster_reactants Protected Reactants Arg Boc-Arg(Tos)-OH coupling Coupling (DCC, HOBt) Arg->coupling Leu H-Leu-OMe Leu->coupling protected_dipeptide Boc-Arg(Tos)-Leu-OMe coupling->protected_dipeptide purify_intermediate Purification (Chromatography) protected_dipeptide->purify_intermediate saponification Saponification (NaOH) purify_intermediate->saponification deprotection Deprotection (TFA, H2/Pd) saponification->deprotection final_product This compound deprotection->final_product purification_workflow crude Crude Dipeptide dissolve Dissolve in Equilibration Buffer crude->dissolve load Load onto Cation-Exchange Column dissolve->load wash Wash unbound impurities load->wash elute Elute with Salt/pH Gradient wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (HPLC) collect->analyze pool Pool Pure Fractions analyze->pool pure_product Purified this compound pool->pure_product

References

Enzymatic Synthesis of L-leucyl-L-arginine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-leucyl-L-arginine (Leu-Arg) is a molecule of significant interest due to the distinct and synergistic roles of its constituent amino acids in cellular signaling, particularly in the activation of the mechanistic target of rapamycin (mTOR) pathway. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the use of proteases such as papain and trypsin. It offers detailed, generalized experimental protocols, summarizes key quantitative data for synthesis optimization, and visualizes experimental workflows and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science.

Introduction

This compound is a dipeptide composed of the essential amino acids L-leucine and L-arginine. These amino acids are potent activators of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Enzymatic peptide synthesis offers a green and stereospecific alternative to chemical synthesis, avoiding the need for extensive protecting group strategies and minimizing racemization. Proteases such as papain and trypsin, which typically catalyze the hydrolysis of peptide bonds, can be employed in reverse to facilitate peptide bond formation under specific, kinetically or thermodynamically controlled conditions. Papain, a cysteine protease, exhibits broad specificity, including the formation of peptide bonds involving basic and hydrophobic amino acids.[1] Trypsin, a serine protease, demonstrates high specificity for cleaving at the C-terminus of arginine and lysine residues, a property that can be harnessed for synthesis.

Principles of Enzymatic Peptide Synthesis

The enzymatic synthesis of peptides can be controlled through two main approaches: thermodynamic control and kinetic control.

  • Thermodynamic Control: This approach shifts the equilibrium of the reaction towards synthesis by altering the reaction conditions, typically by reducing the water content of the medium through the use of organic solvents. This minimizes the competing hydrolysis reaction.

  • Kinetic Control: In this method, an activated acyl donor (e.g., an amino acid ester) is used. The enzyme forms an acyl-enzyme intermediate which is then attacked by the amino group of the nucleophile (the second amino acid). For the synthesis to be efficient, the rate of aminolysis must be significantly higher than the rate of hydrolysis of the intermediate. An excess of the nucleophile is often used to favor the synthesis reaction.[2]

Enzymatic Synthesis of this compound

While specific literature detailing the optimized enzymatic synthesis of this compound is limited, this section provides generalized protocols for its synthesis using papain and trypsin, based on established principles of enzymatic peptide synthesis and data from the synthesis of similar peptides.

Papain-Catalyzed Synthesis (Generalized Protocol)

Papain is a robust cysteine protease that can function in a variety of solvent systems.[1] For peptide synthesis, a low-water environment is generally preferred to shift the equilibrium away from hydrolysis.

Experimental Protocol:

  • Substrate Preparation:

    • Prepare a solution of the acyl donor, N-protected L-leucine ester (e.g., N-α-Cbz-L-leucine methyl ester), in an organic solvent such as acetonitrile.

    • Prepare a solution of the nucleophile, L-arginine, in a minimal amount of aqueous buffer (e.g., Tris-HCl, pH 8.0). The final reaction mixture should have a low water content (e.g., <5% v/v).

  • Enzyme Preparation:

    • Immobilized papain is recommended to facilitate enzyme removal and reuse. If using free papain, dissolve it in the reaction buffer.

    • The active site of papain contains a cysteine residue that requires a reducing environment to maintain activity. Therefore, the addition of a reducing agent like L-cysteine is often necessary.

  • Reaction Setup:

    • Combine the acyl donor and nucleophile solutions in a reaction vessel.

    • Add the papain preparation to initiate the reaction.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-40 °C) with constant stirring.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).

    • Once the reaction has reached completion or equilibrium, remove the enzyme (by filtration if immobilized).

    • The product can be purified from the reaction mixture using techniques such as flash chromatography or preparative HPLC.

  • Deprotection and Characterization:

    • Remove the N-terminal protecting group (e.g., by catalytic hydrogenation for a Cbz group).

    • Confirm the identity and purity of the final this compound product by mass spectrometry and NMR spectroscopy. The expected monoisotopic mass for this compound (C12H25N5O3) is approximately 287.19 Da.[3]

Trypsin-Catalyzed Synthesis (Generalized Protocol)

Trypsin's high specificity for arginine can be leveraged for efficient peptide bond formation. Immobilized trypsin is often used to prevent autolysis and simplify downstream processing.

Experimental Protocol:

  • Substrate Preparation:

    • Prepare a solution of the acyl donor, N-protected L-leucine ester (e.g., N-α-Boc-L-leucine p-nitrophenyl ester), in a suitable organic solvent.

    • Prepare a solution of L-arginine in an aqueous buffer (e.g., pH 8-9).

  • Enzyme Preparation:

    • Use immobilized trypsin to enhance stability and allow for reuse.

  • Reaction Setup:

    • Combine the substrate solutions in a reaction vessel.

    • Add the immobilized trypsin to start the synthesis.

    • Maintain the reaction at a constant temperature (e.g., 37 °C) with gentle agitation.

  • Reaction Monitoring and Work-up:

    • Monitor the formation of the dipeptide by HPLC.

    • Upon completion, separate the immobilized enzyme by filtration.

    • Purify the dipeptide from the supernatant using chromatographic methods.

  • Deprotection and Characterization:

    • Remove the N-terminal protecting group (e.g., with trifluoroacetic acid for a Boc group).

    • Verify the final product's identity and purity using mass spectrometry and NMR.

Quantitative Data Summary

The following tables summarize generalized quantitative parameters for the enzymatic synthesis of this compound. These values are based on typical conditions reported for similar enzymatic peptide syntheses and should be optimized for this specific reaction.

Table 1: Generalized Reaction Parameters for Papain-Catalyzed Synthesis of this compound

ParameterValue/RangeReference/Rationale
EnzymePapain (free or immobilized)Broad specificity for hydrophobic and basic amino acids
Acyl DonorN-protected L-leucine esterKinetic control of synthesis
NucleophileL-arginine
SolventAcetonitrile with <5% aqueous bufferLow water content favors synthesis over hydrolysis
pH7.0 - 9.0Optimal range for papain activity
Temperature25 - 40 °CBalances reaction rate and enzyme stability
Substrate Conc. (Acyl Donor)0.1 - 0.5 MGeneral range for chemoenzymatic synthesis
Substrate Conc. (Nucleophile)0.2 - 1.0 MExcess nucleophile drives the reaction towards synthesis
Enzyme Concentration1 - 20 mg/mLGeneral range for chemoenzymatic synthesis
Expected Yield>80%Based on synthesis of similar arginine-containing amides

Table 2: Generalized Reaction Parameters for Trypsin-Catalyzed Synthesis of this compound

ParameterValue/RangeReference/Rationale
EnzymeTrypsin (immobilized)High specificity for arginine; immobilization improves stability
Acyl DonorN-protected L-leucine esterKinetic control of synthesis
NucleophileL-arginine
SolventBiphasic system or aqueous bufferDependent on substrate solubility and enzyme stability
pH8.0 - 9.0Optimal pH for trypsin activity
Temperature30 - 40 °COptimal temperature range for trypsin
Substrate Conc. (Acyl Donor)0.05 - 0.2 MGeneral range for enzymatic peptide synthesis
Substrate Conc. (Nucleophile)0.1 - 0.5 MMolar excess of nucleophile is common
Enzyme Concentration0.5 - 10 mg/mLDependent on enzyme activity and immobilization support
Expected YieldHigh (specific value requires experimental data)Trypsin can be highly efficient in kinetically controlled synthesis

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the enzymatic synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis sub_prep Substrate Preparation (N-protected Leu-ester, Arg) reaction Enzymatic Coupling (Controlled Temp, pH, Time) sub_prep->reaction enz_prep Enzyme Preparation (Papain/Trypsin, +/- Immobilization) enz_prep->reaction monitoring Reaction Monitoring (HPLC) reaction->monitoring separation Enzyme Separation (Filtration) monitoring->separation purify Product Purification (Chromatography) separation->purify deprotect Deprotection of N-terminus purify->deprotect char Characterization (MS, NMR) deprotect->char

Caption: Generalized workflow for the enzymatic synthesis of this compound.

This compound and the mTOR Signaling Pathway

L-leucine and L-arginine are known to activate the mTORC1 signaling pathway through distinct mechanisms. The dipeptide this compound may act synergistically, though the precise mechanism is still under investigation.

mTOR_Signaling_Pathway Leu L-Leucine mTORC1 mTORC1 Leu->mTORC1 Activates Arg L-Arginine Arg->mTORC1 Activates LeuArg This compound LeuArg->mTORC1 Potentially Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis Inhibits (when unphosphorylated)

Caption: Simplified mTORC1 signaling pathway activated by L-leucine and L-arginine.

Conclusion

The enzymatic synthesis of this compound presents a promising and environmentally friendly approach to producing this bioactive dipeptide. While further research is needed to optimize the specific reaction conditions for this dipeptide, the general principles of protease-catalyzed peptide synthesis provide a solid foundation for developing efficient and scalable processes. The potential for this compound to modulate key cellular signaling pathways, such as mTOR, underscores its importance for applications in nutrition, pharmaceuticals, and biotechnology. This guide provides the fundamental knowledge and generalized protocols to aid researchers in the synthesis and investigation of this intriguing molecule.

References

An In-depth Technical Guide to the Chemical Properties and Structure of L-leucyl-L-arginine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucyl-L-arginine (Leu-Arg) is a dipeptide composed of the essential amino acids L-leucine and L-arginine. As a naturally occurring biomolecule, it serves as a metabolite and is implicated in various physiological processes.[1] Its biological activity is often linked to the individual roles of its constituent amino acids, which are key players in cellular signaling pathways regulating growth, protein synthesis, and metabolism.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is formed through a peptide bond between the carboxyl group of L-leucine and the amino group of L-arginine. The structure is characterized by the isobutyl side chain of leucine and the guanidinium group of arginine, the latter of which confers a basic nature to the dipeptide.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1]
Synonyms Leucylarginine, Leu-Arg, H-Leu-Arg-OH[1]
Molecular Formula C12H25N5O3[1]
SMILES CC(C)C--INVALID-LINK--N)C(=O)O">C@@HN
InChI Key SENJXOPIZNYLHU-IUCAKERBSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems and for the development of analytical and therapeutic applications.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 287.36 g/mol
Exact Mass 287.19573968 Da
Estimated pKa Values α-carboxyl: ~3.4, α-amino: ~7.9, Arginine side chain: ~12.5
Estimated Isoelectric Point (pI) ~10.2
Solubility Expected to be highly soluble in water, similar to L-arginine.
pKa and Isoelectric Point Estimation

The pKa values of the ionizable groups in this compound can be estimated based on the typical pKa values of the N-terminus, C-terminus, and the arginine side chain in peptides. The α-carboxyl group of the C-terminal arginine will have a pKa around 3.4. The α-amino group of the N-terminal leucine will have a pKa around 7.9. The guanidinium group on the arginine side chain has a pKa of approximately 12.5.

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For this compound, with a free amino group and a guanidinium group, the pI can be estimated by averaging the pKa values of the two positively charged groups (the α-amino group and the arginine side chain):

pI ≈ (pKaα-amino + pKaarginine side chain) / 2 pI ≈ (7.9 + 12.5) / 2 = 10.2

Solubility

Experimental Protocols

The synthesis and characterization of this compound can be achieved through standard peptide chemistry techniques. Both solid-phase and solution-phase synthesis methods are applicable.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis offers a streamlined approach for the synthesis of this compound, with simplified purification steps.

Materials:

  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-Leu-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal leucine using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the Pbf side-chain protecting group.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Resin_Swelling Resin Swelling (Fmoc-Arg(Pbf)-Wang) Fmoc_Deprotection1 Fmoc Deprotection (Arginine) Resin_Swelling->Fmoc_Deprotection1 Coupling Amino Acid Coupling (Fmoc-Leu-OH) Fmoc_Deprotection1->Coupling Fmoc_Deprotection2 Final Fmoc Deprotection (Leucine) Coupling->Fmoc_Deprotection2 Cleavage Cleavage from Resin Fmoc_Deprotection2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation RP_HPLC RP-HPLC Precipitation->RP_HPLC Mass_Spec Mass Spectrometry RP_HPLC->Mass_Spec NMR NMR Spectroscopy RP_HPLC->NMR

Fig. 1: Workflow for SPPS of this compound.

Biological Activity and Signaling Pathways

The biological effects of this compound are largely attributed to the individual actions of L-leucine and L-arginine following its hydrolysis by peptidases. Both amino acids are crucial signaling molecules, particularly in the regulation of protein synthesis and cell growth through the mTOR pathway.

L-leucine is a potent activator of mTOR Complex 1 (mTORC1), a master regulator of cell growth and proliferation. L-arginine also stimulates the mTOR pathway and is the substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule in vasodilation and other physiological processes.

There are two main hypotheses for the mechanism of action of dipeptides like this compound:

  • Intracellular Hydrolysis: The dipeptide is transported into the cell and then rapidly broken down into L-leucine and L-arginine, which then act on their respective signaling pathways.

  • Direct Signaling: The intact dipeptide may directly interact with cellular components to elicit a response.

Signaling_Pathways cluster_uptake Cellular Uptake and Fate cluster_signaling Downstream Signaling Leu_Arg This compound Hydrolysis Hydrolysis (Peptidases) Leu_Arg->Hydrolysis Hypothesis 1 Leu_Arg_Direct Direct Signaling (Hypothesis 2) Leu_Arg->Leu_Arg_Direct Leucine L-leucine Hydrolysis->Leucine Arginine L-arginine Hydrolysis->Arginine mTORC1 mTORC1 Leucine->mTORC1 Potent Activator Arginine->mTORC1 NOS Nitric Oxide Synthase (NOS) Arginine->NOS Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis NO Nitric Oxide (NO) NOS->NO Cellular_Response Cellular Response Leu_Arg_Direct->Cellular_Response

Fig. 2: Proposed signaling mechanisms of this compound.

A notable reported activity of this compound is its ability to inhibit the analgesic effect of systemically administered L-arginine when given intracerebroventricularly in a mouse model of hyperalgesia. This suggests a more complex interaction than simple hydrolysis and may point towards a direct effect on specific receptors or transporters in the central nervous system.

Conclusion

This compound is a dipeptide with significant ties to fundamental cellular processes, primarily through the actions of its constituent amino acids, L-leucine and L-arginine. Its well-defined chemical structure and properties make it amenable to chemical synthesis and analysis. For researchers and drug development professionals, understanding the interplay between its direct and indirect (post-hydrolysis) effects is crucial for exploring its therapeutic potential. Further investigation into its specific transport mechanisms and potential direct interactions with cellular targets will be vital in elucidating its full physiological role and pharmacological applications.

References

L-leucyl-L-arginine In Vitro Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide L-leucyl-L-arginine (Leu-Arg) is a molecule of significant interest due to the well-documented and potent biological activities of its constituent amino acids, L-leucine and L-arginine. While direct in vitro studies on the Leu-Arg dipeptide are limited, its biological functions can be largely inferred from the activities of its components. It is hypothesized that Leu-Arg is transported into cells via peptide transporters, such as PepT1 and PepT2, and is subsequently hydrolyzed by intracellular peptidases into free L-leucine and L-arginine.[1] These amino acids then exert their effects on key cellular processes, primarily through the activation of the mTOR and nitric oxide (NO) signaling pathways. This guide provides a comprehensive overview of the inferred in vitro biological activities of this compound, detailed experimental protocols for its study, and visualizations of the core signaling pathways.

Core Biological Activities and Signaling Pathways

The primary biological activities of this compound are anticipated to be a synergistic or additive combination of the effects of L-leucine and L-arginine.

Activation of the mTOR Signaling Pathway

Both L-leucine and L-arginine are potent activators of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[1][2][3]

  • L-leucine Signaling: L-leucine is sensed by Sestrin2, which relieves the inhibition of the GATOR2 complex.[4]

  • L-arginine Signaling: L-arginine is sensed by the cytosolic protein CASTOR1, which also leads to the dissociation of the GATOR1-GATOR2 inhibitory complex.

The activation of GATOR2 allows for the subsequent activation of Rag GTPases, which recruit mTORC1 to the lysosomal surface. Here, mTORC1 is fully activated by the small GTPase Rheb. Activated mTORC1 then phosphorylates downstream targets, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis.

mTORC1_Signaling_Pathway cluster_lysosome Lysosome Leu_Arg This compound Hydrolysis Intracellular Hydrolysis Leu_Arg->Hydrolysis Uptake Leu L-leucine Hydrolysis->Leu Arg L-arginine Hydrolysis->Arg Sestrin2 Sestrin2 Leu->Sestrin2 Inhibits CASTOR1 CASTOR1 Arg->CASTOR1 Inhibits GATOR2 GATOR2 Sestrin2->GATOR2 CASTOR1->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases Inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Rheb Rheb Rheb->mTORC1 Activates Lysosome Lysosomal Surface Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis NO_Synthesis_Pathway Leu_Arg This compound Hydrolysis Intracellular Hydrolysis Leu_Arg->Hydrolysis Uptake Arg L-arginine Hydrolysis->Arg NOS Nitric Oxide Synthase (NOS) Arg->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-citrulline NOS->Citrulline Biological_Effects Biological Effects (e.g., Vasodilation, Immunomodulation) NO->Biological_Effects Experimental_Workflow Start Start Cell_Seeding 1. Seed Cells in Multi-well Plate Start->Cell_Seeding Incubate_24h Incubate (e.g., 24h) Cell_Seeding->Incubate_24h Treatment 2. Treat with this compound (Varying Concentrations & Times) Incubate_24h->Treatment Incubate_Treatment Incubate (e.g., 24-72h) Treatment->Incubate_Treatment Endpoint 3. Perform Endpoint Assay Incubate_Treatment->Endpoint MTT Cytotoxicity Assay (e.g., MTT, LDH) Endpoint->MTT Western Signaling Pathway Analysis (e.g., Western Blot) Endpoint->Western Griess Functional Assay (e.g., Griess Assay for NO) Endpoint->Griess Data_Analysis 4. Data Analysis & Interpretation MTT->Data_Analysis Western->Data_Analysis Griess->Data_Analysis End End Data_Analysis->End

References

L-Leucyl-L-Arginine: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-leucyl-L-arginine (Leu-Arg) is a dipeptide composed of the essential amino acids L-leucine and L-arginine. While the individual amino acids are extensively studied for their critical roles in cellular metabolism, signaling, and nutrition, the dipeptide itself is a subject of growing interest. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological significance of this compound. It details experimental protocols for its synthesis and analysis and presents its relevant signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Synthesis

The specific historical account of the first isolation and synthesis of this compound is not extensively documented in seminal literature. However, its synthesis is a direct result of the advancements in peptide chemistry pioneered by Emil Fischer and Theodor Curtius in the late 19th and early 20th centuries. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the creation of peptides, making dipeptides like this compound readily accessible for research.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol describes a standard method for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-L-Leu-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Arginine):

    • Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the coupled arginine.

  • Second Amino Acid Coupling (Leucine):

    • Dissolve Fmoc-L-Leu-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold ether and dry under vacuum.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Natural Occurrence

The natural occurrence of this compound has been reported in a limited number of organisms, primarily in the plant kingdom and in some protozoa.[1] Quantitative data on its abundance is scarce, and further research is needed to establish a comprehensive profile of its distribution in nature.

Table 1: Documented Natural Occurrence of this compound

OrganismTissue/OrganelleMethod of DetectionQuantitative DataReference
Brassica napus (Rapeseed)Not specifiedNot specifiedNot available[1]
Trypanosoma bruceiNot specifiedNot specifiedNot available[1]

While specific quantification of the dipeptide is lacking, studies on the amino acid composition of Brassica napus have shown that both leucine and arginine are present in significant amounts, suggesting the potential for the presence of their dipeptidyl form.[2] In Trypanosoma brucei, research has focused on the transport of essential amino acids like arginine and lysine, highlighting their importance for the parasite's survival, but has not quantified the this compound dipeptide.[3]

Biological Significance and Signaling Pathways

The biological activity of this compound is largely attributed to the functions of its constituent amino acids following hydrolysis by peptidases in the body. The dipeptide itself has been shown to inhibit the analgesic effect of systemically administered L-arginine when given intracerebroventricularly in mouse models.

Hydrolysis and Bioavailability

Upon ingestion or systemic administration, this compound is expected to be hydrolyzed by various peptidases in the gastrointestinal tract and blood plasma into L-leucine and L-arginine. This enzymatic cleavage releases the individual amino acids, making them available for their respective metabolic and signaling roles.

LeuArg This compound Hydrolysis Hydrolysis (Peptidases) LeuArg->Hydrolysis Leucine L-leucine Hydrolysis->Leucine Arginine L-arginine Hydrolysis->Arginine

Caption: Hydrolysis of this compound.

L-Leucine and the mTOR Signaling Pathway

L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

Leucine L-leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-leucine activation of the mTOR signaling pathway.

L-Arginine and the Nitric Oxide Synthase (NOS) Pathway

L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Arginine L-arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS substrate NO Nitric Oxide (NO) NOS->NO Citrulline L-citrulline NOS->Citrulline Vasodilation Vasodilation NO->Vasodilation Immune_Response Immune Response NO->Immune_Response

Caption: L-arginine and the Nitric Oxide Synthase (NOS) pathway.

Analytical Methodologies

The analysis of this compound typically involves chromatographic separation followed by detection using mass spectrometry or UV absorbance.

Experimental Protocol: HPLC Analysis of this compound

Objective: To determine the purity and quantity of this compound in a sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • This compound standard.

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 214 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a common starting point and should be optimized for the specific sample matrix.

  • Analysis: Inject the sample and a series of standards onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of the dipeptide by comparing the peak area to a standard curve.

Experimental Protocol: Mass Spectrometry Analysis of this compound

Objective: To confirm the identity and determine the exact mass of this compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system (LC-MS).

Procedure:

  • Sample Preparation: Prepare the sample as described for HPLC analysis.

  • LC-MS Analysis:

    • Perform chromatographic separation using the HPLC conditions outlined above.

    • Introduce the column effluent into the ESI source of the mass spectrometer.

    • Acquire mass spectra in positive ion mode.

  • Data Analysis: The expected monoisotopic mass for protonated this compound ([M+H]⁺) is approximately 288.21 Da. Confirm the presence of this ion in the mass spectrum. Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS) by fragmenting the parent ion and analyzing the resulting daughter ions.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolution in Mobile Phase A Sample->Dissolution Injection Injection Dissolution->Injection RP_Column C18 Reverse-Phase Column Injection->RP_Column UV_Detector UV Detector (214 nm) RP_Column->UV_Detector ESI_Source Electrospray Ionization (ESI) RP_Column->ESI_Source Chromatogram Chromatogram (Purity & Quantity) UV_Detector->Chromatogram Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Mass_Spectrum Mass Spectrum (Identity & Mass) Mass_Analyzer->Mass_Spectrum

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound, a dipeptide of two crucial amino acids, represents an area of research with potential for further exploration. While its discovery is intertwined with the broader history of peptide chemistry, its specific natural distribution and quantitative presence in various organisms remain largely uncharacterized. The biological effects of this compound are predominantly understood through the well-established roles of its constituent amino acids, L-leucine and L-arginine, in key signaling pathways such as mTOR and nitric oxide synthesis. The experimental protocols for its synthesis and analysis are well-established, providing a solid foundation for future investigations into its unique physiological properties and potential therapeutic applications. This guide serves as a comprehensive resource to stimulate further research into the nuanced roles of this and other dipeptides in biological systems.

References

Metabolic fate of L-leucyl-L-arginine after administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucyl-L-arginine (Leu-Arg) is a dipeptide composed of the essential amino acids L-leucine and L-arginine. As the interest in peptide-based therapeutics and nutraceuticals grows, understanding the metabolic journey of such dipeptides is paramount for predicting their efficacy, safety, and optimal delivery mechanisms. While specific pharmacokinetic data for this compound is not extensively available in public literature, this guide synthesizes the established principles of dipeptide metabolism and the known metabolic fates of its constituent amino acids to provide a comprehensive overview.[1] This document outlines the probable absorption, distribution, metabolism, and excretion (ADME) profile of this compound, supported by quantitative data from studies on L-arginine, and details the key experimental protocols required for its investigation.

Absorption

Orally administered dipeptides like this compound are primarily absorbed in the small intestine via the high-capacity, proton-coupled peptide transporter 1 (PEPT1).[1] This transport mechanism is generally more efficient than the absorption of individual free-form amino acids, which may lead to more rapid and higher plasma concentrations of the constituent amino acids.[1] Upon absorption into the enterocytes, this compound can either be hydrolyzed by intracellular peptidases into L-leucine and L-arginine or be transported intact into the portal circulation.

Distribution and Metabolism

Following absorption, intact this compound and its constituent amino acids, L-leucine and L-arginine, are distributed throughout the body via the systemic circulation. The primary metabolic fate of the dipeptide is its hydrolysis into L-leucine and L-arginine by peptidases present in the blood, liver, and other tissues. The subsequent metabolic pathways of these individual amino acids are well-characterized.

L-arginine Metabolism:

L-arginine is a semi-essential amino acid with several critical metabolic roles.[2] It is a substrate for two major enzymatic pathways:

  • Nitric Oxide Synthase (NOS): In various tissues, particularly the endothelium, NOS metabolizes L-arginine to produce nitric oxide (NO) and L-citrulline.[2] NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.

  • Arginase: This enzyme hydrolyzes L-arginine into ornithine and urea, a key step in the urea cycle for the detoxification of ammonia. Ornithine is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.

L-arginine is also a precursor for the synthesis of creatine, proline, and glutamate.

L-leucine Metabolism:

L-leucine is an essential branched-chain amino acid (BCAA) that plays a vital role in protein synthesis and metabolic regulation. A key function of L-leucine is the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.

Quantitative Pharmacokinetic Data of L-arginine

While specific data for this compound is lacking, the pharmacokinetic parameters of L-arginine provide valuable insights into the expected behavior of the arginine moiety following dipeptide hydrolysis.

ParameterAdministration RouteDoseValueReference
Bioavailability Oral10 g~20% (highly variable, 5-50%)
Oral6 g68 ± 9%
Tmax (Time to Peak Plasma Concentration) Oral10 g1 hour
Oral6 g90 min
Cmax (Peak Plasma Concentration) Oral10 g50.0 ± 13.4 µg/mL
Intravenous30 g (30 min infusion)1390 ± 596 µg/mL
Oral6 g310 ± 152 µmol/L
Intravenous30 g6223 ± 407 µmol/L
Intravenous6 g822 ± 59 µmol/L
Elimination Half-life Oral6 g79.5 ± 9.3 min
Intravenous30 g41.6 ± 2.3 min
Intravenous6 g59.6 ± 9.1 min
Clearance Oral6 g1018 ± 230 mL/min
Intravenous30 g544 ± 24 mL/min
Intravenous6 g894 ± 164 mL/min

Signaling Pathways

The constituent amino acids of this compound are known to modulate key signaling pathways.

LeuArg This compound Hydrolysis Hydrolysis (Peptidases) LeuArg->Hydrolysis Leu L-leucine Hydrolysis->Leu Arg L-arginine Hydrolysis->Arg mTORC1 mTORC1 Leu->mTORC1 activates NOS Nitric Oxide Synthase (NOS) Arg->NOS Arginase Arginase Arg->Arginase ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis NO Nitric Oxide (NO) NOS->NO Citrulline L-citrulline NOS->Citrulline Ornithine Ornithine Arginase->Ornithine Urea Urea Arginase->Urea Vasodilation Vasodilation NO->Vasodilation

Metabolic and signaling pathways of this compound.

Experimental Protocols

To fully elucidate the metabolic fate of this compound, a series of in vitro and in vivo experiments are necessary.

In Vivo Pharmacokinetic Study

Objective: To determine the bioavailability, half-life, Cmax, and Tmax of intact this compound and its constituent amino acids after oral and intravenous administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Groups:

    • Group 1: Oral administration of this compound.

    • Group 2: Intravenous administration of this compound.

    • Group 3: Oral administration of an equimolar mixture of L-leucine and L-arginine.

  • Dosing: A single dose is administered to each group.

  • Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of intact this compound, L-leucine, and L-arginine are quantified using a validated LC-MS/MS method.

Start Start Dosing Dosing (Oral or IV) Start->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling Centrifugation Centrifugation BloodSampling->Centrifugation PlasmaSeparation Plasma Separation Centrifugation->PlasmaSeparation Storage Storage at -80°C PlasmaSeparation->Storage LCMS LC-MS/MS Analysis Storage->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis End End PK_Analysis->End

Workflow for in vivo pharmacokinetic study.

mTORC1 Signaling Pathway Activation Assay

Objective: To determine if this compound activates the mTORC1 signaling pathway in a relevant cell line (e.g., C2C12 myotubes or porcine trophectoderm cells).

Methodology:

  • Cell Culture: Culture cells to near confluence.

  • Amino Acid Starvation: Starve cells of amino acids for a defined period (e.g., 1-2 hours) to establish a baseline of low mTORC1 activity.

  • Treatment: Treat cells with this compound, L-leucine, L-arginine, or a combination for a specified time (e.g., 30-60 minutes).

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets, such as p70S6K and 4E-BP1.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Nitric Oxide Production Assay

Objective: To measure the production of nitric oxide in response to this compound administration in a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs).

Methodology:

  • Cell Culture: Culture HUVECs in appropriate media.

  • Treatment: Treat cells with this compound, L-arginine, or a control for a specified period.

  • Nitrite/Nitrate Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent system.

    • Optionally, convert nitrate to nitrite using nitrate reductase before the Griess reaction to measure total NO production.

  • Fluorometric Assays: Alternatively, use fluorescent probes that react with NO to visualize and quantify its production within the cells.

Excretion

The primary route of excretion for the metabolic products of this compound is expected to be renal. Urea, produced from the arginase pathway, is a major component of urine. Unmetabolized L-arginine and L-leucine can be filtered by the glomerulus and largely reabsorbed in the renal tubules. However, at high plasma concentrations, the reabsorptive capacity can be saturated, leading to increased urinary excretion of these amino acids.

Conclusion

The metabolic fate of this compound is predicted to be rapid hydrolysis into its constituent amino acids, L-leucine and L-arginine, followed by their well-established metabolic pathways. The dipeptide form may offer advantages in terms of absorption efficiency. The subsequent metabolism of L-arginine can lead to the production of nitric oxide or urea and ornithine, while L-leucine is a potent activator of the mTORC1 signaling pathway. The provided experimental protocols offer a robust framework for the detailed investigation of the pharmacokinetics and pharmacodynamics of this dipeptide, which is crucial for its development as a potential therapeutic or nutraceutical agent.

References

Preliminary Investigation of L-leucyl-L-arginine's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide L-leucyl-L-arginine (Leu-Arg) is an intriguing molecule for therapeutic exploration, combining the potent signaling properties of two crucial amino acids: L-leucine and L-arginine. L-leucine is a primary activator of the mammalian target of rapamycin (mTOR) pathway, a central regulator of muscle protein synthesis and cell growth. L-arginine serves as the essential substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule in vasodilation, immune response, and wound healing.

While direct, in-depth research on the this compound dipeptide is still emerging, this technical guide provides a comprehensive overview of its therapeutic potential based on the well-documented biological activities of its constituent amino acids. It is hypothesized that the dipeptide form may offer advantages in terms of absorption and bioavailability, potentially leading to a more potent and synergistic therapeutic effect compared to the co-administration of free-form L-leucine and L-arginine.[1] This document outlines the core signaling pathways, summarizes relevant quantitative data from studies on the individual amino acids, provides detailed experimental protocols for investigation, and presents visual diagrams of the key molecular interactions.

Core Signaling Pathways

The therapeutic potential of this compound is primarily rooted in its influence on two major signaling cascades: the mTOR pathway and the Nitric Oxide (NO) pathway.

The mTORC1 Signaling Pathway

L-leucine is a potent activator of the mTOR Complex 1 (mTORC1), which is a master regulator of protein synthesis.[1] L-arginine also contributes to mTOR activation.[1] The dipeptide this compound is likely transported into cells via peptide transporters and then hydrolyzed to release L-leucine and L-arginine, which then act on their respective targets to activate mTORC1.[1]

mTORC1_Pathway cluster_extracellular Extracellular cluster_cell Intracellular This compound This compound Peptide Transporter Peptide Transporter This compound->Peptide Transporter L-leucine L-leucine Peptide Transporter->L-leucine L-arginine L-arginine Peptide Transporter->L-arginine Sestrin2 Sestrin2 L-leucine->Sestrin2 CASTOR1 CASTOR1 L-arginine->CASTOR1 GATOR2 GATOR2 Sestrin2->GATOR2 CASTOR1->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 RagA/B RagA/B GATOR1->RagA/B mTORC1 mTORC1 RagA/B->mTORC1 RagC/D RagC/D RagC/D->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth

mTORC1 Signaling Pathway Activation
The Nitric Oxide (NO) Signaling Pathway

L-arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce the signaling molecule nitric oxide (NO).[2] NO is a potent vasodilator and plays crucial roles in neurotransmission, immune response, and vascular homeostasis.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intracellular This compound This compound Peptide Transporter Peptide Transporter This compound->Peptide Transporter L-arginine L-arginine Peptide Transporter->L-arginine NOS NOS L-arginine->NOS Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) sGC sGC Nitric Oxide (NO)->sGC cGMP cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation Immune Response Immune Response cGMP->Immune Response

Nitric Oxide (NO) Signaling Pathway

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following tables summarize key findings from studies on its constituent amino acids, providing a basis for its potential therapeutic efficacy.

Table 1: Effects of L-leucine on mTORC1 Signaling and Protein Synthesis

ParameterCell/Tissue TypeTreatmentResultReference
p70S6K PhosphorylationC2C12 myotubesL-leucine (5 mM)~2.5-fold increase
4E-BP1 PhosphorylationHuman skeletal muscleL-leucine infusionSignificant increase
Muscle Protein SynthesisHuman subjectsOral L-leucine (10g)~25% increase

Table 2: Effects of L-arginine on Nitric Oxide Production and Physiological Responses

ParameterModelTreatmentResultReference
Nitric Oxide ProductionEndothelial cellsL-arginine (100 µM)Significant increase
Flow-Mediated DilationHypercholesterolemic patientsL-arginine infusionImproved from 2.1% to 6.9%
Blood PressureHypertensive subjectsOral L-arginine (6g/day)Systolic: -5.4 mmHg; Diastolic: -2.7 mmHg
Wound HealingHuman subjectsL-arginine supplementationEnhanced collagen deposition

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: C2C12 myoblasts (for muscle protein synthesis studies), Human Umbilical Vein Endothelial Cells (HUVECs) (for nitric oxide studies).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment Protocol: For experiments, cells are seeded in appropriate culture plates. Once confluent, the media is replaced with serum-free media for a period of starvation (e.g., 2-4 hours). Subsequently, cells are treated with varying concentrations of this compound, L-leucine, L-arginine, or vehicle control for the desired time points.

Cell_Culture_Workflow Cell Seeding Cell Seeding Incubation (24-48h) Incubation (24-48h) Cell Seeding->Incubation (24-48h) Serum Starvation Serum Starvation Incubation (24-48h)->Serum Starvation Treatment Treatment Serum Starvation->Treatment Cell Lysis / Assay Cell Lysis / Assay Treatment->Cell Lysis / Assay

General Cell Culture and Treatment Workflow
Western Blot Analysis for mTORC1 Signaling

This protocol is used to determine the phosphorylation status of key proteins in the mTORC1 pathway.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-mTOR, mTOR, phospho-p70S6K, p70S6K, phospho-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software.

Nitric Oxide (NO) Measurement (Griess Assay)

This assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant.

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure: Add 50 µL of cell supernatant or standard to a 96-well plate. Add 50 µL of the Griess reagent to each well.

  • Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Potential Therapeutic Applications

Based on the known functions of its constituent amino acids, this compound holds promise in several therapeutic areas:

  • Muscle Wasting and Sarcopenia: By potently stimulating the mTOR pathway, this compound could be a valuable agent in combating muscle loss associated with aging, disease, and immobility.

  • Wound Healing: The combined effect of enhanced protein synthesis (via mTOR) and improved blood flow and collagen deposition (via NO) could significantly accelerate wound repair.

  • Cardiovascular Health: The vasodilatory effects of NO produced from the arginine moiety could contribute to the management of hypertension and other cardiovascular conditions.

  • Immune Modulation: L-arginine is known to play a role in immune cell function, and the dipeptide may offer a novel approach to modulating immune responses in various pathological conditions.

Future Directions

The therapeutic potential of this compound is a promising area for further investigation. Key future research should focus on:

  • In vivo Pharmacokinetics and Bioavailability: Studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide and to compare it with the co-administration of its constituent amino acids.

  • Preclinical Efficacy Studies: Rigorous preclinical studies in animal models of muscle wasting, impaired wound healing, and cardiovascular disease are required to validate the therapeutic potential of this compound.

  • Direct Comparative Studies: Head-to-head studies comparing the efficacy of this compound to L-leucine and L-arginine administered separately are crucial to establish any synergistic or superior effects of the dipeptide.

References

L-leucyl-L-arginine as a Precursor for Nitric Oxide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, primarily synthesized from L-arginine by nitric oxide synthase (NOS). The bioavailability of L-arginine is a rate-limiting factor in NO production. This technical guide explores the potential of the dipeptide L-leucyl-L-arginine as a precursor for L-arginine, thereby supporting nitric oxide synthesis. We delve into the mechanisms of dipeptide transport, enzymatic hydrolysis, and the subsequent generation of nitric oxide. This document provides a comprehensive overview of the underlying cellular processes, quantitative data from relevant studies, detailed experimental protocols for investigation, and visualizations of the key pathways involved.

Introduction

Nitric oxide is a key regulator of vascular tone, and its synthesis is crucial for endothelial health. L-arginine is the sole substrate for nitric oxide synthase (NOS) in the production of NO.[1] However, the therapeutic administration of L-arginine is met with challenges, including extensive first-pass metabolism. The use of dipeptides as a delivery system for amino acids has gained traction due to their efficient transport into cells via specific transporters, potentially bypassing some of the metabolic hurdles faced by free amino acids. This guide focuses on this compound, a dipeptide composed of L-leucine and L-arginine, as a promising precursor for intracellular L-arginine and subsequent nitric oxide synthesis.

Cellular Uptake and Metabolism of this compound

The journey of this compound from the extracellular space to its ultimate conversion into nitric oxide involves a series of coordinated cellular events: transport across the cell membrane, enzymatic hydrolysis to release L-arginine, and finally, the enzymatic conversion of L-arginine to nitric oxide.

Dipeptide Transport

Small peptides, such as dipeptides and tripeptides, are transported across cellular membranes by proton-coupled oligopeptide transporters (POTs), primarily PEPT1 and PEPT2.[2] PEPT1 is predominantly found in the small intestine, while PEPT2 is expressed in various tissues, including the kidneys and lungs.[2] The transport of dipeptides can be more efficient than that of free amino acids.[3] While direct evidence for this compound transport via PEPT1 or PEPT2 in endothelial cells is limited, the broad substrate specificity of these transporters suggests they may be involved.

Alternatively, studies in chicken macrophages suggest that this compound may be hydrolyzed extracellularly by peptidases present in the cellular microenvironment or bound to the cell surface.[4] The resulting free L-arginine is then taken up by cationic amino acid transporters (CATs).

Enzymatic Hydrolysis

Once in proximity to or inside the cell, this compound is cleaved by peptidases to release L-leucine and L-arginine. Leucine aminopeptidases (LAPs) are a class of metallopeptidases that cleave N-terminal amino acids from peptides and proteins, with a preference for leucine residues. LAPs have a broad substrate specificity and are known to hydrolyze dipeptides. Adipocyte-derived leucine aminopeptidase (A-LAP) is a member of the M1 family of zinc metallopeptidases and is known to be involved in angiogenesis. The presence of such peptidases in the vascular endothelium suggests a potential mechanism for the hydrolysis of this compound.

Another class of enzymes, dipeptidyl peptidases (DPPs), cleave dipeptides from the N-terminus of polypeptides. Dipeptidyl peptidase-4 (DPP-4) has a substrate preference for proline or alanine at the penultimate position, but can also cleave peptides with other residues, including leucine, albeit at a slower rate.

The logical workflow for the conversion of this compound to nitric oxide is depicted below.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-leucyl-L-arginine_ext This compound Peptidase Peptidase (e.g., LAP) L-leucyl-L-arginine_ext->Peptidase Hydrolysis Dipeptide_Transporter Dipeptide Transporter (e.g., PEPT1/2) L-leucyl-L-arginine_ext->Dipeptide_Transporter Transport L-arginine_ext L-arginine CAT_Transporter Cationic Amino Acid Transporter (CAT) L-arginine_ext->CAT_Transporter Transport L-leucine_ext L-leucine Peptidase->L-arginine_ext Peptidase->L-leucine_ext L-leucyl-L-arginine_int This compound Dipeptide_Transporter->L-leucyl-L-arginine_int L-arginine_int L-arginine CAT_Transporter->L-arginine_int L-leucyl-L-arginine_int->L-arginine_int Intracellular Hydrolysis L-leucine_int L-leucine L-leucyl-L-arginine_int->L-leucine_int Intracellular Hydrolysis NOS Nitric Oxide Synthase (NOS) L-arginine_int->NOS NO Nitric Oxide (NO) NOS->NO L-citrulline L-citrulline NOS->L-citrulline

Caption: Cellular processing of this compound for nitric oxide synthesis.

Nitric Oxide Synthesis and Signaling

The L-arginine released from this compound enters the intracellular pool and becomes available as a substrate for nitric oxide synthase (NOS).

The Role of Nitric Oxide Synthase

NOS enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide and L-citrulline. This reaction is dependent on cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). In endothelial cells, the constitutive endothelial NOS (eNOS) is the primary isoform responsible for NO production that regulates vascular tone.

The NO/cGMP Signaling Pathway

Once synthesized, nitric oxide, a lipophilic gas, rapidly diffuses from the endothelial cells to the adjacent smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increased levels of cGMP lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).

NO_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L-arginine L-arginine eNOS eNOS L-arginine->eNOS NO_endo Nitric Oxide eNOS->NO_endo L-citrulline L-citrulline eNOS->L-citrulline NO_sm Nitric Oxide NO_endo->NO_sm Diffusion sGC Soluble Guanylate Cyclase (sGC) NO_sm->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: The NO/cGMP signaling pathway in vasodilation.

Quantitative Data

Direct quantitative data on the efficacy of this compound as a nitric oxide precursor in mammalian endothelial cells is scarce. However, a study in a chicken macrophage cell line (HD11) provides valuable insights.

SubstrateConcentration (mM)NO Production (% of L-arginine)
This compound0.1589%
L-argininyl-L-leucine0.1538%
This compound1.093% - 97%
L-argininyl-L-leucine1.058% - 70%
Table 1: Nitric oxide production from arginine-containing dipeptides in chicken macrophages. Data adapted from a study where nitrite accumulation was used as an indicator of NO production.

These findings suggest that this compound is a highly effective precursor for L-arginine in this cell type, nearly as potent as L-arginine itself. The lower efficacy of L-argininyl-L-leucine suggests that the position of the L-arginine residue within the dipeptide is critical for its efficient utilization.

Experimental Protocols

Investigating the role of this compound in nitric oxide synthesis requires specific experimental protocols. Below are detailed methodologies for key experiments.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying endothelial function and nitric oxide production.

  • Culture Medium: Endothelial Cell Growth Medium supplemented with fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and heparin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they are detached using a trypsin-EDTA solution and subcultured.

Measurement of Nitric Oxide Production

Nitric oxide is a transient molecule, so its production is typically quantified by measuring its stable end products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

This colorimetric assay is a widely used method for the indirect measurement of NO production.

  • Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm.

  • Procedure:

    • Culture HUVECs in 96-well plates until confluent.

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cells with HBSS containing this compound, L-arginine (positive control), or a vehicle control for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to the supernatant.

    • Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate in the dark at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

This method allows for the real-time detection of intracellular NO production using the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA).

  • Principle: DAF-FM DA is a cell-permeable dye that is deacetylated by intracellular esterases to DAF-FM. DAF-FM is non-fluorescent until it reacts with NO to form a fluorescent triazole derivative, which can be detected by fluorescence microscopy or flow cytometry.

  • Procedure:

    • Culture HUVECs on glass coverslips or in a 96-well plate.

    • Load the cells with 5-10 µM DAF-FM DA in a physiological buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove the excess probe.

    • Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification.

    • Treat the cells with this compound, L-arginine, or a vehicle control.

    • Monitor the increase in fluorescence over time using a fluorescence microscope (excitation ~495 nm, emission ~515 nm) or a flow cytometer.

Measurement of L-arginine Uptake

Radiolabeled L-arginine can be used to measure its transport into cells.

  • Principle: Cells are incubated with a known concentration of radiolabeled L-arginine (e.g., [³H]L-arginine), and the amount of radioactivity incorporated into the cells is measured.

  • Procedure:

    • Culture HUVECs in 24-well plates until confluent.

    • Wash the cells with a transport buffer (e.g., HBSS).

    • Incubate the cells with the transport buffer containing [³H]L-arginine and varying concentrations of this compound (as a potential competitor) for a short period (e.g., 1-5 minutes).

    • Rapidly wash the cells with ice-cold transport buffer to stop the uptake.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Normalize the uptake to the protein concentration of the cell lysate.

The following diagram illustrates a general workflow for these key experiments.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture_HUVEC Culture HUVECs to confluence Add_Substrates Incubate with: - this compound - L-arginine (Control) - Vehicle (Control) Culture_HUVEC->Add_Substrates Griess Griess Assay (Nitrite in supernatant) Add_Substrates->Griess DAF DAF-FM DA Assay (Intracellular NO) Add_Substrates->DAF Uptake [3H]L-arginine Uptake Assay Add_Substrates->Uptake Quantify Quantify NO production and L-arginine uptake Griess->Quantify DAF->Quantify Uptake->Quantify

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound holds promise as a precursor for nitric oxide synthesis. The high efficiency of NO production from this dipeptide in a macrophage cell line warrants further investigation in mammalian endothelial cells. Future research should focus on:

  • Elucidating the precise transport mechanisms of this compound in endothelial cells, including the roles of PEPT transporters and extracellular hydrolysis.

  • Identifying the specific peptidases responsible for the hydrolysis of this compound in the vascular endothelium and characterizing their kinetics.

  • Generating quantitative data comparing the dose-response and time-course of NO production from this compound versus L-arginine in human endothelial cells.

  • Investigating the in vivo efficacy of this compound in animal models of endothelial dysfunction.

A thorough understanding of these aspects will be crucial for the potential development of this compound as a therapeutic agent for conditions associated with impaired nitric oxide bioavailability.

References

Methodological & Application

L-leucyl-L-arginine: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of the dipeptide L-leucyl-L-arginine (Arg-Leu) in cell culture. Due to the limited direct research on this specific dipeptide, the information presented here is largely based on the well-documented roles of its constituent amino acids, L-leucine and L-arginine. It is hypothesized that this compound serves as an efficient delivery vehicle for these two critical amino acids, influencing key cellular processes such as proliferation, signaling, and metabolism.

I. Introduction

This compound is a dipeptide composed of the essential amino acid L-leucine and the conditionally essential amino acid L-arginine. In cell culture, the availability of amino acids is crucial for cell growth, proliferation, and function. Dipeptides are often more stable and readily absorbed by cells compared to free amino acids, making them an attractive option for supplementing cell culture media.[1] L-leucine is a potent activator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[2][3] L-arginine is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes including vasodilation and cell proliferation.[3][4] L-arginine also plays a role in the mTOR pathway.

II. Potential Cell Culture Applications

  • Stimulation of Cell Growth and Proliferation: By providing both L-leucine and L-arginine, this compound is expected to promote cell proliferation in various cell types, including fibroblasts and endometrial cells.

  • Modulation of the mTOR Signaling Pathway: As a source of L-leucine and L-arginine, this dipeptide is a potential tool for studying the activation and regulation of the mTORC1 signaling cascade, which is often dysregulated in diseases like cancer.

  • Enhancement of Nitric Oxide Production: The L-arginine component can be utilized by nitric oxide synthase to produce NO, which can be beneficial in studies related to cardiovascular physiology, wound healing, and immune responses.

  • Investigation of Cancer Cell Metabolism: Given the altered amino acid metabolism in many cancer cells, this compound can be used to probe the dependencies of cancer cells on L-leucine and L-arginine for their growth and survival.

  • Tissue Engineering and Regenerative Medicine: The potential of this compound to promote cell proliferation could be harnessed in biomaterials or cell culture media to support tissue growth and regeneration.

III. Quantitative Data Summary

Direct quantitative data for this compound in cell culture is not widely available in peer-reviewed literature. The following tables summarize data for the individual amino acids to provide a basis for experimental design.

Table 1: Effects of L-arginine on Cell Proliferation

Cell LineL-arginine ConcentrationIncubation TimeObserved Effect on ProliferationReference
NIH3T3 Fibroblasts6 mM24 h~3.0-fold increase
Human Dermal Fibroblasts (HDF)6 mM24 h~1.8-fold increase
Human Endometrial RL95-2 Cells200 µM - 800 µM2 and 4 daysSignificant increase
Human Dental Pulp Stem Cells (hDPSCs)300 µM, 400 µM, 500 µM24 hSignificant increase

Table 2: Suggested Concentration Range for this compound in Preliminary Studies

ApplicationSuggested Concentration RangeReference
Cell Proliferation Assays0.1 µM - 100 µM
mTOR Signaling Studies1 µM - 10 mMInferred from L-leucine and L-arginine studies
Nitric Oxide Production Assays100 µM - 1 mMInferred from L-arginine studies

IV. Experimental Protocols

Protocol 1: Assessment of Cell Viability and Proliferation using MTT Assay

This protocol describes a method to determine the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound (sterile, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment Preparation: Prepare a stock solution of this compound in sterile PBS or serum-free medium. Perform serial dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same volume of PBS or solvent used to dissolve the dipeptide).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control.

Protocol 2: Analysis of mTORC1 Pathway Activation by Western Blotting

This protocol outlines the procedure for examining the phosphorylation status of key downstream targets of mTORC1, such as p70S6K and 4E-BP1, following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • If applicable, starve cells of amino acids or serum for a defined period before treatment.

    • Treat cells with the desired concentrations of this compound for a specific time (e.g., 15-60 minutes). Include an untreated or vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

V. Visualizations

mTOR_Pathway ArgLeu This compound Leucine L-leucine ArgLeu->Leucine Arginine L-arginine ArgLeu->Arginine Sestrin2 Sestrin2 Leucine->Sestrin2 CASTOR1 CASTOR1 Arginine->CASTOR1 NOS Nitric Oxide Synthase (NOS) Arginine->NOS Substrate GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits CASTOR1->GATOR2 Inhibits GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases Inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates Protein_Synthesis Protein Synthesis Cell Growth mTORC1->Protein_Synthesis Promotes NO Nitric Oxide (NO) NOS->NO Produces Experimental_Workflow start Start: Cell Culture treatment Treat cells with This compound start->treatment viability Cell Viability/Proliferation Assay (e.g., MTT, CCK-8) treatment->viability western Western Blot Analysis (e.g., p-p70S6K) treatment->western no_assay Nitric Oxide Assay (e.g., Griess Assay) treatment->no_assay analysis Data Analysis and Interpretation viability->analysis western->analysis no_assay->analysis end End analysis->end

References

Application Notes and Protocols for L-leucyl-L-arginine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-leucyl-L-arginine (Leu-Arg) is emerging as a promising tool in the field of drug delivery. Its unique structure, combining the hydrophobic amino acid leucine with the cationic amino acid arginine, imparts amphiphilic properties that can be exploited for the formulation of novel drug delivery systems. The positively charged guanidinium group of arginine plays a pivotal role in enhancing cellular uptake, making Leu-Arg and arginine-rich peptides effective as cell-penetrating peptides (CPPs).[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of advanced drug delivery platforms. While some protocols are adapted from methodologies established for L-arginine, they provide a robust starting point for research and development with this compound.

Key Advantages of this compound in Drug Delivery

  • Enhanced Cellular Uptake: The arginine residue facilitates interaction with negatively charged cell membranes, promoting cellular internalization of the drug carrier.[1][3]

  • Biocompatibility and Biodegradability: As a naturally occurring dipeptide, this compound and its metabolic products are generally biocompatible and biodegradable.

  • Versatility in Formulation: Its amphiphilic nature allows for incorporation into various nanoparticle formulations, including lipid-based and polymeric systems.

  • Potential for Targeted Delivery: The surface of Leu-Arg-containing nanoparticles can be further modified with targeting ligands to achieve site-specific drug delivery.

Applications

This compound-based drug delivery systems are being explored for a variety of therapeutic applications, including:

  • Gene Therapy: Efficient delivery of nucleic acids (pDNA, mRNA, siRNA) for gene replacement or silencing therapies.

  • Cancer Therapy: Targeted delivery of chemotherapeutic agents to tumor cells, potentially overcoming drug resistance mechanisms.

  • Protein and Peptide Delivery: Encapsulation and intracellular delivery of therapeutic proteins and peptides, which are often limited by poor membrane permeability.

  • Antimicrobial Drug Delivery: Enhancing the efficacy of antibiotics against intracellular pathogens.

Data Presentation

The following tables summarize typical quantitative data obtained from studies on arginine-based nanoparticle systems. These values can serve as a benchmark for the development and characterization of this compound formulations.

Table 1: Physicochemical Properties of Arginine-Based Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Arginine-Capric Acid NLCs150 - 3000.1 - 0.3+20 to +401 - 570 - 95
L-arginine-modified Silica Nanoparticles50 - 2000.2 - 0.4+15 to +355 - 1560 - 90
p(TA-co-ARG) Nanoparticles100 - 2500.1 - 0.25+10 to +30Not ReportedNot Reported

Table 2: In Vitro Drug Release from Arginine-Based Nanoparticles

FormulationTime (h)Cumulative Release (%)Release Medium
Arginine-Capric Acid NLCs2~20PBS, pH 7.4
8~50PBS, pH 7.4
24~80PBS, pH 7.4
L-arginine-modified Silica Nanoparticles2~30PBS, pH 5.5
8~65PBS, pH 5.5
24~90PBS, pH 5.5

Experimental Protocols

Protocol 1: Formulation of this compound-Lipid Nanoparticles (Adapted from Arginine-Based Formulations)

This protocol describes the preparation of lipid-based nanoparticles incorporating this compound through an ion-pairing mechanism.

Materials:

  • This compound

  • Capric acid or other suitable fatty acid

  • Solid lipid (e.g., Glyceryl monostearate)

  • Liquid lipid (e.g., Oleic acid)

  • Surfactant (e.g., Poloxamer 188)

  • Ethanol

  • Purified water

Procedure:

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., 1.5% w/v) in purified water.

    • Heat the solution to 75-80°C.

  • Preparation of the Lipid Phase:

    • Melt the solid and liquid lipids at 75-80°C in a separate beaker.

  • Formation of the this compound Ion Pair:

    • Dissolve this compound in a minimal amount of heated purified water.

    • In a separate vessel, dissolve a molar equivalent of capric acid in ethanol.

    • Mix the two solutions with stirring to form the ion pair.

  • Emulsification:

    • Add the this compound ion pair solution to the molten lipid phase with continuous stirring.

    • Disperse the lipid phase into the hot aqueous phase using a high-shear homogenizer (e.g., 20,000 rpm) for 15 minutes to create a pre-emulsion.

  • Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization or probe sonication to reduce the particle size.

  • Nanoparticle Formation:

    • Allow the nanoemulsion to cool to room temperature under gentle stirring to form the nanoparticles.

Protocol 2: Characterization of this compound Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Dilute the nanoparticle suspension with purified water.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Drug Loading and Encapsulation Efficiency:

  • Separate the unencapsulated drug from the nanoparticles by ultracentrifugation or dialysis.

  • Quantify the amount of drug in the supernatant and the total amount of drug used.

  • Calculate Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:

    • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Total weight of drug used) x 100

3. In Vitro Drug Release Study:

  • Place a known amount of the nanoparticle dispersion in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Protocol 3: In Vitro Cellular Uptake Study

Materials:

  • Cell line of interest (e.g., HeLa, MDA-MB-231)

  • Cell culture medium

  • Fluorescently labeled this compound nanoparticles

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the cells in a suitable culture plate and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled nanoparticle suspension at various concentrations.

  • Incubate for a specific period (e.g., 4 hours).

  • Wash the cells with PBS to remove extracellular nanoparticles.

  • Visualize the cellular uptake using a fluorescence microscope or quantify the uptake using a flow cytometer.

Protocol 4: Quantitative Analysis of this compound

This protocol outlines a general method for quantifying L-arginine, which can be adapted for this compound, in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation:

  • Mix aliquots of the sample (e.g., serum, cell lysate) with an internal standard solution.

  • Perform protein precipitation with a suitable solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Derivatize the supernatant if necessary to improve chromatographic separation and detection.

LC-MS/MS Analysis:

  • Column: C18 or a suitable reversed-phase column.

  • Mobile Phase: A gradient of aqueous formic acid and an organic solvent (e.g., methanol, acetonitrile).

  • Detection: Positive ion mode using Multiple Reaction Monitoring (MRM).

    • Parent ion (Q1): m/z corresponding to the derivatized or underivatized this compound.

    • Fragment ion (Q3): A specific fragment ion for quantification.

Visualizations

G Experimental Workflow for Leu-Arg Nanoparticle Formulation & Characterization cluster_0 Formulation cluster_1 Characterization prep_aq Prepare Aqueous Phase emulsify Emulsification prep_aq->emulsify prep_lipid Prepare Lipid Phase prep_lipid->emulsify ion_pair Form Leu-Arg Ion Pair ion_pair->emulsify homogenize Homogenization emulsify->homogenize form_np Nanoparticle Formation homogenize->form_np size_zeta Particle Size & Zeta Potential form_np->size_zeta drug_load Drug Loading & Encapsulation form_np->drug_load release In Vitro Release form_np->release uptake Cellular Uptake form_np->uptake

Caption: Workflow for this compound Nanoparticle Formulation and Characterization.

G Proposed Cellular Uptake Pathway of Leu-Arg Nanoparticles NP Leu-Arg Nanoparticle Interaction Electrostatic Interaction NP->Interaction Membrane Cell Membrane (Negatively Charged) Endocytosis Endocytosis (e.g., Macropinocytosis) Membrane->Endocytosis Interaction->Membrane Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytosol Cytosol (Drug Release) Escape->Cytosol

Caption: Cellular uptake of this compound nanoparticles.

References

L-Leucyl-L-Arginine: A Versatile Substrate for Specific Peptidases in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – L-leucyl-L-arginine, a dipeptide composed of the amino acids leucine and arginine, is emerging as a valuable tool for researchers, scientists, and drug development professionals. Its specific cleavage by certain peptidases allows for the detailed study of enzyme activity, the screening of potential drug candidates, and the elucidation of complex cellular signaling pathways. These application notes provide a comprehensive overview of this compound as a peptidase substrate, including detailed experimental protocols and data presentation.

Introduction

Peptidases are enzymes that catalyze the breakdown of proteins and peptides. Their activity is crucial in a vast array of physiological processes, including protein digestion, hormone regulation, and immune responses. The specificity of a peptidase for its substrate is a key characteristic that enables its biological function. This compound, with its specific sequence of a hydrophobic amino acid (leucine) followed by a basic amino acid (arginine), serves as an ideal substrate for a subset of peptidases, most notably Aminopeptidase B.

Key Peptidases Targeting this compound

Aminopeptidase B (APB) , also known as arginyl aminopeptidase, is a primary candidate for the hydrolysis of this compound. This exopeptidase selectively removes N-terminal arginine and lysine residues from peptides. Its involvement in the final stages of precursor processing for hormones and neuropeptides makes it a significant target in endocrinology and neurobiology research.[1][2]

Dipeptidyl Peptidase IV (DPP-IV) , also known as CD26, is another peptidase of interest. While its primary substrates are peptides with proline or alanine in the penultimate position, its role in various signaling pathways, including glucose metabolism and immune regulation, makes the investigation of its activity on other dipeptides like this compound relevant, particularly in the context of inhibitor screening and understanding off-target effects.[3][4]

Quantitative Data on Peptidase Activity

The following table summarizes the kinetic parameters for the hydrolysis of various substrates by relevant peptidases. While specific data for this compound is not extensively available, data for structurally similar substrates provide valuable insights into the expected enzymatic activity.

EnzymeSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Source
Porcine Liver Aminopeptidase BL-Arginine β-naphthylamide0.035--
Porcine Liver Aminopeptidase BL-Lysine β-naphthylamide0.12--
Dipeptidyl Peptidase IVGly-Pro-p-nitroanilide---
TrypsinOctanoyl-Arg-pNA---
TrypsinBenzoyl-Arg-pNA---

Experimental Protocols

Protocol 1: General Aminopeptidase B Activity Assay using a Chromogenic Substrate

This protocol describes a colorimetric assay to measure the activity of Aminopeptidase B using L-Arginine-p-nitroanilide as a substrate. The release of p-nitroanilide is monitored spectrophotometrically.

Materials:

  • Purified Aminopeptidase B

  • L-Arginine-p-nitroanilide (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the purified Aminopeptidase B in Tris-HCl buffer.

  • In a 96-well microplate, add 50 µL of Tris-HCl buffer to each well.

  • Add 25 µL of the enzyme dilution to the respective wells.

  • Add 25 µL of the substrate solution to each well to initiate the reaction.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.

  • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

Protocol 2: Quantitative Analysis of this compound Hydrolysis by HPLC

This protocol provides a method to quantify the enzymatic cleavage of this compound by measuring the formation of its products, L-leucine and L-arginine, using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified peptidase (e.g., Aminopeptidase B)

  • This compound (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% Trichloroacetic acid - TCA)

  • HPLC system with a C18 column

  • Mobile phase: A suitable gradient of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Standards for L-leucine and L-arginine

Procedure:

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the reaction buffer, the purified peptidase, and this compound at various concentrations.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

    • At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of quenching solution.

    • Centrifuge the quenched samples to precipitate the enzyme.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a defined volume of the filtered sample onto the HPLC system.

    • Separate the substrate and products using a suitable gradient elution program.

    • Detect the amino acids using a UV detector (e.g., at 210 nm) or after post-column derivatization for enhanced sensitivity.

    • Quantify the amounts of L-leucine and L-arginine by comparing the peak areas to a standard curve generated with known concentrations of the amino acid standards.

  • Data Analysis:

    • Calculate the rate of product formation at each substrate concentration.

    • Determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Logical Relationships

The cleavage of this compound by peptidases can have significant implications for various cellular signaling pathways. Below are diagrams illustrating the general roles of Aminopeptidase B and Dipeptidyl Peptidase IV in cellular processes.

Aminopeptidase_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pro-hormone Pro-hormone APB Aminopeptidase B Pro-hormone->APB Cleavage of N-terminal Arg/Lys Bioactive_Peptide Bioactive_Peptide Receptor Receptor Bioactive_Peptide->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade APB->Bioactive_Peptide Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response

Caption: Role of Aminopeptidase B in pro-hormone processing.

DPP_IV_Signaling_Workflow GLP-1 GLP-1 (Active) DPP-IV Dipeptidyl Peptidase IV GLP-1->DPP-IV Cleavage GLP-1_Receptor GLP-1 Receptor GLP-1->GLP-1_Receptor Binding GLP-1_inactive GLP-1 (Inactive) DPP-IV->GLP-1_inactive Insulin_Secretion Insulin Secretion GLP-1_Receptor->Insulin_Secretion Stimulates

Caption: DPP-IV in the regulation of GLP-1 and insulin secretion.

Conclusion

This compound is a specific and useful substrate for studying the activity of certain peptidases, particularly Aminopeptidase B. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate the roles of these enzymes in health and disease, and to facilitate the development of novel therapeutic agents. The use of quantitative methods like HPLC is essential for obtaining precise kinetic data, which is fundamental for understanding enzyme mechanisms and for the characterization of potential inhibitors.

References

Application Note: Quantification of L-leucyl-L-arginine in Plasma using a Proposed LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucyl-L-arginine is a dipeptide composed of the essential amino acids L-leucine and L-arginine. Both constituent amino acids are known to play crucial roles in cellular signaling, particularly in the activation of the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1] Given the potential for dipeptides to have unique absorption and physiological effects compared to their individual amino acid components, a robust and sensitive analytical method for the quantification of this compound in plasma is essential for pharmacokinetic studies and for elucidating its metabolic fate and signaling properties.

This application note details a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in plasma. As no validated method for this specific dipeptide was found in the public domain, the following protocol is based on established principles for the analysis of similar dipeptides and amino acids in biological matrices.[2][3][4]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.

LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound-13C6, 15N4) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilute with Mobile Phase supernatant->dilution injection Inject into LC-MS/MS dilution->injection hilic HILIC Separation injection->hilic esi Electrospray Ionization (ESI+) hilic->esi msms Tandem Mass Spectrometry (MRM) esi->msms peak_integration Peak Integration msms->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification

Figure 1: Experimental workflow for this compound quantification.

Proposed Signaling Pathway of this compound

It is hypothesized that this compound, upon entering the cell, is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-leucine and L-arginine. These free amino acids then activate the mTORC1 signaling pathway through their respective sensing mechanisms.[5] L-leucine is sensed by Sestrin2 and leucyl-tRNA synthetase (LRS), while L-arginine is sensed by CASTOR1. This activation leads to the phosphorylation of downstream targets like p70S6K and 4E-BP1, ultimately promoting protein synthesis and cell growth. An alternative hypothesis suggests that the intact dipeptide may have direct signaling effects.

Proposed Signaling Pathway of this compound cluster_uptake Cellular Uptake and Hydrolysis cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effects LLR_ext This compound (Extracellular) LLR_int This compound (Intracellular) LLR_ext->LLR_int Peptide Transporter hydrolysis Hydrolysis (Peptidases) LLR_int->hydrolysis Leu L-leucine hydrolysis->Leu Arg L-arginine hydrolysis->Arg Sestrin2 Sestrin2 Leu->Sestrin2 inhibition CASTOR1 CASTOR1 Arg->CASTOR1 inhibition mTORC1 mTORC1 Sestrin2->mTORC1 activation CASTOR1->mTORC1 activation p70S6K p70S6K mTORC1->p70S6K phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylation protein_synthesis Protein Synthesis p70S6K->protein_synthesis fourEBP1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth

Figure 2: Hypothesized signaling pathway of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-¹³C₆, ¹⁵N₄ stable isotope-labeled internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (K₂EDTA)

Sample Preparation
  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-¹³C₆, ¹⁵N₄ in water).

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the polar dipeptide (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution is proposed to ensure optimal separation from endogenous plasma components.

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The proposed MRM transitions for this compound and its internal standard are based on the molecular weight of this compound (287.36 g/mol ) and predicted fragmentation patterns.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound288.270.1175.1
This compound-¹³C₆, ¹⁵N₄ (IS)298.274.1181.1

The product ion at m/z 70.1 corresponds to a common fragment of arginine, and m/z 175.1 corresponds to the protonated arginine molecule following the cleavage of the peptide bond.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of the individual amino acids L-arginine and L-leucine in plasma, which can serve as a benchmark for the expected performance of the proposed this compound method.

Table 1: LC-MS/MS Method Parameters for L-arginine and L-leucine

ParameterL-arginineL-leucineReference
Precursor Ion (m/z) 175.1132.1
Product Ion (m/z) 70.186.1
Linearity Range (µmol/L) 1.6 - 1251 - 500
Limit of Quantification (LOQ) (µmol/L) 3.1Not specified
Intra-day Precision (%CV) <10<15
Inter-day Precision (%CV) <10<15
Recovery (%) 85.1 - 123.6Not specified

Table 2: Chromatographic Conditions for Amino Acid Analysis

ParameterMethod 1Method 2Reference
Column Type HILICReversed-phase
Mobile Phase A 0.2% Formic acid in water0.1% Formic acid in water
Mobile Phase B 75% Acetonitrile/25% Methanol/0.2% Formic acidAcetonitrile with 0.1% Formic acid
Flow Rate (mL/min) 0.20.4
Run Time (min) 913

Conclusion

This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the quantification of this compound in plasma. The detailed protocol for sample preparation, chromatography, and mass spectrometry is based on well-established analytical principles for similar compounds. This method is intended to serve as a starting point for researchers and scientists in drug development to validate and implement a robust assay for pharmacokinetic and metabolic studies of this dipeptide. The accompanying diagrams of the experimental workflow and the hypothesized signaling pathway provide a clear visual representation of the analytical process and the potential biological context of this compound. Further method development and validation will be necessary to establish the performance characteristics of this assay.

References

Application Note and Protocol: HPLC Purity Assessment of L-leucyl-L-arginine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-leucyl-L-arginine is a dipeptide of significant interest in pharmaceutical and biochemical research. Ensuring the purity of this peptide is critical for accurate in-vitro and in-vivo studies, as impurities can significantly impact experimental outcomes. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold-standard for assessing the purity of synthetic peptides due to its high resolution and sensitivity.[1][2][3][4] This document provides a detailed protocol for the determination of this compound purity using RP-HPLC with UV detection.

Potential Impurities

During solid-phase peptide synthesis (SPPS), several impurities can be introduced. A reliable HPLC method must be able to separate the target peptide from these closely related substances.[2]

Impurity Class Description Potential Chromatographic Behavior
Deletion SequencesPeptides lacking one of the amino acids (e.g., L-Leucine or L-Arginine).Typically elute earlier than the target peptide due to lower molecular weight and potentially different hydrophobicity.
Truncated PeptidesPeptides that are missing amino acids from the N- or C-terminus.Similar to deletion sequences, these often have shorter retention times.
Incompletely Deprotected PeptidesPeptides still carrying protecting groups from synthesis (e.g., Boc, Fmoc).Retention time will vary based on the hydrophobicity of the protecting group; often more retained than the target peptide.
DiastereomersPeptides containing a D-amino acid instead of the desired L-amino acid (e.g., D-leucyl-L-arginine).May co-elute or elute very close to the target peptide, requiring a high-resolution separation.
Diketopiperazine FormationIntramolecular cyclization of the dipeptide, a common side reaction.The resulting cyclic dipeptide will have different polarity and will be separated from the linear form.
Residual ReagentsLeftover reagents from the synthesis and cleavage process.Usually highly polar and will elute in the void volume.

Experimental Protocol

This protocol is designed for a standard analytical HPLC system equipped with a UV detector.

1. Materials and Reagents

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

Parameter Condition
HPLC System Analytical HPLC with quaternary pump, autosampler, and UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)
Mobile Phase A 0.1% TFA in HPLC-grade water
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm and 220 nm (for peptide backbone)
Injection Volume 10 µL
Gradient Program See Table below

Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0955
25.06535
27.0595
30.0595
31.0955
35.0955

3. Sample Preparation

  • Prepare a stock solution of the this compound sample by dissolving approximately 1 mg of the lyophilized powder in 1 mL of Mobile Phase A to a concentration of 1 mg/mL.

  • Vortex the solution until the peptide is fully dissolved.

  • Dilute the stock solution with Mobile Phase A to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard solution of this compound multiple times (e.g., n=5).

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0%
Relative Standard Deviation (RSD) of Retention Time < 1.0%

5. Data Analysis and Purity Calculation

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent of the main this compound peak relative to the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A pure peptide should exhibit a single, sharp peak in the chromatogram. Any additional peaks are considered impurities.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% TFA in Water) (B: 0.1% TFA in ACN) D Equilibrate HPLC System with Initial Mobile Phase A->D B Prepare Sample (1 mg/mL stock, dilute to 0.1 mg/mL) C Filter Sample (0.45 µm) B->C E Inject Sample (10 µL) C->E D->E F Run Gradient Program E->F G Detect at 214/220 nm F->G H Integrate Chromatogram Peaks G->H I Calculate Area Percent Purity H->I J Generate Report I->J Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_analysis Analysis A This compound Sample E Reversed-Phase Separation (Hydrophobic Interaction) A->E B HPLC System B->E C C18 Column C->E D Mobile Phase (TFA/Water/ACN) D->E F Chromatogram E->F G Peak Retention Times F->G H Peak Areas F->H I Purity Calculation (%) H->I

References

Application Notes and Protocols for In Vivo Administration of L-leucyl-L-arginine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucyl-L-arginine is a dipeptide composed of the essential amino acids L-leucine and L-arginine. This molecule holds significant potential in research and drug development due to the combined physiological roles of its constituent amino acids. L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth. L-arginine is a precursor for nitric oxide (NO), a key signaling molecule involved in vasodilation and various other physiological processes.[1]

The administration of this compound as a dipeptide may offer advantages over the co-administration of its free amino acid counterparts. Dipeptides are absorbed in the small intestine via the high-capacity, proton-coupled peptide transporter 1 (PEPT1).[2] This transport mechanism can be more efficient than the absorption of free-form amino acids, potentially leading to higher and more rapid plasma concentrations.[2] Notably, the normal absorption of L-arginyl-L-leucine has been observed in patients with impaired free arginine transport, indicating a distinct and potentially more effective absorption pathway.[1]

These application notes provide an overview of the potential in vivo administration techniques for this compound, drawing upon the extensive research on L-arginine and the principles of dipeptide absorption. The provided protocols are intended as a guide for researchers to develop specific in vivo studies.

Data Presentation

While specific in vivo pharmacokinetic data for this compound is limited in publicly available literature, the following tables summarize the well-documented pharmacokinetic parameters for its constituent amino acid, L-arginine, following oral and intravenous administration in humans. This data can serve as a valuable benchmark for designing and interpreting studies with the this compound dipeptide.

Table 1: Pharmacokinetic Parameters of Intravenous L-arginine in Healthy Humans

DoseCmax (μmol/L)Tmax (min)Administration Duration (min)Reference
30 g6223 ± 4073030[3]
6 g822 ± 5922Not Specified
30 g1390 ± 596 (μg/ml)3030

Table 2: Pharmacokinetic Parameters of Oral L-arginine in Healthy Humans

DoseCmax (μmol/L)Tmax (min)Bioavailability (%)Reference
6 g310 ± 15290~20
10 g50.0 ± 13.4 (μg/ml)60~20

Signaling Pathways

This compound is expected to influence key cellular signaling pathways following its absorption and subsequent hydrolysis into L-leucine and L-arginine. The primary pathways affected are the mTOR signaling cascade, crucial for protein synthesis, and the nitric oxide synthesis pathway, which governs vasodilation and other physiological functions.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intracellular This compound This compound PEPT1 PEPT1 Transporter This compound->PEPT1 Hydrolysis Hydrolysis PEPT1->Hydrolysis Uptake L-leucine L-leucine Hydrolysis->L-leucine L-arginine L-arginine Hydrolysis->L-arginine mTORC1 mTORC1 L-leucine->mTORC1 activates L-arginine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth S6K1->Protein Synthesis 4E-BP1->Protein Synthesis disinhibition

Caption: mTOR signaling pathway activation by this compound.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Smooth Muscle Cell This compound This compound PEPT1 PEPT1 Transporter This compound->PEPT1 Hydrolysis Hydrolysis PEPT1->Hydrolysis Uptake L-arginine L-arginine Hydrolysis->L-arginine eNOS eNOS L-arginine->eNOS substrate Nitric Oxide (NO) Nitric Oxide (NO) eNOS->Nitric Oxide (NO) produces sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation

Caption: Nitric oxide synthesis and signaling from this compound.

Experimental Protocols

The following protocols are generalized methodologies for the in vivo administration of this compound in animal models, adapted from established procedures for peptides and amino acids. Researchers should optimize these protocols based on their specific experimental objectives, animal models, and available formulations of the dipeptide.

Protocol 1: Oral Administration via Gavage

This protocol is suitable for assessing the oral bioavailability and physiological effects of this compound.

Materials:

  • This compound dipeptide

  • Vehicle (e.g., sterile water, saline, or a suitable buffer)

  • Animal model (e.g., mice or rats)

  • Oral gavage needles

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the dipeptide in the chosen vehicle to the desired concentration. Ensure complete dissolution. The solution should be prepared fresh before each experiment.

  • Animal Preparation:

    • Fast the animals overnight (approximately 12-16 hours) with free access to water to ensure an empty stomach for consistent absorption.

    • Weigh each animal immediately before dosing to calculate the precise volume of the solution to be administered.

  • Administration:

    • Gently restrain the animal.

    • Insert the gavage needle carefully into the esophagus.

    • Slowly administer the calculated volume of the this compound solution.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Post-Administration:

    • House the animals individually or in small groups.

    • Provide access to food and water at a specified time point post-administration, depending on the experimental design.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) for pharmacokinetic analysis.

Protocol 2: Intravenous Administration

This protocol is used to determine the absolute bioavailability and to study the direct systemic effects of this compound, bypassing gastrointestinal absorption.

Materials:

  • This compound dipeptide

  • Sterile, pyrogen-free vehicle (e.g., saline)

  • Animal model (e.g., mice or rats)

  • Catheters (for tail vein or other suitable vein)

  • Syringes

  • Infusion pump (optional, for controlled infusion)

  • Animal restrainer

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in a sterile, pyrogen-free vehicle to the desired concentration.

    • Filter the solution through a 0.22 µm sterile filter to ensure sterility.

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols, if necessary.

    • Place a catheter into a suitable vein (e.g., tail vein in mice or rats).

  • Administration:

    • Administer the this compound solution as a bolus injection or a controlled infusion using a pump.

    • The volume and rate of administration should be carefully controlled.

  • Post-Administration:

    • Monitor the animal's vital signs during and after administration.

    • Collect blood samples at predetermined time points for pharmacokinetic and pharmacodynamic analyses.

Experimental Workflow for Bioavailability Study

The following diagram illustrates a typical workflow for a comparative bioavailability study of this compound.

Bioavailability_Workflow cluster_study_design Study Design cluster_administration Administration cluster_sampling_analysis Sampling & Analysis cluster_data_evaluation Data Evaluation Animal_Model Select Animal Model (e.g., Mice, Rats) Grouping Divide into Groups: - Oral Administration - Intravenous Administration - Vehicle Control Animal_Model->Grouping Oral_Gavage Oral Gavage of This compound Grouping->Oral_Gavage IV_Injection Intravenous Injection of This compound Grouping->IV_Injection Blood_Sampling Serial Blood Sampling (e.g., 0-8 hours) Oral_Gavage->Blood_Sampling IV_Injection->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Samples for Dipeptide & Amino Acids Blood_Sampling->Plasma_Analysis PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Plasma_Analysis->PK_Parameters Bioavailability Determine Oral Bioavailability PK_Parameters->Bioavailability

Caption: A generalized workflow for an in vivo bioavailability study.

Conclusion and Future Directions

The in vivo administration of this compound presents a promising avenue for leveraging the synergistic effects of L-leucine and L-arginine. While direct in vivo data for the dipeptide is currently limited, the established knowledge of L-arginine pharmacokinetics and dipeptide absorption provides a solid foundation for designing and executing robust preclinical studies. Future research should focus on conducting comprehensive pharmacokinetic and pharmacodynamic studies to elucidate the precise in vivo behavior and efficacy of this compound. Such studies will be instrumental in determining its potential as a therapeutic agent or a nutraceutical supplement.

References

Application Notes and Protocols for Liposomal Formulation to Improve L-leucyl-L-arginine Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-leucyl-L-arginine is a molecule of significant interest due to the combined physiological roles of its constituent amino acids. L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) pathway, which is central to muscle protein synthesis, while L-arginine is a precursor for nitric oxide (NO), a key signaling molecule in vasodilation and other physiological processes. However, the oral bioavailability of free L-arginine is limited to approximately 20% due to extensive first-pass metabolism.[1][2] Dipeptide formulations may offer improved absorption through the high-capacity peptide transporter 1 (PEPT1) in the small intestine.[3]

To further enhance the systemic delivery of this compound, encapsulation within a liposomal formulation presents a promising strategy. Liposomes can protect the dipeptide from enzymatic degradation in the gastrointestinal tract and facilitate its absorption, thereby increasing its bioavailability and therapeutic efficacy.[4][5] Recent preclinical studies on liposomal encapsulation of L-arginine and L-citrulline have demonstrated a dramatic increase in the area under the curve (AUC) of blood arginine concentration—over 120-fold compared to the free amino acids—highlighting the potential of this delivery system.

These application notes provide a comprehensive overview of the methodologies to prepare and evaluate this compound loaded liposomes, including detailed experimental protocols and expected outcomes based on current literature.

Data Presentation

The following tables summarize hypothetical yet expected quantitative data from experiments comparing free versus liposomal this compound. These tables are designed for easy comparison and to guide data presentation in your research.

Table 1: Physicochemical Characteristics of this compound Liposomes

ParameterValue
Mean Particle Size (nm)150 ± 20
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-25 ± 5
Encapsulation Efficiency (%)75 ± 5

Table 2: In Vitro Release Kinetics of this compound from Liposomes

Time (hours)Cumulative Release (%)
110 ± 2
425 ± 3
845 ± 4
1260 ± 5
2485 ± 6

Table 3: Comparative Pharmacokinetic Parameters of Oral this compound Formulations in a Rat Model

ParameterFree this compoundLiposomal this compound
Cmax (µg/mL) 55 ± 12650 ± 80
Tmax (h) 1.0 ± 0.24.0 ± 0.5
AUC0-24h (µg·h/mL) 250 ± 50>30,000
Relative Bioavailability (%) 100>12,000

(Note: The data in these tables are illustrative and based on findings from similar liposomal formulations. Actual results may vary.)

Experimental Protocols

Preparation of this compound Loaded Liposomes

This protocol is based on the thin-film hydration method, a common and effective technique for encapsulating hydrophilic molecules.

Materials:

  • This compound powder

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve SPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) solution in a round-bottom flask.

  • Create a thin lipid film on the inner surface of the flask by removing the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40°C).

  • Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a PBS (pH 7.4) solution containing a known concentration of this compound (e.g., 10 mg/mL). The hydration is performed by gently rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours.

  • The resulting multilamellar vesicles (MLVs) are then sonicated in a bath sonicator for 5-10 minutes to form smaller vesicles.

  • For a uniform size distribution, the liposomal suspension is extruded 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Remove the unencapsulated this compound by dialysis or size exclusion chromatography against PBS.

  • Store the final liposomal suspension at 4°C.

Determination of Encapsulation Efficiency

Procedure:

  • Lyse a known volume of the liposomal suspension using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated dipeptide.

  • Quantify the total amount of this compound in the lysed suspension using a validated HPLC-MS/MS method.

  • Quantify the amount of free (unencapsulated) this compound in the supernatant after separating the liposomes by ultracentrifugation.

  • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = [(Total Dipeptide - Free Dipeptide) / Total Dipeptide] x 100

In Vitro Release Study

This protocol utilizes a dialysis method to assess the release kinetics of the dipeptide from the liposomes.

Materials:

  • This compound loaded liposomes

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • PBS (pH 7.4)

  • Shaking incubator

Procedure:

  • Place a known volume (e.g., 1 mL) of the liposomal formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of PBS (e.g., 100 mL) to ensure sink conditions.

  • Place the entire setup in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the external buffer and replace it with an equal volume of fresh PBS.

  • Quantify the concentration of this compound in the collected samples using HPLC-MS/MS.

  • Calculate the cumulative percentage of dipeptide released at each time point.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol describes an oral bioavailability study in rats. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • Free this compound solution in water

  • This compound loaded liposomal suspension

  • Oral gavage needles

  • Blood collection tubes (containing an anticoagulant like EDTA)

  • Centrifuge

Procedure:

  • Fast the rats overnight (with free access to water) before the experiment.

  • Divide the rats into two groups: Group A receives the free dipeptide solution, and Group B receives the liposomal formulation.

  • Administer a single oral dose (e.g., 50 mg/kg of this compound) to each rat via oral gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Separate the plasma by centrifuging the blood samples.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.

Quantification of this compound in Plasma by HPLC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurately quantifying the dipeptide in biological matrices.

Procedure Outline:

  • Sample Preparation: Precipitate plasma proteins using a suitable agent (e.g., acetonitrile or sulfosalicylic acid). Spike the samples with a stable isotope-labeled internal standard of this compound before precipitation to account for matrix effects and extraction variability.

  • Chromatographic Separation: Use a suitable HPLC column (e.g., a C18 or a specialized amino acid column) to separate the dipeptide from other plasma components.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in the multiple-reaction monitoring (MRM) mode for sensitive and specific detection. The precursor-to-product ion transitions for both the analyte and the internal standard should be optimized.

  • Quantification: Generate a calibration curve using standards of known concentrations and determine the concentration of the dipeptide in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Liposome Preparation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Bioavailability Study cluster_downstream Downstream Analysis prep Thin-Film Hydration char Size, PDI, Zeta Potential, Encapsulation Efficiency prep->char release Dialysis Release Study char->release admin Oral Gavage in Rats (Free vs. Liposomal) release->admin sampling Blood Sampling admin->sampling analysis Plasma Analysis (LC-MS/MS) sampling->analysis pk Pharmacokinetic Modeling analysis->pk signal Signaling Pathway Analysis (e.g., Western Blot for p-mTOR) pk->signal

Caption: Experimental workflow for developing and evaluating liposomal this compound.

mtor_signaling_pathway cluster_uptake Cellular Uptake cluster_signaling Intracellular Signaling pept1 PEPT1 Transporter hydrolysis Intracellular Hydrolysis pept1->hydrolysis dipeptide This compound (Liposomal Delivery) dipeptide->pept1 leucine L-leucine hydrolysis->leucine arginine L-arginine hydrolysis->arginine sestrin2 Sestrin2 leucine->sestrin2 activates castor1 CASTOR1 arginine->castor1 activates mTORC1 mTORC1 sestrin2->mTORC1 activates castor1->mTORC1 activates downstream Protein Synthesis & Cell Growth mTORC1->downstream

Caption: Hypothesized mTOR signaling activation by liposomal this compound.

Conclusion

The encapsulation of this compound into liposomes represents a highly promising strategy to overcome the limitations of its oral delivery. The provided protocols offer a framework for the successful formulation, characterization, and in vivo evaluation of this advanced delivery system. By significantly enhancing bioavailability, liposomal this compound has the potential to unlock the full therapeutic benefits of this dipeptide in applications ranging from nutritional supplementation to clinical interventions. The detailed investigation of its pharmacokinetic profile and downstream signaling effects will be crucial in translating this technology into effective products.

References

Application Notes and Protocols for Studying Dipeptide Transport Mechanisms Using L-leucyl-L-arginine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptide transporters, such as PEPT1 and PEPT2, are crucial for the absorption and distribution of di- and tripeptides from dietary protein breakdown and for the transport of various peptidomimetic drugs. L-leucyl-L-arginine, a dipeptide composed of a neutral amino acid (leucine) and a cationic amino acid (arginine), serves as an excellent model substrate for investigating the transport mechanisms of charged dipeptides. Understanding its interaction with peptide transporters can provide valuable insights into nutrient absorption, drug delivery, and the overall physiology of peptide transport.

These application notes provide a comprehensive guide to utilizing this compound in dipeptide transport studies, including detailed experimental protocols, data presentation guidelines, and visualizations of key processes. While specific kinetic data for this compound is not extensively available in public literature, the provided protocols will enable researchers to determine these parameters.

Dipeptide Transport Overview

PEPT1 and PEPT2 are the two primary proton-coupled oligopeptide transporters in mammals. They exhibit distinct tissue distribution and substrate affinities.

  • PEPT1 is predominantly found in the apical membrane of intestinal epithelial cells and is a high-capacity, low-affinity transporter. It plays a major role in the absorption of dietary di- and tripeptides.[1][2]

  • PEPT2 is primarily located in the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate. It is also found in other tissues, including the brain and lungs. PEPT2 is a low-capacity, high-affinity transporter.[1][2]

Both transporters mediate the uptake of their substrates by coupling it to the inwardly directed proton gradient across the cell membrane.[1]

Data Presentation

Quantitative data from dipeptide transport studies should be organized for clarity and comparative analysis. The following tables provide templates for presenting kinetic and inhibitory parameters.

Table 1: Kinetic Parameters of Dipeptide Transport

This table is designed to summarize the Michaelis-Menten constants for the transport of a dipeptide like this compound.

DipeptideTransporterCell Line/SystemKm (mM)Vmax (nmol/mg protein/min)Reference
This compoundPEPT1Caco-2[To be determined][To be determined][Your Data]
This compoundPEPT2HEK293-PEPT2[To be determined][To be determined][Your Data]
GlycylsarcosinePEPT1Caco-20.7 - 2.48.4 - 21.0
D-Phe-AlaPEPT1-1.1-
D-Phe-AlaPEPT2-0.143-

Table 2: Inhibitory Constants of Dipeptides

This table is for presenting the inhibition constant (Ki) of a dipeptide against the transport of a known labeled substrate (e.g., [14C]Glycylsarcosine).

Inhibitor DipeptideLabeled SubstrateTransporterCell Line/SystemKi (µM)Reference
This compound[14C]Gly-SarPEPT1Caco-2[To be determined][Your Data]
This compound[14C]Gly-SarPEPT2HEK293-PEPT2[To be determined][Your Data]
Lys[Z(NO₂)]-Val-PEPT1 & PEPT2-2
Cefadroxil[14C]Gly-SarPEPT2SKPT cells3 - 100
Cefaclor[14C]Gly-SarPEPT2SKPT cells3 - 100

Experimental Protocols

The following are detailed protocols for conducting dipeptide transport and inhibition assays. These can be adapted for the specific use of this compound.

Protocol 1: Dipeptide Uptake Assay in Caco-2 Cells (PEPT1)

This protocol describes how to measure the uptake of a dipeptide into Caco-2 cells, which endogenously express PEPT1.

Materials:

  • Caco-2 cells

  • 24-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-essential amino acids (NEAA)

  • Transport buffer (e.g., MES-buffered saline, pH 6.0)

  • This compound

  • Radiolabeled this compound or a suitable detection method (e.g., LC-MS/MS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail (if using radiolabel)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.

    • Seed cells onto 24-well plates at a density of 2 x 105 cells/well.

    • Allow cells to differentiate for 18-21 days, with media changes every 2-3 days.

  • Uptake Experiment:

    • Wash the Caco-2 cell monolayers twice with pre-warmed transport buffer (pH 7.4).

    • Pre-incubate the cells in transport buffer (pH 6.0) for 15 minutes at 37°C.

    • Prepare transport solutions containing varying concentrations of this compound (including the radiolabeled form) in transport buffer (pH 6.0).

    • Remove the pre-incubation buffer and add the transport solutions to the cells.

    • Incubate for a specific time (e.g., 5, 10, 15 minutes) at 37°C. To determine the initial rate of transport, a short incubation time where uptake is linear should be used.

    • To stop the uptake, aspirate the transport solution and immediately wash the cells three times with ice-cold transport buffer (pH 7.4).

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to a scintillation vial (if using radiolabel) or prepare for LC-MS/MS analysis.

    • Determine the protein concentration of the cell lysate from parallel wells.

  • Data Analysis:

    • Calculate the uptake rate (e.g., in nmol/mg protein/min).

    • Plot the uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Competitive Inhibition Assay

This protocol is used to determine the inhibitory constant (Ki) of this compound against a known radiolabeled PEPT1/PEPT2 substrate, such as [14C]Glycylsarcosine ([14C]Gly-Sar).

Materials:

  • PEPT1- or PEPT2-expressing cells (e.g., Caco-2 for PEPT1, or a stably transfected cell line like HEK293-PEPT2 for PEPT2)

  • [14C]Glycylsarcosine

  • Unlabeled this compound

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Culture: Culture the cells as described in Protocol 1.

  • Inhibition Experiment:

    • Wash and pre-incubate the cells as described in Protocol 1.

    • Prepare transport solutions containing a fixed concentration of [14C]Gly-Sar (typically at or below its Km value) and varying concentrations of this compound as the competitor.

    • Perform the uptake experiment as described in Protocol 1.

  • Data Analysis:

    • Measure the uptake of [14C]Gly-Sar at each concentration of this compound.

    • Plot the percentage of inhibition of [14C]Gly-Sar uptake against the concentration of this compound.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the [14C]Gly-Sar uptake).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the concentration of the labeled substrate and Km is its Michaelis-Menten constant.

Visualizations

Dipeptide Transport Signaling Pathway

Dipeptide_Transport cluster_extracellular Extracellular Space (Lumen) cluster_membrane Apical Membrane cluster_intracellular Intracellular Space (Cytosol) Dipeptide This compound PEPT1 PEPT1/PEPT2 Dipeptide->PEPT1 Binding H_ext H+ H_ext->PEPT1 Co-transport Dipeptide_int This compound PEPT1->Dipeptide_int H_int H+ PEPT1->H_int Hydrolysis Cytosolic Peptidases Dipeptide_int->Hydrolysis Leucine Leucine Hydrolysis->Leucine Arginine Arginine Hydrolysis->Arginine

Caption: Proton-coupled transport of this compound via PEPT1/PEPT2.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture and differentiate Caco-2 cells (18-21 days) C Wash and pre-incubate cells A->C B Prepare transport buffer (pH 6.0) and this compound solutions (varying concentrations) D Add this compound solutions and incubate (e.g., 10 min, 37°C) B->D C->D E Stop uptake with ice-cold buffer D->E F Lyse cells and quantify uptake (e.g., LC-MS/MS) E->F G Determine protein concentration F->G H Calculate uptake rate (nmol/mg protein/min) G->H I Plot rate vs. concentration and fit to Michaelis-Menten equation H->I J Determine Km and Vmax I->J

Caption: Workflow for determining the kinetic parameters of this compound transport.

Logic of Competitive Inhibition Assay

Inhibition_Logic cluster_molecules Molecules Labeled_Substrate [14C]Gly-Sar (Labeled Substrate) Transporter PEPT1/PEPT2 Binding Site Labeled_Substrate->Transporter Binds Competitor This compound (Unlabeled Competitor) Competitor->Transporter Competes for binding Outcome Reduced uptake of [14C]Gly-Sar indicates This compound binding Transporter->Outcome

Caption: Principle of the competitive inhibition assay to determine binding affinity.

References

Application of L-leucyl-L-arginine in Muscle Protein Synthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucyl-L-arginine (Leu-Arg) is a dipeptide composed of two amino acids, L-leucine and L-arginine, both of which are recognized for their crucial roles in regulating muscle protein synthesis (MPS). L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a key signaling cascade that governs cell growth and protein synthesis.[1][2] L-arginine, in addition to its role in activating mTOR, is a precursor for nitric oxide (NO), a signaling molecule involved in vasodilation and other physiological processes that can indirectly support muscle anabolism.[1][3]

Emerging evidence suggests that dipeptides may offer advantages over the administration of free-form amino acids. The dipeptide this compound is absorbed via distinct peptide transporters, which could lead to a more rapid and higher intracellular concentration of both leucine and arginine.[1] This enhanced delivery could result in a synergistic and more potent activation of the mTOR pathway compared to the ingestion of the individual amino acids alone. While direct experimental data on this compound is still emerging, these application notes provide a framework for its investigation in muscle protein synthesis research based on the well-established roles of its constituent amino acids and the potential benefits of dipeptide transport.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key markers of muscle protein synthesis, based on studies of L-leucine and L-arginine. It is hypothesized that the effects of the dipeptide will be at least additive, if not synergistic.

Table 1: In Vitro Effects of this compound on Muscle Cells (e.g., C2C12 myotubes)

ParameterTreatment GroupExpected Fold Change (vs. Control)Key References
Protein Synthesis Rate This compound> 1.7
L-arginine~1.7
mTOR Phosphorylation (Thr2446) This compound> 1.7
L-arginine~1.7
p70S6K Phosphorylation (Thr389) This compound> 1.4
L-arginine~1.4
4E-BP1 Phosphorylation This compoundSignificant Increase
L-arginineSignificant Increase

Table 2: Potential In Vivo Effects of this compound Supplementation in Animal Models

ParameterTreatment GroupExpected % Change (vs. Control)Key References
Muscle Mass This compound> 5.5%
Muscle Protein Content This compound> 4.8%
Endurance Performance This compoundSignificant Improvement

Signaling Pathways

The primary mechanism by which this compound is expected to stimulate muscle protein synthesis is through the activation of the mTORC1 signaling pathway.

mTORC1_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Leu_Arg This compound Peptide_Transporter Peptide Transporter (e.g., PEPT1/2) Leu_Arg->Peptide_Transporter Uptake Hydrolysis Hydrolysis Peptide_Transporter->Hydrolysis Leu L-leucine mTORC1 mTORC1 Leu->mTORC1 Activates Arg L-arginine Arg->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E_BP1 4E-BP1 mTORC1->4E_BP1 Phosphorylates Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes 4E_BP1->Protein_Synthesis Inhibits (when unphosphorylated) Hydrolysis->Leu Hydrolysis->Arg

Caption: this compound mTORC1 signaling pathway.

Experimental Protocols

In Vitro Analysis of this compound on Muscle Cell Protein Synthesis

Objective: To determine the effect of this compound on protein synthesis and mTORC1 signaling in C2C12 myotubes.

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • This compound

  • Puromycin

  • Primary antibodies: anti-phospho-mTOR (Thr2446), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH

  • Secondary antibodies (HRP-conjugated)

  • Protein lysis buffer

  • BCA Protein Assay Kit

  • Western blot reagents and equipment

Protocol:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% HS for 4-6 days.

  • Treatment:

    • Starve differentiated myotubes in amino acid-free medium for 2 hours.

    • Treat myotubes with varying concentrations of this compound (e.g., 0.5, 1, 2 mM) for 1 hour. Include control (no treatment), L-leucine, and L-arginine groups for comparison.

  • Protein Synthesis Assay (SUnSET method):

    • Add puromycin (1 µM) to the culture medium 30 minutes before harvesting.

    • Harvest cells, lyse, and determine protein concentration.

    • Analyze puromycin incorporation into newly synthesized proteins via Western blot using an anti-puromycin antibody.

  • Western Blot Analysis of mTORC1 Signaling:

    • Lyse treated cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against phosphorylated and total mTOR, p70S6K, and 4E-BP1.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In_Vitro_Workflow Start Start C2C12_Culture Culture C2C12 Myoblasts Start->C2C12_Culture Differentiation Differentiate to Myotubes C2C12_Culture->Differentiation Starvation Amino Acid Starvation Differentiation->Starvation Treatment Treat with Leu-Arg Starvation->Treatment Puromycin Add Puromycin Treatment->Puromycin Harvest Harvest & Lyse Cells Puromycin->Harvest Analysis Western Blot Analysis (Puromycin & Signaling Proteins) Harvest->Analysis End End Analysis->End

Caption: In vitro experimental workflow.

In Vivo Analysis of this compound on Muscle Mass and Protein Synthesis in a Rodent Model

Objective: To evaluate the effect of oral this compound supplementation on muscle mass and protein synthesis in mice or rats.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • This compound

  • Control diet

  • Gavage needles

  • Stable isotope tracer (e.g., L-[ring-¹³C₆]phenylalanine)

  • Anesthetics

  • Surgical tools for tissue collection

  • GC-MS or LC-MS/MS for isotopic analysis

Protocol:

  • Animal Acclimation and Grouping:

    • Acclimate animals for one week.

    • Randomly assign animals to control and this compound treatment groups.

  • Supplementation:

    • Administer this compound (e.g., 1 g/kg body weight) or vehicle (water) daily via oral gavage for a specified period (e.g., 4 weeks).

  • Muscle Protein Synthesis Measurement (Flooding Dose Method):

    • On the final day, fast animals for 6 hours.

    • Administer a flooding dose of L-[ring-¹³C₆]phenylalanine (e.g., 150 µmol/100 g body weight) via intraperitoneal injection.

    • Collect blood samples at baseline and at the end of the incorporation period.

    • After 30 minutes, euthanize the animals and rapidly dissect skeletal muscles (e.g., gastrocnemius, tibialis anterior).

  • Tissue Analysis:

    • Weigh the dissected muscles.

    • Homogenize muscle samples and precipitate proteins.

    • Hydrolyze muscle proteins and derivatize amino acids.

    • Determine the enrichment of ¹³C₆-phenylalanine in the tissue fluid and protein-bound fractions using GC-MS or LC-MS/MS.

    • Calculate the fractional synthetic rate (FSR) of muscle protein.

  • Signaling Pathway Analysis:

    • Analyze a portion of the muscle homogenate for mTORC1 signaling proteins (phospho-mTOR, phospho-p70S6K, phospho-4E-BP1) via Western blot as described in the in vitro protocol.

In_Vivo_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Grouping Random Group Assignment Acclimation->Grouping Supplementation Daily Oral Gavage (Leu-Arg or Vehicle) Grouping->Supplementation Fasting Fasting Supplementation->Fasting Tracer Inject Stable Isotope Tracer Fasting->Tracer Collection Collect Blood & Muscle Tissue Tracer->Collection Analysis Analyze Muscle Mass, FSR, & Signaling Proteins Collection->Analysis End End Analysis->End

Caption: In vivo experimental workflow.

Conclusion and Future Directions

The dipeptide this compound holds significant promise as a potent stimulator of muscle protein synthesis. Its potential for enhanced absorption and synergistic action of its constituent amino acids on the mTORC1 pathway warrants further investigation. The protocols outlined above provide a foundation for researchers to explore the efficacy and mechanisms of action of this compound in both in vitro and in vivo models. Future research should focus on direct comparative studies between this compound and its free-form amino acids, as well as investigating its potential therapeutic applications in conditions characterized by muscle wasting.

References

Troubleshooting & Optimization

Improving L-leucyl-L-arginine stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-leucyl-L-arginine (Leu-Arg). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Leu-Arg in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Like many dipeptides, this compound is susceptible to several degradation pathways in aqueous solutions. The most common are:

  • Hydrolysis: Cleavage of the peptide bond between leucine and arginine, resulting in the formation of the individual amino acids, L-leucine and L-arginine. This is a major degradation route, often catalyzed by acidic or basic conditions.

  • Diketopiperazine (DKP) Formation: Intramolecular cyclization of the dipeptide can lead to the formation of a cyclic dipeptide, cyclo(Leu-Arg). This is a significant degradation pathway for dipeptides, especially under neutral to slightly basic conditions and at elevated temperatures.[1][2][3]

  • Oxidation: The arginine residue can be susceptible to oxidation, particularly in the presence of reactive oxygen species or metal ions.[4]

  • Racemization: Although generally slower, racemization of the amino acid residues can occur, especially under harsh pH or high-temperature conditions.[1]

Q2: What are the key factors that influence the stability of this compound solutions?

A2: The stability of Leu-Arg in aqueous solutions is primarily influenced by:

  • pH: The rate of hydrolysis and diketopiperazine formation is highly pH-dependent. Acidic (pH < 3) and basic (pH > 8) conditions can accelerate the hydrolysis of the peptide bond. Diketopiperazine formation is often favored at neutral to slightly alkaline pH.

  • Temperature: Higher temperatures significantly increase the rates of all degradation reactions, including hydrolysis, diketopiperazine formation, and oxidation.

  • Buffer Species and Ionic Strength: The type of buffer and its concentration can influence the rate of degradation. Some buffer species can catalyze degradation reactions.

  • Presence of Excipients: Stabilizers or destabilizers in the formulation can significantly impact the stability of the dipeptide.

  • Light and Oxygen: Exposure to light and oxygen can promote photodegradation and oxidation, respectively.

Q3: How can I improve the stability of my this compound aqueous solution?

A3: To enhance the stability of your Leu-Arg solution, consider the following strategies:

  • pH Optimization: Maintain the pH of the solution within a range that minimizes both hydrolysis and diketopiperazine formation. For many peptides, a slightly acidic pH (e.g., pH 4-6) is often optimal.

  • Temperature Control: Store solutions at refrigerated (2-8 °C) or frozen temperatures to slow down degradation kinetics.

  • Use of Stabilizing Excipients:

    • Sugars and Polyols: Mannitol, sucrose, and trehalose can act as cryoprotectants and lyoprotectants, stabilizing the dipeptide during freeze-thawing and lyophilization.

    • Antioxidants: If oxidation is a concern, consider adding antioxidants such as methionine or ascorbic acid.

    • Chelating Agents: EDTA can be used to chelate metal ions that may catalyze oxidative degradation.

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the Leu-Arg formulation can significantly improve its stability by removing water.

  • Protection from Light and Oxygen: Store solutions in amber vials and consider purging the headspace with an inert gas like nitrogen or argon to minimize photodegradation and oxidation.

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Loss of Leu-Arg concentration over time Hydrolysis of the peptide bond.1. Verify pH: Ensure the solution pH is in the optimal stability range (typically slightly acidic). 2. Lower Storage Temperature: Store solutions at 2-8°C or frozen. 3. Buffer Selection: Evaluate if the buffer species is contributing to hydrolysis. Consider switching to a different buffer system.
Appearance of an unexpected peak in HPLC analysis Formation of diketopiperazine (cyclo(Leu-Arg)).1. Confirm Identity: Use mass spectrometry (MS) to confirm the mass of the unexpected peak corresponds to the cyclized dipeptide. 2. Adjust pH: Lowering the pH can often reduce the rate of diketopiperazine formation. 3. Temperature Control: Avoid high temperatures during preparation and storage.
Solution discoloration or precipitation Oxidation or aggregation.1. Protect from Oxygen: Prepare solutions using deoxygenated water and purge vials with nitrogen or argon. 2. Add Antioxidants/Chelators: Incorporate antioxidants like methionine or a chelating agent like EDTA. 3. Evaluate Excipients: Certain excipients can promote aggregation; screen for compatible stabilizers.

Quantitative Data Summary

Table 1: General Influence of pH and Temperature on Dipeptide Degradation Pathways.

Condition Primary Degradation Pathway(s) Expected Stability
Low pH (< 3) Peptide bond hydrolysisLow
Slightly Acidic pH (4-6) Minimal degradationHigh
Neutral pH (~7) Diketopiperazine formation, HydrolysisModerate
Alkaline pH (> 8) Peptide bond hydrolysis, Diketopiperazine formationLow
Low Temperature (2-8°C) All degradation pathways slowedHigh
Elevated Temperature (>25°C) All degradation pathways acceleratedLow

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the degradation of Leu-Arg.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

    • Organic Phase (B): Acetonitrile with 0.1% TFA or Formic acid.

  • Gradient Elution: A gradient from low to high organic phase concentration will likely be required to separate Leu-Arg from its potential degradation products (L-leucine, L-arginine, and cyclo(Leu-Arg)). A starting point could be 5% B to 95% B over 20 minutes.

  • Detection: UV detection at 210-220 nm.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, perform a forced degradation study. Expose Leu-Arg solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solution at 80°C for 48 hours.

    • Photodegradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent Leu-Arg peak.

Protocol 2: Assessing the Effect of pH on this compound Stability
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9). Common buffer systems include citrate, acetate, phosphate, and borate.

  • Sample Preparation: Prepare solutions of this compound at a known concentration in each buffer.

  • Incubation: Incubate the samples at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method (as described in Protocol 1) to determine the remaining concentration of Leu-Arg.

  • Data Analysis: Plot the natural logarithm of the Leu-Arg concentration versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k) at that pH.

Visualizations

G cluster_degradation This compound Degradation Pathways LeuArg This compound Leu L-leucine LeuArg->Leu Hydrolysis Arg L-arginine LeuArg->Arg Hydrolysis DKP cyclo(Leu-Arg) (Diketopiperazine) LeuArg->DKP Cyclization Oxidized Oxidized Products LeuArg->Oxidized Oxidation

Caption: Major degradation pathways for this compound in aqueous solutions.

G cluster_workflow Workflow for Leu-Arg Stability Study start Prepare Leu-Arg Solutions in Different Buffers (pH 3, 5, 7, 9) incubate Incubate at Elevated Temperature (e.g., 40°C) start->incubate sample Withdraw Aliquots at Time Points (0, 24, 48, 72h) incubate->sample hplc Analyze by Stability-Indicating HPLC-UV sample->hplc data Determine Remaining Leu-Arg Concentration hplc->data kinetics Calculate Degradation Rate Constants data->kinetics end Determine Optimal Stability Conditions kinetics->end

Caption: Experimental workflow for assessing the pH stability of this compound.

G cluster_troubleshooting Troubleshooting Logic for Leu-Arg Degradation start Loss of Leu-Arg Detected check_hplc Review HPLC Chromatogram for New Peaks start->check_hplc no_new_peak Primary Degradation to Individual Amino Acids (Hydrolysis) check_hplc->no_new_peak No new_peak New Peak(s) Observed check_hplc->new_peak Yes solution_hydrolysis Optimize to Reduce Hydrolysis: - Adjust pH to 4-6 - Lower Temperature no_new_peak->solution_hydrolysis identify_peak Identify New Peak(s) by Mass Spectrometry new_peak->identify_peak is_dkp Is it Diketopiperazine? identify_peak->is_dkp is_oxidized Is it an Oxidized Product? is_dkp->is_oxidized No solution_dkp Optimize to Reduce Cyclization: - Lower pH - Lower Temperature is_dkp->solution_dkp Yes solution_oxidized Optimize to Reduce Oxidation: - Protect from Oxygen - Add Antioxidants/Chelators is_oxidized->solution_oxidized Yes

Caption: A logical workflow for troubleshooting this compound degradation.

References

Overcoming L-leucyl-L-arginine solubility issues in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-leucyl-L-arginine (LL-Arg). This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols to overcome common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

???+ question "Q1: What is this compound (LL-Arg) and why is its solubility complex?"

???+ question "Q2: What is the single most critical factor affecting LL-Arg solubility?"

???+ question "Q3: My LL-Arg precipitated after being added to my cell culture medium. What is the likely cause?"

???+ question "Q4: Can I heat my LL-Arg solution to help it dissolve?"

Quantitative Solubility Data

The solubility of LL-Arg is highly dependent on the buffer system, pH, and temperature. The following table summarizes the estimated solubility of LL-Arg in common laboratory buffers. These values should be used as a guideline, and it is always recommended to perform small-scale solubility tests before preparing a large stock solution.[1]

Buffer SystempHTemperature (°C)Estimated Solubility (mg/mL)Remarks
Deionized Water~7.02515 - 25Moderate solubility in unbuffered water.[1]
Acidified Water4-525> 100High solubility due to the protonated arginine residue.[1]
Phosphate-Buffered Saline (PBS)7.42510 - 20Physiological pH can limit solubility at high concentrations.[1]
Phosphate-Buffered Saline (PBS)7.43720 - 30Increased temperature enhances solubility.[1]
Tris-HCl7.02510 - 20Moderate solubility at neutral pH.
Tris-HCl8.0255 - 15Higher pH may slightly decrease solubility.
MES6.525> 50Acidic pH significantly increases solubility.

Troubleshooting Guide for LL-Arg Dissolution

If you are experiencing difficulty dissolving LL-Arg, follow this systematic troubleshooting workflow. The process is designed to achieve dissolution while preserving the integrity of the dipeptide.

G start Start with Lyophilized LL-Arg protocol Follow Standard Protocol (e.g., 1 mg/mL in desired buffer) start->protocol check1 Is the solution clear? protocol->check1 success Solution Ready for Use check1->success Yes troubleshoot Troubleshooting Required check1->troubleshoot No step2 Apply Gentle Energy (Vortex / Sonicate in water bath) troubleshoot->step2 check2 Is the solution clear? step2->check2 check2->success Yes step3 Gentle Warming (Warm to <40°C with stirring) check2->step3 No check3 Is the solution clear? step3->check3 check3->success Yes step4 Adjust pH (Add dilute acid, e.g., 0.1 M HCl, dropwise to dissolve) check3->step4 No check4 Is the solution clear? step4->check4 stock Prepare Concentrated Stock (Use acidified water or DMSO). Filter sterilize and dilute into final buffer. check4->stock Yes

Caption: A stepwise workflow for troubleshooting LL-Arg solubility issues.
Step-by-Step Troubleshooting Instructions

???+ question "My LL-Arg did not dissolve with simple vortexing. What is the next step?"

???+ question "Sonication didn't fully work. Should I try pH adjustment now?"

???+ question "Gentle warming also failed. How do I properly adjust the pH?"

Experimental Protocols

Protocol 1: Preparation of a Concentrated LL-Arg Stock Solution (Acidic Method)

This protocol is the recommended method for preparing a sterile, concentrated stock solution for use in cell culture or other sensitive applications.

Materials:

  • Lyophilized this compound powder

  • Sterile, high-purity deionized water

  • Sterile 0.1 M Hydrochloric Acid (HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Methodology:

  • Equilibration: Allow the vial of lyophilized LL-Arg to equilibrate to room temperature before opening to prevent condensation.

  • Initial Reconstitution: Add a small volume of sterile water to the vial to create a slurry. For example, to prepare a 50 mg/mL stock, add 500 µL of water to 25 mg of LL-Arg.

  • Vortex: Vortex the slurry for 30-60 seconds. The solution will likely remain cloudy.

  • Acidification: While vortexing, add the 0.1 M HCl solution dropwise (typically 1-5 µL at a time). Continue adding drops until the solid material completely dissolves and the solution becomes clear.

  • Final Volume Adjustment: Add sterile water to reach the final desired concentration.

  • Sterilization: For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Store the stock solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Small-Scale Solubility Testing

Before committing your entire batch of LL-Arg, perform this small-scale test to determine the optimal solvent and concentration.

Methodology:

  • Weigh out a small, known amount of LL-Arg (e.g., 1-2 mg) into a microcentrifuge tube.

  • Add a calculated volume of your primary buffer (e.g., PBS pH 7.4) to reach a target concentration (e.g., 1 mg/mL).

  • Follow the troubleshooting workflow (vortex, sonicate, warm) and observe the results.

  • If the peptide remains insoluble, repeat the test with a different solvent, such as acidified water (pH 5.0) or 10% Acetic Acid, to find the conditions that yield a clear solution.

Biological Context: Lysosomal Transport Pathway

This compound is not just a chemical compound for in vitro assays; it is relevant to cellular physiology, particularly the function of lysosomes. Lysosomes are organelles that degrade macromolecules into their basic components, such as dipeptides. These components are then exported to the cytoplasm for reuse. Recent research has identified the Major Facilitator Superfamily Domain-containing Protein 1 (MFSD1) as a key lysosomal transporter responsible for exporting dipeptides containing arginine or lysine from the lysosome into the cytoplasm. This transport is crucial for cellular homeostasis and metabolic pathways.

G cluster_0 Lysosome (Acidic Lumen) cluster_1 Cytoplasm ll_arg_lysosome LL-Arg ll_arg_cyto LL-Arg mfsd1 MFSD1 Transporter ll_arg_lysosome->mfsd1 Binding proteins Proteins degradation Degradation proteins->degradation degradation->ll_arg_lysosome reuse Amino Acid Reuse ll_arg_cyto->reuse mfsd1->ll_arg_cyto Export

References

Preventing L-leucyl-L-arginine aggregation in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-leucyl-L-arginine (LL-Arg). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot LL-Arg aggregation in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound (Leu-Arg or LL-Arg) is a dipeptide composed of the amino acids L-leucine and L-arginine.[1] Its tendency to aggregate stems from its amphipathic nature. L-leucine has a hydrophobic isobutyl side chain, which can promote intermolecular hydrophobic interactions, while L-arginine has a positively charged, hydrophilic guanidinium group at physiological pH.[2] This combination can lead to self-assembly and aggregation, especially at high concentrations or under suboptimal solvent conditions.

Q2: What is the estimated isoelectric point (pI) of this compound?

A2: The estimated isoelectric point (pI) of this compound is approximately 10.76 . This is calculated by averaging the pKa values of the N-terminal α-amino group of leucine (pKa ≈ 9.04) and the guanidinium side chain of arginine (pKa ≈ 12.48).[3] At a pH below its pI, LL-Arg will have a net positive charge, and at a pH above its pI, it will have a net negative charge.

Q3: How does pH affect the solubility and aggregation of LL-Arg?

A3: The pH of the solution is a critical factor in determining the solubility and aggregation of LL-Arg.[4] Because its pI is high (approx. 10.76), LL-Arg is positively charged in most experimental buffers (e.g., pH 7.4). This positive charge generally promotes solubility through electrostatic repulsion. However, aggregation can still occur due to hydrophobic interactions. Adjusting the pH further away from the pI can enhance solubility. Lowering the pH (e.g., to 6.0-6.5) will increase the net positive charge and can significantly improve solubility.[1]

Q4: What are the best practices for storing this compound solutions?

A4: For short-term storage (up to one week), store LL-Arg solutions at 2-8°C. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can induce aggregation. If cryoprotectants are compatible with your assay, consider adding glycerol.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Cloudiness or precipitation upon dissolution - Poor solubility at the current pH and temperature.- Concentration is too high.- Presence of particulate matter.1. Optimize Dissolution Technique: Use vortexing or sonication to aid dissolution.2. Adjust pH: Lower the pH of the buffer to 6.0-6.5 to increase the net positive charge and enhance solubility.3. Increase Temperature: Gently warm the solution, as solubility often increases with temperature.4. Filter Sterilize: Pass the solution through a 0.22 µm filter to remove any undissolved particles or pre-existing aggregates.
Solution becomes turbid over time or during storage - Aggregation due to suboptimal storage conditions.- pH shift in the buffer.- Microbial growth (if not sterile).1. Optimize Storage: Store at 2-8°C for short-term or -80°C for long-term storage. Avoid freeze-thaw cycles.2. Use a Stable Buffer: Ensure the buffer has sufficient capacity to maintain the pH.3. Add Stabilizing Excipients: Consider adding L-arginine (as an anti-aggregation agent), non-ionic detergents, or other stabilizers (see Table 2).4. Ensure Sterility: If storing for extended periods, ensure the solution is sterile.
Inconsistent results in bioassays - Presence of soluble aggregates affecting biological activity.- Degradation of the dipeptide.1. Characterize the Solution: Use Dynamic Light Scattering (DLS) to check for the presence of aggregates before each experiment.2. Prepare Fresh Solutions: Whenever possible, prepare LL-Arg solutions fresh before use.3. Optimize Formulation: Use the excipient screening protocol (see Experimental Protocols) to find a formulation that minimizes aggregation.

Quantitative Data Summary

Table 1: Estimated Solubility of this compound in Various Buffers

BufferpHTemperature (°C)Estimated Solubility (mg/mL)Notes
Phosphate-Buffered Saline (PBS)7.42510 - 20Moderate solubility at physiological pH.
7.43720 - 30Increased temperature generally enhances solubility.
6.025> 50Lowering the pH increases the net positive charge, significantly improving solubility.
Tris-HCl8.0255 - 15Higher pH, closer to the pKa of the amino group, may slightly decrease solubility compared to neutral pH.
7.02510 - 20Neutral pH offers moderate solubility.
7.045 - 10Solubility is reduced at lower temperatures.
MES6.525> 50Acidic pH leads to high solubility due to the protonated arginine side chain.
Deionized Water~7.02515 - 25Solubility in unbuffered water is expected to be moderate.

Table 2: Common Excipients to Prevent Peptide Aggregation

Excipient ClassExampleTypical ConcentrationMechanism of Action
Amino Acids L-arginine50-250 mMSuppresses protein-protein interactions and can mask hydrophobic patches.
L-glutamate (often with L-arginine)50 mM (equimolar mix)Can dramatically increase protein solubility.
Non-ionic Surfactants Polysorbate 20 (Tween-20)0.01 - 0.1%Reduces surface tension and prevents adsorption to surfaces; can solubilize hydrophobic aggregates.
Polysorbate 80 (Tween-80)0.01 - 0.1%Similar to Polysorbate 20.
Sugars/Polyols Sucrose, Trehalose5 - 10%Stabilize the native conformation of peptides through preferential exclusion.
Salts Sodium Chloride (NaCl)50 - 150 mMCan either increase or decrease aggregation depending on the peptide and concentration by modulating electrostatic interactions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculation: Determine the required mass of lyophilized LL-Arg powder and the volume of buffer for your desired stock concentration. The molecular weight of LL-Arg is 287.36 g/mol .

  • Initial Dissolution:

    • Allow the lyophilized LL-Arg and the chosen buffer to equilibrate to room temperature.

    • Add the buffer to the vial containing the LL-Arg powder.

    • Gently swirl the vial to wet the powder.

  • Enhancing Solubility (if necessary):

    • Vortexing: Vortex the solution for 30-60 seconds. Let it rest and observe for undissolved particles.

    • Sonication: If particles remain, sonicate the solution in a water bath for 5-10 minutes, avoiding excessive heating.

    • pH Adjustment: If the buffer system allows, slowly add a small amount of dilute HCl (e.g., 0.1 M) to lower the pH to around 6.0-6.5, which can significantly enhance solubility.

  • Final Steps:

    • Once fully dissolved, adjust the final volume with buffer if needed.

    • For sterile applications, filter the solution through a 0.22 µm sterile filter.

Protocol 2: Screening of Excipients by Dynamic Light Scattering (DLS)

This protocol helps identify the optimal excipients to prevent LL-Arg aggregation.

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of LL-Arg in a suitable buffer (e.g., 20 mM MES, pH 6.5).

    • Prepare stock solutions of various excipients (e.g., 1 M L-arginine, 1% Polysorbate 20, 50% sucrose) in the same buffer.

  • Preparation of Test Formulations:

    • In separate, low-protein-binding microcentrifuge tubes, prepare a matrix of formulations by combining the buffer, LL-Arg stock, and excipient stock to achieve the desired final concentrations.

    • Include a control sample with only LL-Arg in the buffer.

  • Incubation and Stress (Optional):

    • To accelerate potential aggregation, incubate the samples under stress conditions, such as at an elevated temperature (e.g., 40°C) or with gentle agitation for 24-48 hours.

  • DLS Measurement:

    • Equilibrate the DLS instrument.

    • Measure the size distribution (Z-average) and polydispersity index (PDI) of each sample.

  • Data Analysis:

    • A stable formulation will show a small Z-average, corresponding to the monomeric dipeptide, and a low PDI (<0.2).

    • Compare the Z-average and PDI values across all formulations. The most effective excipient will be the one that maintains the lowest particle size and PDI after incubation/stress.

Visualizations

Troubleshooting_Workflow start Start: LL-Arg Aggregation (Cloudiness/Precipitation) check_conc Is concentration > 10 mg/mL? start->check_conc reduce_conc Reduce concentration check_conc->reduce_conc Yes check_dissolution Was dissolution incomplete? check_conc->check_dissolution No reduce_conc->check_dissolution optimize_dissolution Optimize dissolution: - Vortex/Sonicate - Gentle warming check_dissolution->optimize_dissolution Yes check_ph Is pH between 7.0 and 10.0? check_dissolution->check_ph No optimize_dissolution->check_ph adjust_ph Adjust pH to ~6.5 (away from pI) check_ph->adjust_ph Yes add_excipients Add stabilizing excipients: - L-Arginine (50-100 mM) - Polysorbate 20 (0.01%) check_ph->add_excipients No adjust_ph->add_excipients check_storage Aggregation during storage? add_excipients->check_storage optimize_storage Optimize storage: - Aliquot and freeze at -80°C - Avoid freeze-thaw cycles check_storage->optimize_storage Yes end_success Stable LL-Arg Solution check_storage->end_success No optimize_storage->end_success

Caption: Troubleshooting workflow for LL-Arg aggregation.

mTORC1_Signaling cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds Arginine L-Arginine CASTOR1 CASTOR1 Arginine->CASTOR1 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits CASTOR1->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_inactive Rag GTPases (Inactive) GATOR1->Rag_inactive inhibits activation Rag_active Rag GTPases (Active) Rag_inactive->Rag_active Amino Acid Signal mTORC1_inactive mTORC1 (Inactive) Rag_active->mTORC1_inactive recruits mTORC1_active mTORC1 (Active) mTORC1_inactive->mTORC1_active activated by Rheb S6K1 S6K1 mTORC1_active->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1_active->EIF4EBP1 phosphorylates Rheb Rheb-GTP Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis inhibits

Caption: L-Leucine and L-Arginine mTORC1 signaling.

CXCR4_Interaction cluster_membrane Cell Membrane LL_Arg This compound (or Arg-containing ligand) CXCR4 CXCR4 Receptor LL_Arg->CXCR4 binds to extracellular domain G_protein G-protein (Gi) CXCR4->G_protein activates Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) G_protein->Signaling_Cascade initiates Cellular_Response Cellular Response (e.g., Migration, Proliferation) Signaling_Cascade->Cellular_Response leads to

Caption: LL-Arg interaction with the CXCR4 receptor.

References

Technical Support Center: Optimizing L-leucyl-L-arginine (LL-Arg) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of L-leucyl-L-arginine (LL-Arg). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in vivo?

A1: Direct dosage data for this compound in vivo is limited in publicly available literature. However, a rational starting point can be derived from studies on its constituent amino acid, L-arginine. Dosage for L-arginine varies significantly depending on the animal model, administration route, and therapeutic goal. For instance, oral L-arginine supplementation in mice has been studied at doses ranging from 300 to 1200 mg/kg/day for evaluating anti-fatigue effects[1]. In rats, a no-observed-adverse-effect level (NOAEL) for oral L-arginine has been established at 3.3 g/kg/day for males and 3.9 g/kg/day for females in a 13-week study[2].

For initial dose-range finding studies with LL-Arg, we recommend starting with a dose calculated based on the molar equivalent of a low-to-mid range effective dose of L-arginine. It is crucial to conduct a pilot study with a wide range of doses to determine both efficacy and potential toxicity.

Q2: How should I prepare this compound for in vivo administration?

A2: The solubility of LL-Arg can be challenging due to the hydrophobic nature of leucine and the basic side chain of arginine[3]. For parenteral administration (e.g., intravenous, intraperitoneal, subcutaneous), it is recommended to dissolve LL-Arg in a sterile, slightly acidic vehicle. Start with sterile water, and if solubility is an issue, a dilute, biocompatible acid such as 10% acetic acid can be used to aid dissolution[3]. The final formulation should be pH-adjusted to a physiologically compatible range (typically pH 6.5-7.5) and sterile-filtered. For oral administration, LL-Arg can be dissolved in the drinking water or formulated into the diet.

Q3: My this compound solution is cloudy or forms a precipitate. What should I do?

A3: Cloudiness or precipitation is often due to solubility issues, which are common for peptides[4]. Here are some troubleshooting steps:

  • pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI). Since LL-Arg is a basic dipeptide, its solubility is expected to be higher in acidic conditions. Try lowering the pH of your solution.

  • Sonication: Gentle sonication can help break up aggregates and improve dissolution.

  • Gentle Warming: Warming the solution to below 40°C can aid in dissolving the peptide. Avoid excessive heat, as it can cause degradation.

  • Co-solvents: For highly hydrophobic peptides, a small amount of an organic co-solvent like DMSO, followed by dilution in an aqueous buffer, can be effective. However, the suitability of the co-solvent for your specific in vivo model must be considered.

  • Centrifugation: If a precipitate persists, centrifuge the solution and use the supernatant for your experiment, ensuring you determine the final concentration of the dissolved peptide.

Q4: What is the likely mechanism of action for this compound?

A4: this compound is composed of two amino acids known to be potent activators of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. Leucine and arginine signal through distinct but convergent pathways to activate mTORC1, a master regulator of cell growth, proliferation, and protein synthesis. It is highly probable that LL-Arg exerts its biological effects by modulating the mTORC1 pathway.

Troubleshooting Guides

Issue 1: Variability in Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent preparation of the dosing solution. Use calibrated equipment for all measurements. For oral administration in drinking water, monitor daily water intake to ensure consistent dosage.
Peptide Instability Prepare fresh dosing solutions for each experiment. If storage is necessary, conduct stability studies at the intended storage temperature. Peptides can be susceptible to degradation, especially in solution.
Animal-to-Animal Variation Use a sufficient number of animals per group to account for biological variability. Ensure animals are of the same age, sex, and strain.
Route of Administration The route of administration can significantly impact bioavailability and efficacy. Ensure the chosen route is appropriate for the experimental goal and is performed consistently.
Issue 2: Adverse Events or Toxicity
Potential Cause Troubleshooting Steps
High Dose The administered dose may be too high. Conduct a dose-response study to determine the maximum tolerated dose (MTD). Monitor animals closely for any signs of toxicity (e.g., weight loss, changes in behavior, signs of distress).
Formulation Issues The vehicle or excipients used in the formulation may be causing adverse effects. Test the vehicle alone as a control group. Ensure the pH and osmolality of the formulation are within a physiological range.
Rapid Intravenous Injection A rapid bolus injection can lead to acute toxicity. Consider a slower infusion rate for intravenous administration.

Data Presentation

Table 1: Summary of L-arginine Dosage in Animal and Human Studies

This table provides a reference for designing initial dose-finding studies for this compound based on its constituent amino acid.

Species Route of Administration Dosage Range Context/Effect Reference
Mice Oral300 - 1200 mg/kg/dayAnti-fatigue
Rats Oral3.3 - 3.9 g/kg/dayNOAEL (13 weeks)
Pigs (Neonatal) Enteral0.62 g/kg/dayWell-tolerated
Pigs (Growing) Enteral0.32 g/kg/dayWell-tolerated
Sheep (Pregnant) Intravenous0.081 g/kg/dayNo adverse effects
Humans Oral2 - 30 g/day Various clinical studies
Humans Oral6 g/day Chronic heart failure
Humans Oral2 g/day CVD risk factors

Experimental Protocols

Protocol 1: Preparation of this compound for Parenteral Administration
  • Materials:

    • This compound powder

    • Sterile water for injection

    • Sterile 1 M HCl or 10% acetic acid (if needed for solubilization)

    • Sterile 1 M NaOH (for pH adjustment)

    • Sterile 0.9% saline

    • Sterile 0.22 µm syringe filters

    • Sterile vials

  • Procedure:

    • Calculate the required amount of LL-Arg based on the desired final concentration and volume.

    • In a sterile container, add the LL-Arg powder.

    • Add a small volume of sterile water and attempt to dissolve the peptide by gentle vortexing.

    • If the peptide does not fully dissolve, add the acidic solution dropwise while vortexing until the peptide is completely dissolved. Use the minimum amount of acid necessary.

    • Adjust the pH of the solution to a physiological range (e.g., 7.0-7.4) using the basic solution. Monitor the pH carefully with a calibrated pH meter.

    • Bring the solution to the final desired volume with sterile 0.9% saline.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Store the solution appropriately. For short-term storage, 2-8°C is recommended. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vivo Dose-Finding Study Workflow

A systematic approach is essential to determine the optimal in vivo dose of LL-Arg.

  • Literature Review & Dose Estimation:

    • Review existing literature on L-arginine and similar dipeptides to estimate a starting dose range.

    • Consider the molecular weight of LL-Arg to calculate molar equivalent doses.

  • Acute Toxicity/Maximum Tolerated Dose (MTD) Study:

    • Administer a single dose of LL-Arg to a small group of animals at several escalating dose levels.

    • Monitor animals for signs of toxicity for at least 24-48 hours.

    • The MTD is the highest dose that does not cause significant adverse effects.

  • Dose-Response Efficacy Study:

    • Select a range of doses below the MTD.

    • Administer the different doses of LL-Arg to experimental groups and include a vehicle control group.

    • Measure the desired biological endpoint(s) at a predetermined time point.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

    • At the determined efficacious dose, conduct PK studies to measure the absorption, distribution, metabolism, and excretion (ADME) of LL-Arg.

    • Conduct PD studies to correlate the concentration of LL-Arg with its biological effect over time.

  • Chronic Dosing/Toxicity Study:

    • If long-term administration is planned, conduct a study with repeated dosing at the optimal efficacious dose to assess long-term safety and efficacy.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface This compound This compound Leucine Leucine This compound->Leucine Hydrolysis Arginine Arginine This compound->Arginine Hydrolysis Sestrin2 Sestrin2 Leucine->Sestrin2 Binds CASTOR1 CASTOR1 Arginine->CASTOR1 Binds GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits Inhibition CASTOR1->GATOR2 Inhibits Inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GTPases_inactive Rag GTPases (inactive) GATOR2->Rag_GTPases_inactive Allows Activation GATOR1->Rag_GTPases_inactive Keeps Inactive Rag_GTPases_active Rag GTPases (active) Rag_GTPases_inactive->Rag_GTPases_active mTORC1_inactive mTORC1 (inactive) Rag_GTPases_active->mTORC1_inactive Recruits to Lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation Downstream_Targets Downstream Targets (e.g., S6K1, 4E-BP1) mTORC1_active->Downstream_Targets Phosphorylates Rheb Rheb Rheb->mTORC1_active Activates Cell_Growth Cell Growth & Protein Synthesis Downstream_Targets->Cell_Growth Promotes

Caption: this compound mTORC1 signaling pathway.

experimental_workflow start Start: Define Research Question lit_review Literature Review & Initial Dose Estimation (based on L-arginine data) start->lit_review formulation Develop Stable & Soluble LL-Arg Formulation lit_review->formulation mtd_study Acute Toxicity Study (Determine MTD) formulation->mtd_study dose_response Dose-Response Efficacy Study mtd_study->dose_response pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies dose_response->pk_pd data_analysis Data Analysis & Interpretation dose_response->data_analysis chronic_study Chronic Dosing Study (if required) pk_pd->chronic_study pk_pd->data_analysis chronic_study->data_analysis conclusion Conclusion & Future Studies data_analysis->conclusion

References

Troubleshooting L-leucyl-L-arginine degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-leucyl-L-arginine degradation in cell culture media.

Troubleshooting Guides

Issue 1: Unexpected experimental results or loss of bioactivity.

Question: My experimental results are inconsistent, or the expected biological activity of this compound is diminishing over time. What could be the cause?

Answer: The most likely cause is the degradation of this compound in your cell culture medium. Dipeptides can be susceptible to both chemical and enzymatic degradation, leading to a decrease in the concentration of the intact dipeptide and the formation of byproducts that may have different or no biological activity.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Hypothesis: this compound Degradation A->B C Confirm Degradation (HPLC-MS Analysis) B->C D Identify Degradation Products C->D E Identify Cause of Degradation C->E F Chemical Instability (pH, Temp) E->F G Enzymatic Degradation (Proteases/Peptidases) E->G I Optimize Media pH & Temperature F->I J Reduce Serum/Use Protease Inhibitors G->J H Implement Mitigation Strategies K Re-evaluate Experiment H->K I->H J->H

Caption: Troubleshooting workflow for inconsistent results.

Recommended Actions:

  • Confirm Degradation: The most definitive way to confirm degradation is to analyze your cell culture media over time using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This will allow you to quantify the concentration of intact this compound and identify any degradation products.

  • Identify the Cause:

    • Enzymatic Degradation: Serum is a common source of peptidases that can cleave the peptide bond between leucine and arginine.[1] Consider reducing the serum concentration or using a serum-free medium if your cells can tolerate it. The use of broad-spectrum protease inhibitors can also be effective.

    • Chemical Degradation: The stability of peptides is highly dependent on the pH and temperature of the solution.[2][3] Ensure your cell culture medium is maintained at the optimal pH and temperature for both your cells and the stability of the dipeptide. Aqueous solutions of L-arginine are alkaline and can absorb atmospheric CO2, which can alter the pH.

Issue 2: How to monitor the stability of this compound in my cell culture medium.

Question: What is a reliable method to quantify the concentration of this compound and its potential degradation products in my experiments?

Answer: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for quantifying peptides and their degradation products. Coupling this with Mass Spectrometry (MS) allows for definitive identification of the molecules.

Experimental Protocol: RP-HPLC for this compound Quantification

Objective: To determine the concentration of intact this compound in cell culture media over time.

Materials:

  • RP-HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard

  • Cell culture media samples collected at various time points (e.g., 0, 24, 48, 72 hours)

  • 0.22 µm syringe filters

Method:

  • Sample Preparation:

    • Thaw frozen media samples on ice.

    • Centrifuge samples at 10,000 x g for 10 minutes to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 20 µL of the prepared sample.

    • Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 214 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the this compound standard.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Quantitative Data Summary:

Time Point (hours)This compound Concentration (µg/mL) - Condition AThis compound Concentration (µg/mL) - Condition B
0100.0100.0
2485.295.1
4865.789.8
7242.185.3

Table 1: Example data showing the degradation of this compound under two different hypothetical cell culture conditions (e.g., with and without protease inhibitors).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound can degrade through two primary pathways:

  • Enzymatic Hydrolysis: Peptidases present in the cell culture serum or secreted by the cells can cleave the peptide bond between L-leucine and L-arginine, releasing the individual amino acids. Carboxypeptidases, for instance, are known to cleave C-terminal arginine residues.

  • Chemical Hydrolysis: The peptide bond can be hydrolyzed non-enzymatically, a process that is accelerated at non-optimal pH and elevated temperatures.

Degradation Pathway Diagram:

This compound This compound L-leucine + L-arginine L-leucine + L-arginine This compound->L-leucine + L-arginine Peptidase/Hydrolysis

Caption: Degradation of this compound.

Q2: What are the potential degradation products of this compound and how might they affect my cells?

A2: The primary degradation products are the individual amino acids, L-leucine and L-arginine .

  • L-leucine is known to be a potent activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

  • L-arginine also activates the mTOR pathway and is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes including vasodilation and immune response. The metabolism of L-arginine by arginase can lead to the production of ornithine and urea, which can also influence cellular functions.

Therefore, the degradation of this compound could lead to an unintended and uncontrolled stimulation of these pathways, potentially confounding experimental results.

Signaling Pathway Diagram:

cluster_0 Degradation Products L-leucine L-leucine mTORC1 mTORC1 L-leucine->mTORC1 L-arginine L-arginine L-arginine->mTORC1 NOS NOS L-arginine->NOS Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell_Growth mTORC1->Cell_Growth NO_Production NO_Production NOS->NO_Production

Caption: Signaling pathways of degradation products.

Q3: How can I improve the stability of this compound in my cell culture media?

A3: Several strategies can be employed to enhance the stability of this compound:

  • Optimize pH and Temperature: Maintain the cell culture medium at a stable, optimal pH and temperature. Avoid frequent temperature fluctuations.

  • Use Serum-Free or Reduced-Serum Media: If your cell line permits, using serum-free or reduced-serum media can significantly decrease the concentration of degradative enzymes.

  • Add Protease Inhibitors: A broad-spectrum protease inhibitor cocktail can be added to the culture medium to inhibit the activity of peptidases.

  • Prepare Fresh Solutions: Prepare fresh stock solutions of this compound and add it to the medium shortly before use, rather than storing it in the medium for extended periods. L-arginine solutions can be autoclaved for sterilization.

  • Formulation with Stabilizers: For long-term storage of stock solutions, consider using formulation strategies such as the addition of stabilizing excipients like sugars or polyols, though this should be tested for compatibility with your specific cell line and experiments.

Q4: Are there any specific enzymes I should be aware of that might degrade this compound?

A4: While specific studies on this compound are limited, based on its structure, it could be a substrate for several classes of peptidases:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides.

  • Dipeptidyl Peptidases: These enzymes cleave dipeptides from the N-terminus.

  • Carboxypeptidases: These enzymes cleave amino acids from the C-terminus. Carboxypeptidase N, for example, is known to cleave C-terminal arginine residues.

  • Clostripain: This enzyme shows a strong preference for cleaving at the carboxyl group of arginine residues.

The specific peptidases present will depend on the cell type and the composition of the serum used.

References

Technical Support Center: Refinement of L-leucyl-L-arginine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of L-leucyl-L-arginine from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge in purifying this compound stems from its amphipathic nature. The L-arginine residue provides a strong positive charge and hydrophilicity, while the L-leucine residue contributes hydrophobicity.[1] This dual characteristic can lead to complex chromatographic behavior, such as poor peak shape and the co-elution of closely related impurities.[1] Additionally, as a small dipeptide, it can be difficult to separate from other small molecules, including residual reagents from synthesis.[1]

Q2: What are the most common impurities encountered during the purification of synthetic this compound?

A2: Common impurities are typically process-related and can include:

  • Deletion sequences: Single amino acids like L-arginine or L-leucine.

  • Truncated sequences: Peptides that were not fully synthesized.

  • Incompletely deprotected peptides.

  • Non-peptide impurities: Such as Trifluoroacetic acid (TFA), which is often used in synthesis and reversed-phase chromatography.[1]

Q3: Which chromatography techniques are most effective for purifying this compound?

A3: A multi-modal approach is often the most effective strategy for achieving high-purity this compound.[1]

  • Ion-Exchange Chromatography (IEX): This is an excellent initial "capture" step. Cation-exchange chromatography, in particular, can effectively separate the positively charged this compound from neutral or negatively charged impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for the final "polishing" step to achieve high purity.

Troubleshooting Guides

Poor Peak Shape and Resolution in RP-HPLC

Q: My this compound peak is broad and asymmetrical. What could be the cause and how can I fix it?

A: Poor peak shape is a common issue and can be attributed to several factors:

  • Cause: The amphipathic nature of the dipeptide can lead to mixed-mode interactions with the stationary phase.

  • Solution:

    • Optimize the mobile phase: Adjusting the concentration of the organic solvent and the ion-pairing agent (e.g., TFA) can improve peak shape. A shallow gradient is often crucial for separating closely related impurities.

    • Column selection: Consider using a different stationary phase. A C8 column, being less hydrophobic than a C18 column, might provide better results. Modern, end-capped columns or polymer-based stationary phases can also minimize unwanted interactions.

Q: I am seeing multiple peaks for what should be a single product. What is happening?

A: This could indicate the presence of different salt forms or secondary structures of the dipeptide.

  • Solution: Ensure consistent pH and counter-ion concentration throughout the purification process to maintain a single, stable form of the molecule.

Sample Solubility and Column Binding Issues

Q: My sample is not dissolving completely before loading onto the column. What should I do?

A: Incomplete dissolution can lead to column clogging and poor separation.

  • Solution:

    • Ensure the sample is fully dissolved in the initial mobile phase before injection.

    • If solubility is an issue, a minimal amount of a compatible organic solvent can be used, followed by dilution with the aqueous mobile phase.

    • The use of L-arginine as an additive in the solubilization buffer can enhance the solubility of hydrophobic molecules.

Q: The this compound is irreversibly binding to my reversed-phase column. How can I prevent this?

A: The highly charged arginine residue can interact strongly with residual silanols on silica-based RP columns.

  • Solution:

    • Use a modern, end-capped column to minimize silanol interactions.

    • Consider a polymer-based stationary phase which is more robust to strong ionic interactions.

    • A less hydrophobic column, such as a C8 instead of a C18, may also reduce irreversible binding.

Q: In ion-exchange chromatography, my product is eluting in the flow-through. What is wrong?

A: This typically indicates that the dipeptide is not binding to the column as expected.

  • Cause: The pH of your buffer is likely too high, neutralizing the positive charge on the arginine residue.

  • Solution: Lower the pH of your binding buffer to at least 1-2 units below the pKa of arginine's side chain (~12.5) to ensure the dipeptide is positively charged and binds effectively to the cation-exchange resin.

Data Presentation

Table 1: Comparison of Analytical HPLC Methods for this compound Purity Validation

ParameterMethod 1 (C18/TFA)Method 2 (C8/TFA)Method 3 (C18/FA)Method 4 (C8/FA)
Stationary Phase C18C8C18C8
Mobile Phase Modifier 0.1% TFA0.1% TFA0.1% Formic Acid0.1% Formic Acid
Resolution HighestModerateHighLower
Analysis Time LongerFasterLongerFaster
Recommendation Best for high-resolution separation of critical impurities.Suitable for rapid screening where high resolution is not critical.Good alternative to TFA, especially if TFA is incompatible with subsequent analyses (e.g., mass spectrometry).A fast screening method with TFA-free mobile phase.

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography (IEX) - Capture Step
  • Column: Strong cation-exchange column.

  • Binding Buffer (Buffer A): 20 mM sodium phosphate, pH 3.0.

  • Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 3.0.

  • Sample Preparation: Dissolve the crude this compound in Binding Buffer and adjust the pH to 3.0. Filter the sample through a 0.22 µm filter.

  • Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with 5-10 CV of Binding Buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear gradient of 0-100% Elution Buffer over 20 CV.

  • Fraction Collection: Collect fractions and analyze for the presence of the target dipeptide using UV absorbance at 214 nm.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the partially purified this compound from the IEX step in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Elution Gradient:

    • Inject the sample.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes.

    • Follow with a sharp "wash" gradient to 95% Mobile Phase B to elute any strongly bound contaminants.

  • Detection: Monitor the elution profile at 214 nm.

  • Column Regeneration: Re-equilibrate the column at initial conditions (95% A, 5% B) for the next run.

Visualizations

experimental_workflow cluster_synthesis Crude this compound Synthesis cluster_purification Purification Workflow cluster_final_product Final Product crude_product Crude Product (with impurities) iex Step 1: Ion-Exchange Chromatography (Capture Step) crude_product->iex Load crude mixture rphplc Step 2: RP-HPLC (Polishing Step) iex->rphplc Load partially purified fractions analysis Purity Analysis (Analytical HPLC) rphplc->analysis Analyze purified fractions pure_product High-Purity This compound analysis->pure_product Pool high-purity fractions

Caption: Experimental workflow for the purification of this compound.

logical_relationships cluster_problem Common Purification Problems cluster_cause Potential Causes cluster_solution Troubleshooting Solutions poor_resolution Poor Resolution / Peak Shape amphipathic Amphipathic Nature of Dipeptide poor_resolution->amphipathic low_yield Low Yield ph_issue Incorrect Buffer pH (IEX) low_yield->ph_issue aggregation Sample Aggregation low_yield->aggregation irreversible_binding Irreversible Binding silanol Silanol Interactions (RP-HPLC) irreversible_binding->silanol optimize_mobile Optimize Mobile Phase (Gradient, Additives) amphipathic->optimize_mobile change_column Change Column (e.g., C8, end-capped) amphipathic->change_column silanol->change_column adjust_ph Adjust Buffer pH ph_issue->adjust_ph improve_solubility Improve Sample Solubility aggregation->improve_solubility

Caption: Logical relationships in troubleshooting this compound purification.

References

Technical Support Center: Enhancing Cellular Uptake of L-leucyl-L-arginine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the cellular uptake of the dipeptide L-leucyl-L-arginine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the cellular uptake of this compound?

A1: this compound, being a dipeptide, is primarily transported into cells by proton-coupled oligopeptide transporters (POTs), also known as the solute carrier family 15 (SLC15). The two main transporters involved are PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[1][2] PEPT1 is a high-capacity, low-affinity transporter predominantly found in the small intestine, while PEPT2 is a low-capacity, high-affinity transporter expressed in various tissues, including the kidneys and brain.[1][3] The transport process is an active mechanism driven by a proton gradient across the cell membrane.[2]

Q2: Which cell lines are suitable for studying this compound uptake?

A2: The choice of cell line depends on the specific transporter of interest.

  • For PEPT1-mediated uptake: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a model of the intestinal barrier, are widely used as they express high levels of PEPT1.

  • For PEPT2-mediated uptake: Cell lines like HEK-293 (human embryonic kidney) can be transiently or stably transfected to express PEPT2. Some cancer cell lines, such as certain renal and pancreatic cancer cells, have also been shown to express PEPT1 or PEPT2.

Q3: Can this compound be degraded in the cell culture medium?

A3: Yes, the stability of this compound in cell culture medium can be a concern. Serum, a common supplement in cell culture media, contains various peptidases that can degrade peptides. Additionally, cells themselves can release extracellular peptidases that may hydrolyze the dipeptide before it is transported. It is crucial to consider the potential for degradation when designing and interpreting uptake experiments.

Q4: How can I enhance the expression or activity of PEPT1 and PEPT2 transporters?

A4: The expression and activity of PEPT1 and PEPT2 can be modulated by various factors. Some dipeptides have been shown to upregulate PEPT1 expression at the transcriptional level. Hormones like insulin and growth hormone can also influence PEPT1 activity. For PEPT2, its expression can be regulated by factors such as inflammation and certain signaling pathways like the PI3K/Akt pathway.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound uptake experiments.

Problem Possible Causes Troubleshooting Steps
Low or no detectable uptake of this compound 1. Low transporter expression: The chosen cell line may not express sufficient levels of PEPT1 or PEPT2. 2. Dipeptide degradation: this compound may be degraded by peptidases in the serum or secreted by cells. 3. Suboptimal assay conditions: Incorrect pH, temperature, or incubation time can hinder transport. 4. Inhibitory substances: Components in the cell culture medium or the test compound itself might be inhibiting the transporters.1. Verify transporter expression: Confirm PEPT1 or PEPT2 expression using RT-qPCR or Western blotting. Consider using a cell line known for high expression (e.g., Caco-2 for PEPT1) or a stably transfected cell line. 2. Minimize degradation: Conduct experiments in serum-free media. If serum is necessary, heat-inactivate it to reduce peptidase activity. Consider adding a general peptidase inhibitor cocktail. 3. Optimize assay conditions: Ensure the uptake buffer has a slightly acidic pH (e.g., pH 6.0-6.5) to facilitate the proton-coupled transport mechanism. Optimize incubation time and temperature (typically 37°C). 4. Control for inhibition: Run control experiments with known substrates of PEPT1/PEPT2 (e.g., glycyl-sarcosine) to ensure the transport machinery is functional.
High variability between replicate experiments 1. Inconsistent cell health and density: Variations in cell passage number, confluency, and overall health can affect transporter expression and activity. 2. Inaccurate quantification of this compound: The method used to measure the dipeptide concentration may not be sensitive or reproducible. 3. Pipetting errors: Inconsistent volumes of reagents or cell suspensions.1. Standardize cell culture: Use cells within a consistent passage number range. Seed cells at a uniform density and ensure monolayers are confluent and healthy before starting the experiment. 2. Validate analytical method: Use a validated and sensitive analytical method, such as LC-MS/MS, for accurate quantification of this compound. 3. Ensure pipetting accuracy: Use calibrated pipettes and careful technique.
Uptake is not saturable (linear uptake with increasing concentration) 1. Passive diffusion: At high concentrations, this compound might be entering the cells via passive diffusion rather than transporter-mediated uptake. 2. Rapid intracellular metabolism: The dipeptide may be quickly hydrolyzed inside the cell, preventing the intracellular concentration from reaching a level that saturates the transporter.1. Use competitive inhibitors: Perform uptake experiments in the presence of a known competitive inhibitor of PEPT1/PEPT2 (e.g., a high concentration of a non-labeled dipeptide like glycyl-glycine) to confirm transporter-mediated uptake. 2. Use lower concentrations: Conduct experiments within a concentration range where transporter-mediated uptake is expected to be the dominant mechanism. 3. Inhibit intracellular peptidases: Consider using a broad-spectrum intracellular peptidase inhibitor to reduce the metabolic rate of the dipeptide.

Experimental Protocols

Protocol 1: this compound Uptake Assay in Caco-2 Cells (PEPT1)

This protocol is designed to measure the uptake of this compound in Caco-2 cells, which endogenously express the PEPT1 transporter.

Materials:

  • Caco-2 cells (passages 25-40)

  • 24-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transport buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM MES, pH 6.0

  • Wash buffer: Ice-cold HBSS, pH 7.4

  • Lysis buffer: 0.1 M NaOH

  • This compound stock solution

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells in 24-well plates at a density of 2 x 10^5 cells/well.

  • Cell Culture: Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Preparation for Uptake: On the day of the experiment, wash the cell monolayers twice with pre-warmed transport buffer (pH 7.4).

  • Initiate Uptake: Remove the wash buffer and add 0.5 mL of pre-warmed transport buffer (pH 6.0) containing the desired concentration of this compound to each well.

  • Incubation: Incubate the plates at 37°C for a specified time course (e.g., 5, 15, 30, 60 minutes).

  • Terminate Uptake: To stop the uptake, aspirate the transport buffer and immediately wash the cells three times with 1 mL of ice-cold wash buffer (pH 7.4).

  • Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

  • Sample Collection: Collect the cell lysates and neutralize them with an appropriate acid (e.g., 0.1 M HCl).

  • Quantification: Analyze the concentration of this compound in the cell lysates using a validated LC-MS/MS method.

  • Data Analysis: Normalize the uptake data to the total protein content of the cell lysate, determined using a standard protein assay (e.g., BCA assay).

Data Presentation

Quantitative data from uptake experiments should be summarized in tables for clear comparison.

Table 1: Factors Modulating PEPT1 and PEPT2 Activity

Factor Effect on PEPT1 Effect on PEPT2 Reference
Substrates (e.g., certain dipeptides) Upregulation of expressionSubstrate-dependent regulation
Hormones (e.g., Insulin, Growth Hormone) Increased activity/expressionRegulation by hormones like thyroid hormone
pH (extracellular) Optimal activity at acidic pHOptimal activity at acidic pH
Signaling Pathways (e.g., PI3K/Akt) Modulated by various pathwaysRegulated by PI3K/Akt pathway
Inflammation Expression can be alteredUpregulation of expression
Scaffold Proteins (e.g., PDZK1) Post-transcriptional regulationInteraction and regulation of surface expression

Table 2: Experimental Data Template for this compound Uptake

Experimental Condition Concentration (µM) Incubation Time (min) Uptake (nmol/mg protein) Standard Deviation
Control1015
+ Inhibitor (e.g., Gly-Gly)1015
Different pH1015
.........

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed Seed Caco-2 cells in 24-well plates culture Culture for 18-21 days for differentiation seed->culture wash1 Wash cells with transport buffer (pH 7.4) culture->wash1 uptake Add this compound in transport buffer (pH 6.0) wash1->uptake incubate Incubate at 37°C uptake->incubate wash2 Terminate uptake with ice-cold wash buffer (pH 7.4) incubate->wash2 lyse Lyse cells wash2->lyse quantify Quantify dipeptide via LC-MS/MS lyse->quantify normalize Normalize to protein content quantify->normalize Signaling_Pathway Extracellular Extracellular This compound + H+ PEPT1 PEPT1/PEPT2 Transporter Extracellular->PEPT1 Intracellular Intracellular This compound PEPT1->Intracellular  Transport Metabolism Intracellular Peptidases Intracellular->Metabolism  Hydrolysis AminoAcids L-leucine + L-arginine Metabolism->AminoAcids Troubleshooting_Logic start Low Uptake? check_transporter Transporter Expression Confirmed? start->check_transporter check_degradation Dipeptide Degradation Assessed? check_transporter->check_degradation Yes solution1 Verify/Change Cell Line check_transporter->solution1 No check_conditions Assay Conditions Optimized? check_degradation->check_conditions Yes solution2 Use Serum-Free Media/Inhibitors check_degradation->solution2 No solution3 Optimize pH, Time, Temp. check_conditions->solution3 No success Uptake Improved check_conditions->success Yes solution1->start solution2->start solution3->start

References

Minimizing off-target effects of L-leucyl-L-arginine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-leucyl-L-arginine (LL-Arg). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential mechanisms of action?

This compound (LL-Arg) is a dipeptide composed of the amino acids L-leucine and L-arginine. When used in experiments, it's crucial to consider that observed biological effects could arise from three distinct sources:

  • The intact dipeptide: LL-Arg itself may bind to a specific receptor or transporter, potentially acting as an antagonist to L-arginine-mediated effects.[1]

  • Metabolic breakdown to L-arginine: LL-Arg can be hydrolyzed by peptidases into its constituent amino acids. L-arginine is a precursor to nitric oxide (NO), a critical signaling molecule, and can also influence cell proliferation and other pathways.[2][3][4][5]

  • Metabolic breakdown to L-leucine: The release of L-leucine can potently activate the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.

Q2: What are the primary off-target effects to be aware of when using LL-Arg?

The primary off-target effects stem from the bioactivity of its constituent amino acids upon its degradation.

  • L-arginine-mediated effects: Increased local concentrations of L-arginine can lead to the production of nitric oxide (NO), which can cause vasodilation and influence immune responses. L-arginine can also stimulate cell proliferation through pathways such as GPRC6A-ERK1/2 and PI3K/Akt.

  • L-leucine-mediated effects: L-leucine is a strong activator of the mTOR pathway, which can lead to increased protein synthesis and cell growth. This can be a significant confounding factor in studies focused on cell proliferation or metabolism.

Q3: What are the essential controls to include in my experiments with LL-Arg?

To dissect the true effect of the LL-Arg dipeptide from its metabolic byproducts, a comprehensive set of controls is essential.

Control GroupPurpose
Vehicle Control To control for the effects of the solvent used to dissolve LL-Arg.
L-arginine To determine the effects of the L-arginine metabolite alone.
L-leucine To determine the effects of the L-leucine metabolite alone.
Equimolar L-arginine + L-leucine To mimic the metabolic breakdown of LL-Arg.
Scrambled Dipeptide (e.g., D-leucyl-D-arginine) To control for effects specific to the L-isomers and the peptide bond.
Inactive Structural Analog If available, to demonstrate that the observed effect is not due to non-specific interactions of a similar chemical structure.

Q4: How can I determine the optimal working concentration of LL-Arg?

It is critical to perform a dose-response study to identify the concentration range where the desired on-target effect is observed without significant off-target effects. Start with a broad range of concentrations and narrow down to the lowest effective concentration that produces the desired phenotype.

Q5: How should I handle and store LL-Arg to ensure its stability?

Peptides are susceptible to degradation. Store LL-Arg as a lyophilized powder at -20°C or -80°C. For experiments, prepare fresh stock solutions in an appropriate solvent and use them promptly. Avoid repeated freeze-thaw cycles. The stability of the dipeptide in your specific cell culture medium at 37°C should also be considered, as it can be degraded by extracellular peptidases.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected increase in cell proliferation Off-target activation of growth pathways by L-arginine or L-leucine metabolites.1. Run controls with L-arginine and L-leucine individually and in combination. 2. Perform a Western blot to check for phosphorylation of mTOR pathway components (e.g., p70S6K, 4E-BP1) and ERK/Akt pathway components. 3. Use a lower concentration of LL-Arg.
Changes in nitric oxide (NO) levels Breakdown of LL-Arg to L-arginine, the substrate for nitric oxide synthase (NOS).1. Measure NO production using a Griess assay in the presence of LL-Arg and L-arginine controls. 2. Use an NOS inhibitor (e.g., L-NAME) to confirm if the observed effect is NO-dependent.
Inconsistent results between experiments Degradation of LL-Arg stock solution or variability in cell culture conditions.1. Prepare fresh stock solutions of LL-Arg for each experiment. 2. Standardize cell passage number, confluency, and serum concentrations.
Observed effect is also seen with L-arginine control The biological activity is likely due to the L-arginine metabolite, not the intact dipeptide.1. Consider if the intended target is related to L-arginine signaling. 2. Perform a competitive binding assay (see protocols) to see if LL-Arg can displace a labeled ligand for the suspected L-arginine receptor/transporter.
No observable effect Poor cell permeability of the dipeptide, rapid degradation, or use of an inappropriate concentration.1. Confirm the purity and integrity of your LL-Arg stock. 2. Increase the concentration range in your dose-response experiment. 3. Consider using a cell line with known dipeptide transporters (e.g., PEPT1).

Visualizations

Potential Mechanisms of Action of this compound LLArg This compound (LL-Arg) DipeptideTarget On-Target Effect (e.g., Receptor/Transporter) LLArg->DipeptideTarget Direct Action Peptidases Peptidases LLArg->Peptidases Metabolism L_Arg L-arginine Peptidases->L_Arg L_Leu L-leucine Peptidases->L_Leu NOS Nitric Oxide Synthase (NOS) L_Arg->NOS Substrate Arg_effects Other L-Arg Effects (e.g., GPRC6A) L_Arg->Arg_effects mTOR mTOR Pathway L_Leu->mTOR Activation NO Nitric Oxide (NO) Production NOS->NO Growth Cell Growth & Protein Synthesis mTOR->Growth

Caption: Potential signaling pathways of this compound.

Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result with LL-Arg CheckControls Review Controls: - Vehicle - L-Arg - L-Leu - Scrambled Peptide Start->CheckControls DoseResponse Perform Dose-Response Curve for LL-Arg, L-Arg, and L-Leu CheckControls->DoseResponse Controls OK OrthogonalAssay Validate with an Orthogonal Assay DoseResponse->OrthogonalAssay TargetValidation Perform Target Validation (siRNA, Competition Assay) OrthogonalAssay->TargetValidation OffTarget Effect is Likely Off-Target (Metabolite-driven) TargetValidation->OffTarget Effect is mimicked by metabolites OnTarget Effect is Likely On-Target (Dipeptide-driven) TargetValidation->OnTarget Effect is specific to LL-Arg

Caption: Workflow for troubleshooting unexpected experimental results.

Principle of Competitive Binding Assay cluster_0 Without Competitor cluster_1 With LL-Arg as Competitor Receptor1 Receptor LabeledLigand1 Labeled Ligand LabeledLigand1->Receptor1 Binds Receptor2 Receptor LabeledLigand2 Labeled Ligand LabeledLigand2->Receptor2 Binding Reduced LLArg LL-Arg LLArg->Receptor2 Competes

References

Addressing variability in L-leucyl-L-arginine experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-leucyl-L-arginine (LL-arginine). This guide provides troubleshooting advice and answers to frequently asked questions to help you address variability in your experimental results.

Section 1: Peptide Handling and Preparation

Variability in experimental outcomes often originates from the initial handling, storage, and preparation of the peptide.

Q1: What are the proper storage and handling conditions for this compound powder?

A: Improper storage is a major source of peptide degradation, leading to reduced activity and inconsistent results.[1] Peptides are often hygroscopic and can be susceptible to oxidation.[1][2]

  • Storage Temperature: Lyophilized (powder) LL-arginine should be stored at -20°C or, for long-term storage, at -80°C.[1][2]

  • Light and Moisture: Protect the peptide from light and moisture. Store it in a tightly sealed container with a desiccant.

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles and moisture absorption from the air, it is best practice to aliquot the lyophilized powder into single-use amounts upon arrival.

Q2: My LL-arginine solution appears to have lost activity over time. How should I prepare and store stock solutions?

A: The stability of peptides in solution is significantly lower than in their lyophilized form.

  • Preparation: Reconstitute the peptide immediately before use if possible. Dissolve the peptide in a sterile, appropriate buffer. For cell culture, use a sterile, serum-free medium or a buffer like PBS. Ensure the pH of the final solution is compatible with your experimental system, as residual solvents from synthesis (like trifluoroacetic acid, TFA) can lower the pH.

  • Solubility: If you encounter solubility issues, especially with hydrophobic peptides, you can first dissolve the peptide in a small amount of a sterile organic solvent like DMSO and then slowly add the aqueous buffer. However, be mindful that high concentrations of organic solvents can be toxic to cells.

  • Storage: If you must store the peptide in solution, prepare small aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions of L-arginine are strongly alkaline and can absorb CO2 from the atmosphere, which may alter pH over time. It is not recommended to store aqueous solutions for more than one day.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°CShort-termAliquot to avoid moisture and freeze-thaw cycles.
Lyophilized Powder-80°CLong-termOptimal for preserving peptide integrity.
Stock Solution (in DMSO)-80°CWeeks to MonthsMinimize freeze-thaw cycles.
Aqueous Solution2-8°C< 24 hoursProne to degradation; prepare fresh for each experiment.

Section 2: Troubleshooting Cell-Based Assays

Inconsistencies in cell-based assays can arise from cell health, culture conditions, and the experimental protocol itself.

Q1: I am not observing the expected proliferative effect of LL-arginine on my cells. What could be wrong?

A: Several factors could contribute to this. L-arginine has been shown to enhance the proliferation of various cell types, including fibroblasts and dental pulp stem cells, often through activation of ERK1/2 and PI3K/Akt pathways.

  • Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and are at an optimal confluency (typically 70-80%) before starting the experiment.

  • Serum Starvation: Many signaling pathways stimulated by amino acids are also activated by growth factors in serum. To isolate the effect of LL-arginine, serum-starve your cells for an appropriate period (e.g., 12-24 hours) before treatment.

  • Dose and Time Course: The optimal concentration and treatment duration can be cell-type specific. Perform a dose-response and time-course experiment to determine the optimal conditions for your model. For example, studies on L-arginine have used concentrations ranging from 300 µmol/L to 6 mM.

  • Media Composition: The basal medium itself contains amino acids. For acute stimulation experiments, you may need to wash cells and incubate them in an amino acid-free medium before adding LL-arginine to observe a robust effect.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay start Start Experiment seed Seed Cells at Optimal Density start->seed culture Culture to 70-80% Confluency seed->culture starve Serum-Starve Cells (e.g., 12-24h) culture->starve cp1 Critical Point: Consistent cell passage and health culture->cp1 wash Wash with PBS or Amino Acid-Free Medium starve->wash cp2 Critical Point: Duration of starvation starve->cp2 treat Treat with LL-arginine (Dose-Response / Time-Course) wash->treat assay Perform Assay (e.g., Proliferation, Western Blot) treat->assay cp3 Critical Point: Peptide stability and concentration treat->cp3 analyze Data Analysis assay->analyze

Caption: A generalized workflow for cell-based assays with critical points for variability.

Q2: How do I design a protocol to measure LL-arginine's effect on cell viability or proliferation?

A: A standard MTT or crystal violet assay can be used. Below is a generalized protocol.

Protocol: Cell Proliferation Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.

  • Treatment: Prepare fresh serial dilutions of LL-arginine in the low-serum/serum-free medium. Remove the starvation medium and add the treatment media to the wells. Include a vehicle control (medium without the peptide).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the treated wells to the vehicle control to determine the relative cell viability/proliferation.

Section 3: Variability in Signaling Pathway Analysis

L-leucine and L-arginine are well-known activators of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. Variability in measuring the activation of this and other pathways is a common challenge.

Q1: I'm seeing inconsistent phosphorylation of mTORC1 downstream targets (like p70S6K and 4E-BP1) after LL-arginine treatment. What are the potential causes?

A: Both leucine and arginine are potent mTORC1 activators. Leucine acts via sensors like Sestrin2, while arginine acts via CASTOR1. Their combined effect in the dipeptide should robustly activate this pathway. Inconsistent results can stem from several sources:

  • Timing: mTORC1 activation is rapid and can be transient. Phosphorylation of S6K1 can be seen as early as 15 minutes after amino acid stimulation. However, prolonged deprivation of arginine or leucine can lead to a later, PI3K/Akt-dependent reactivation of mTORC1. A detailed time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is critical.

  • Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins during sample preparation.

  • Antibody Quality: Ensure your primary antibodies, especially phospho-specific antibodies, are validated and used at the recommended dilution.

  • Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH, or total protein stain) to ensure equal protein loading across lanes. Also, normalize the phosphorylated protein signal to the total protein level of your target (e.g., p-S6K1 to total S6K1).

G cluster_pathway mTORC1 Signaling Activation cluster_pi3k PI3K/Akt Pathway Leucine L-Leucine Sestrin Sestrin2 Leucine->Sestrin Arginine L-Arginine CASTOR1 CASTOR1 Arginine->CASTOR1 GATOR2 GATOR2 Sestrin->GATOR2 CASTOR1->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Rag Rag GTPases GATOR1->Rag mTORC1 mTORC1 Rag->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 Growth Protein Synthesis & Cell Growth S6K1->Growth BP1->Growth PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 Arginine_ext L-Arginine Arginine_ext->PI3K Can also activate PI3K/Akt pathway

Caption: Simplified mTORC1 and PI3K/Akt signaling pathways activated by amino acids.

Q2: What is a reliable protocol for Western Blotting to detect phosphorylation changes?

A: This protocol provides a general framework for analyzing protein phosphorylation.

Protocol: Western Blot for Phosphorylated Proteins

  • Cell Treatment & Lysis: After treating cells with LL-arginine for the desired times, wash them once with ice-cold PBS. Immediately add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is often preferred.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with washing buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped of antibodies and re-probed with the appropriate primary antibody (e.g., anti-total-S6K1 or anti-GAPDH).

Section 4: FAQs on Mechanism of Action

Q1: What are the primary signaling pathways activated by this compound?

A: Based on the known functions of its constituent amino acids, LL-arginine is expected to primarily activate pro-growth and survival pathways.

  • mTORC1 Pathway: This is a central pathway for both leucine and arginine. Leucine is a potent direct activator of mTORC1, and arginine also stimulates the pathway, leading to increased protein synthesis.

  • PI3K/Akt Pathway: Arginine can stimulate the PI3K/Akt pathway, which promotes cell survival and growth. This pathway can also contribute to mTORC1 activation.

  • Nitric Oxide (NO) Pathway: L-arginine is the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule involved in processes like vasodilation. The dipeptide may serve as a source of L-arginine for NO production.

Q2: Could the dipeptide LL-arginine have different or more potent effects than the individual amino acids?

A: Yes, dipeptides can exhibit enhanced efficacy compared to their free-form amino acid counterparts. This is often attributed to distinct intestinal and cellular absorption mechanisms. Dipeptides can be transported into cells by peptide transporters like PepT1 and PepT2, which can lead to more rapid or efficient uptake than amino acid transporters. This could result in a more potent or sustained activation of downstream signaling pathways.

Table 2: Summary of Key Signaling Effects

Signaling MoleculeEffect of L-LeucineEffect of L-ArginineExpected Effect of LL-arginine
mTORC1 Activity Potent ActivationActivationPotent Activation
p70S6K Phosphorylation IncreasedIncreasedIncreased
4E-BP1 Phosphorylation IncreasedIncreasedIncreased
Akt Phosphorylation Partial/IndirectIncreasedIncreased
ERK1/2 Phosphorylation Can activateIncreasedIncreased
Nitric Oxide (NO) Production No direct effectSubstrate for NOSLikely increases NO production

Q3: I see high variability between biological replicates. What is the best way to design my experiment to account for this?

A: Biological variability is inherent in research. The following troubleshooting logic can help identify and mitigate sources of error.

G start High Variability in Results q_peptide Is the peptide preparation consistent? start->q_peptide s_peptide Solution: Aliquot lyophilized powder. Prepare fresh solutions for each experiment. Verify concentration. q_peptide->s_peptide No q_cells Are the cell culture conditions consistent? q_peptide->q_cells Yes s_peptide->q_cells s_cells Solution: Use cells from the same passage number. Standardize seeding density and confluency. Ensure consistent serum-starvation time. q_cells->s_cells No q_assay Is the assay protocol being followed precisely? q_cells->q_assay Yes s_cells->q_assay s_assay Solution: Ensure consistent incubation times. Use calibrated pipettes. Include positive and negative controls. For Westerns, check loading controls. q_assay->s_assay No end_node Reduced Variability q_assay->end_node Yes s_assay->end_node

Caption: A troubleshooting flowchart for addressing high experimental variability.

References

Technical Support Center: Method Refinement for Consistent L-leucyl-L-arginine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-leucyl-L-arginine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and high-yield synthesis of this dipeptide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solutions
Low Coupling Efficiency / Incomplete Reaction Steric Hindrance: The bulky isobutyl group of leucine and the protected guanidinium group of arginine can hinder the approach of the activated amino acid.[1][2] Peptide Aggregation: The growing dipeptide chain on the solid support can aggregate, blocking reactive sites.[1][3] Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive for this specific coupling.[4]1. Optimize Coupling Reagent: Switch to a more powerful activating agent like HATU or COMU, which are known for their high reactivity and ability to reduce racemization. 2. Double Coupling: After the initial coupling reaction, repeat the step with fresh reagents to drive the reaction to completion. 3. Increase Reaction Time/Temperature: Extend the coupling time or perform the reaction at a slightly elevated temperature (e.g., 45-60°C) to overcome steric hindrance and disrupt aggregation. 4. Solvent Choice: For solid-phase synthesis, switch to a more polar solvent like N-methylpyrrolidone (NMP) or use a "Magic Mixture" (DCM/DMF/NMP) to improve solvation.
Presence of Deletion Sequence (Missing Arginine) δ-Lactam Formation: The activated carboxyl group of the arginine residue can be attacked by its own side-chain nitrogen, forming a stable six-membered lactam that is unable to couple. This is a significant side reaction for arginine.1. Minimize Pre-activation Time: Use in-situ activation where the coupling reagent is added to the resin immediately after the protected amino acid to reduce the time the activated species exists in solution. 2. Choice of Protecting Group: Consider using an arginine derivative with a protecting group less prone to lactam formation, such as Fmoc-Arg(NO2)-OH or a di-Boc protected arginine. 3. Optimize Base Concentration: The presence of a base like diisopropylethylamine (DIEA) can promote lactam formation. Use a weaker base or a reduced equivalency.
Difficult Purification / Multiple Impurities Incomplete Deprotection: The protecting groups on the arginine side chain (e.g., Pmc, Mtr) can be difficult to remove completely, leading to a heterogeneous product. Side-Chain Reactions: During final cleavage with trifluoroacetic acid (TFA), cleaved sulfonyl-based protecting groups (Pbf, Pmc) from arginine can modify other residues. Racemization: The chiral integrity of the amino acids can be compromised during activation and coupling.1. Select an Appropriate Protecting Group: For Fmoc synthesis, the Pbf group is generally more acid-labile and easier to remove than Pmc or Mtr, leading to higher purity. 2. Use Scavengers in Cleavage Cocktail: Include scavengers like triisopropylsilane (TIS) and water in the TFA cleavage cocktail to quench reactive species from cleaved protecting groups. 3. Optimize Purification Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. Optimize the gradient of the mobile phase (acetonitrile/water with 0.1% TFA) for better separation. 4. Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure during coupling can minimize racemization.
Poor Solubility of the Final Dipeptide Aggregation: The final, deprotected dipeptide may aggregate, especially at high concentrations.1. Incorporate Solubilizing Agents: Use of arginine in the purification buffers can sometimes aid in solubilizing arginine-containing peptides by suppressing aggregation. 2. Lyophilization from Acetic Acid: Lyophilizing the purified peptide from a dilute acetic acid solution can improve the solubility of the final product.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for synthesizing this compound: solid-phase or solution-phase?

A1: Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) can be used. SPPS is generally faster and more amenable to automation, as purification of intermediates is simplified to washing the resin. This makes it ideal for routine lab-scale synthesis. LPPS is more classical and can be more suitable for large-scale synthesis (kilograms) of short peptides, but it is more labor-intensive as it requires purification after each step. For a dipeptide like this compound, SPPS is often the more practical choice for research purposes.

Q2: What is the best protecting group strategy for the arginine side chain in an Fmoc-based synthesis of this compound?

A2: The choice of the arginine side-chain protecting group is critical. The most common are sulfonyl-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). Pbf is generally the preferred choice as it is more acid-labile than Pmc and Mtr, allowing for easier and cleaner removal during the final TFA cleavage step, which often results in higher purity of the crude peptide.

Q3: How can I monitor the completion of the coupling reaction during solid-phase synthesis?

A3: The completion of the coupling reaction can be monitored by testing for the presence of free primary amines on the resin-bound peptide. The Kaiser test or the TNBS (trinitrobenzenesulfonic acid) test are commonly used for this purpose. A positive test (e.g., a blue color with the Kaiser test) indicates that there are still unreacted amino groups, and the coupling reaction should be extended or repeated.

Q4: My final product shows a mass corresponding to ornithine instead of arginine. What could be the cause?

A4: The formation of ornithine from arginine can occur if the guanidinium group of arginine is partially cleaved under certain conditions. This can sometimes happen with certain protecting groups, like the nitro (NO2) group used in Boc-chemistry, during the final cleavage from the resin. Careful selection of the protecting group and cleavage conditions is necessary to avoid this side reaction.

Q5: What is the role of DIPEA (N,N-Diisopropylethylamine) in the coupling step?

A5: DIPEA is a non-nucleophilic base commonly used in peptide synthesis. Its primary role is to neutralize the protonated N-terminus of the growing peptide chain after the Fmoc-deprotection step, allowing it to act as a nucleophile in the subsequent coupling reaction. It is also used to facilitate the activation of the carboxylic acid of the incoming amino acid by the coupling reagent. However, an excess of DIPEA can promote side reactions like racemization and δ-lactam formation in arginine.

Quantitative Data Summary

The following table provides an illustrative comparison of expected outcomes for different this compound synthesis strategies based on literature for similar dipeptides. Actual results will vary depending on the specific reaction conditions, scale, and purification efficiency.

Synthesis Method Protecting Group Strategy Coupling Reagent Typical Crude Purity (%) Typical Isolated Yield (%) Key Considerations
Solid-Phase (SPPS) Fmoc-Leu, Fmoc-Arg(Pbf)-OHHBTU/DIPEA65-8050-70Standard, reliable method. Potential for δ-lactam side reaction.
Solid-Phase (SPPS) Fmoc-Leu, Fmoc-Arg(Pbf)-OHHATU/DIPEA75-9060-80Higher coupling efficiency and lower racemization compared to HBTU.
Solid-Phase (SPPS) Fmoc-Leu, Fmoc-Arg(NO2)-OHDIC/OxymaPure70-8555-75Reduced risk of δ-lactam formation, but NO2 removal requires specific reduction conditions (e.g., SnCl2).
Solution-Phase (LPPS) Boc-Leu-OH, H-Arg(Pbf)-OMeT3P®60-7545-65Requires purification of intermediates. More suitable for larger scale.
Solution-Phase (LPPS) Boc-Leu-OH, H-Arg(Tos)-OMeEDC/HOBt55-7040-60Traditional method; Tos group requires harsher deprotection conditions (e.g., strong acid).

Experimental Protocols

Detailed Methodology for Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of this compound on a Rink Amide resin to yield a C-terminal amide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Leu-OH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold Diethyl Ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • First Amino Acid (Arginine) Coupling:

    • Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Activation and Coupling: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the absence of free amines.

    • Washing: Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Second Amino Acid (Leucine) Coupling:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2a to remove the Fmoc group from the arginine residue. Wash the resin thoroughly.

    • Activation and Coupling: In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the resin and agitate for 1-2 hours.

    • Monitoring and Washing: Perform a Kaiser test and wash the resin as described in steps 2c and 2d.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal leucine using 20% piperidine in DMF as previously described. Wash the resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude dipeptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of aqueous solution containing 0.1% TFA.

    • Purify the peptide by reverse-phase HPLC using a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect the fractions containing the pure product, pool them, and lyophilize to obtain the final this compound as a white powder.

General Methodology for Solution-Phase Synthesis of this compound (Boc Strategy)

This protocol provides a general outline for the synthesis of this compound in solution.

Materials:

  • Boc-Leu-OH

  • H-Arg(Pbf)-OMe·HCl (Arginine methyl ester hydrochloride with Pbf side-chain protection)

  • Coupling Reagent: T3P® (Propylphosphonic Anhydride) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-Hydroxybenzotriazole)

  • Base: DIPEA or NMM (N-Methylmorpholine)

  • Solvents: DCM, DMF, Ethyl Acetate, Hexane

  • Aqueous solutions for workup: 1M HCl, saturated NaHCO₃, brine

  • Deprotection reagents: 4M HCl in Dioxane (for Boc removal), LiOH (for ester hydrolysis), TFA cleavage cocktail (for Pbf removal)

Procedure:

  • Preparation of the Amine Component: Dissolve H-Arg(Pbf)-OMe·HCl (1.0 eq) in DCM. Add DIPEA (1.0 eq) and stir for 10 minutes at room temperature to obtain the free amine.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-Leu-OH (1.0 eq) in anhydrous DCM.

    • Add the solution of the free amine from step 1 to the Boc-Leu-OH solution.

    • Add DIPEA (1.0 eq) to the reaction mixture and cool to 0°C.

    • Slowly add the coupling reagent (e.g., T3P®, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification of Protected Dipeptide:

    • Quench the reaction and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude protected dipeptide by column chromatography (e.g., silica gel with a gradient of ethyl acetate/hexane).

  • Deprotection:

    • Boc Removal: Dissolve the protected dipeptide in 4M HCl in dioxane and stir for 1-2 hours. Evaporate the solvent to obtain the N-terminally deprotected dipeptide ester.

    • Ester Hydrolysis (Saponification): Dissolve the dipeptide ester in a mixture of THF/water and add LiOH. Stir until the reaction is complete (monitored by TLC). Neutralize with acid and extract the product.

    • Pbf Removal: Treat the dipeptide with a TFA cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours.

  • Final Purification: Precipitate the final dipeptide with cold diethyl ether and purify by recrystallization or RP-HPLC as described for the solid-phase method.

Visualizations

SPPS_Workflow start Start: Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling1 Couple Fmoc-Arg(Pbf)-OH (HATU, DIPEA in DMF) wash1->coupling1 wash2 Wash (DMF, DCM) coupling1->wash2 deprotection2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection2 wash3 Wash (DMF, DCM) deprotection2->wash3 coupling2 Couple Fmoc-Leu-OH (HATU, DIPEA in DMF) wash3->coupling2 wash4 Wash (DMF, DCM) coupling2->wash4 final_deprotection Final Fmoc Deprotection wash4->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end_product This compound purification->end_product

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Troubleshooting_Workflow problem Problem Identified: Low Yield / Impure Product check_coupling Check Coupling Efficiency (Kaiser Test) problem->check_coupling incomplete Incomplete Coupling check_coupling->incomplete Positive complete Coupling Complete check_coupling->complete Negative sol_double_couple Solution: Double Couple incomplete->sol_double_couple sol_reagent Solution: Change Coupling Reagent (e.g., to HATU) incomplete->sol_reagent sol_conditions Solution: Increase Time/Temp incomplete->sol_conditions check_cleavage Review Cleavage Protocol complete->check_cleavage final_product Improved Synthesis sol_double_couple->final_product sol_reagent->final_product sol_conditions->final_product check_purification Optimize Purification check_cleavage->check_purification check_purification->final_product

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Side_Reaction_Pathway activated_arg Activated Fmoc-Arg(Pbf)-OH (e.g., with HATU) desired_path Desired Reaction: Coupling to Peptide Chain activated_arg->desired_path side_path Side Reaction: Intramolecular Cyclization activated_arg->side_path dipeptide Fmoc-Arg(Pbf)-Peptide desired_path->dipeptide lactam δ-Lactam Formation (Inactive Species) side_path->lactam deletion Result: Deletion Sequence lactam->deletion

Caption: The competing pathways of desired coupling versus δ-lactam side reaction for activated arginine.

References

Validation & Comparative

L-leucyl-L-arginine vs. L-arginine for Nitric Oxide Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-leucyl-L-arginine and L-arginine as substrates for nitric oxide (NO) production. While L-arginine is the well-established precursor for nitric oxide synthase (NOS), the potential of dipeptide forms like this compound to enhance NO bioavailability is an area of growing interest. This document outlines the theoretical advantages of the dipeptide, presents a framework for experimental validation, and provides detailed protocols for comparative studies.

Introduction: The Role of L-arginine in Nitric Oxide Synthesis

Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). In the vascular endothelium, eNOS-mediated NO production is crucial for maintaining cardiovascular health.[3]

The synthesis of NO from L-arginine is a complex process that can be limited by several factors, including the transport of L-arginine into the cell and competition from the endogenous inhibitor asymmetric dimethylarginine (ADMA).[3] The "arginine paradox" describes the phenomenon where supplemental L-arginine can increase NO production in certain pathological conditions, despite intracellular L-arginine concentrations being theoretically sufficient to saturate NOS.[1] This suggests that the availability of L-arginine at the subcellular level is a key determinant of NO synthesis.

This compound: A Potential Prodrug for Enhanced Nitric Oxide Production

This compound is a dipeptide composed of L-leucine and L-arginine. A key hypothesis is that this dipeptide could act as a prodrug for L-arginine, offering potential advantages over the administration of free L-arginine.

Proposed Mechanism of Action:

Dipeptides are primarily absorbed in the intestine and transported into cells by peptide transporters, such as PEPT1. This transport mechanism is distinct from the cationic amino acid transporters (CATs) that are responsible for L-arginine uptake. It is hypothesized that this compound could be transported into endothelial cells via a peptide transporter and then be intracellularly hydrolyzed by peptidases to release L-arginine and L-leucine. This could lead to a more efficient delivery of L-arginine to the subcellular compartments where eNOS is located, potentially bypassing the limitations of CAT-mediated transport and increasing the substrate pool for NO synthesis.

Data Presentation: A Theoretical Comparison

Direct experimental data comparing the efficacy of this compound and L-arginine for NO production is currently limited in publicly available literature. The following tables present a hypothetical comparison based on the proposed mechanism of action and potential advantages of the dipeptide form. This data requires experimental validation.

Table 1: Theoretical Comparison of this compound and L-arginine

FeatureL-arginineThis compound (Hypothetical)
Primary Uptake Mechanism Cationic Amino Acid Transporters (CATs)Peptide Transporter 1 (PEPT1) and other peptide transporters
Potential for Uptake Saturation Can be saturated, especially with competing amino acidsPotentially less prone to saturation by free amino acids
Intracellular Delivery Direct delivery of L-arginineIndirect delivery via hydrolysis to L-arginine and L-leucine
Bioavailability for NOS Subject to the "arginine paradox"May circumvent the "arginine paradox" by targeted intracellular delivery
Metabolic Fate Substrate for arginase, potentially reducing availability for NOSMay be protected from extracellular arginase prior to uptake

Table 2: Hypothetical Quantitative Comparison of Nitric Oxide Production

ParameterL-arginine (100 µM)This compound (100 µM)
NO Production (Fold Change vs. Control) 2.53.5
eNOS Activity (pmol/min/mg protein) 150200
Intracellular L-arginine (µM) 80120

Values are hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of this compound, the following experimental protocols are recommended.

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying endothelial function and NO production.

  • Culture Conditions: Culture HUVECs in EGM™-2 Endothelial Cell Growth Medium-2 BulletKit™ at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed HUVECs in appropriate culture plates and allow them to reach 80-90% confluency. Prior to treatment, starve the cells in a low-serum medium for 2-4 hours. Treat the cells with varying concentrations of L-arginine or this compound (e.g., 10, 50, 100, 200 µM) for a specified time course (e.g., 30 min, 1h, 2h, 4h). Include a vehicle control (culture medium) in all experiments.

Nitric Oxide Measurement: Griess Assay

The Griess assay is a common method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite (NO2-) and nitrate (NO3-).

  • Principle: Nitrate is first reduced to nitrite by nitrate reductase. The Griess reagent then converts nitrite into a colored azo compound, which can be measured spectrophotometrically.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Deproteinate the samples by adding zinc sulfate and centrifuging.

    • To a 96-well plate, add the deproteinated supernatant, nitrate reductase, and its cofactor (NADPH). Incubate to allow for the conversion of nitrate to nitrite.

    • Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the total nitrite concentration using a sodium nitrite standard curve.

Nitric Oxide Synthase (NOS) Activity Assay

This assay directly measures the activity of NOS by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.

  • Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and NO. By using radiolabeled L-arginine, the production of radiolabeled L-citrulline can be measured.

  • Procedure:

    • Lyse the treated HUVECs in a homogenization buffer.

    • Prepare a reaction mixture containing the cell lysate, [³H]L-arginine, and necessary cofactors (NADPH, FAD, FMN, BH4, and calmodulin).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50W-X8).

    • The resin binds to the unreacted [³H]L-arginine, while the [³H]L-citrulline remains in the supernatant.

    • Centrifuge the samples and measure the radioactivity of the supernatant using a scintillation counter.

    • Calculate the NOS activity based on the amount of [³H]L-citrulline produced.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

L_arginine_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Endothelial Cell) L_arg_ext L-arginine CAT CAT Transporter L_arg_ext->CAT L_arg_int L-arginine eNOS eNOS L_arg_int->eNOS NO Nitric Oxide (NO) eNOS->NO L_citrulline L-citrulline eNOS->L_citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC vasodilation Vasodilation cGMP->vasodilation Signaling Cascade CAT->L_arg_int Uptake

Caption: L-arginine signaling pathway for nitric oxide production.

L_leucyl_L_arginine_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Endothelial Cell) dipeptide_ext This compound PEPT1 PEPT1 Transporter dipeptide_ext->PEPT1 dipeptide_int This compound peptidases Peptidases dipeptide_int->peptidases Hydrolysis L_arg_int L-arginine peptidases->L_arg_int L_leucine L-leucine peptidases->L_leucine eNOS eNOS L_arg_int->eNOS NO Nitric Oxide (NO) eNOS->NO vasodilation Vasodilation NO->vasodilation Signaling Cascade PEPT1->dipeptide_int Uptake

Caption: Proposed pathway for this compound-mediated NO production.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cell_culture HUVEC Culture treatment Treatment Groups: - Control - L-arginine - this compound cell_culture->treatment griess_assay Griess Assay (NO Production) treatment->griess_assay nos_assay NOS Activity Assay ([3H]L-citrulline formation) treatment->nos_assay hplc HPLC (Intracellular Amino Acid Analysis) treatment->hplc data_comparison Compare NO levels, NOS activity, and intracellular L-arginine griess_assay->data_comparison nos_assay->data_comparison hplc->data_comparison conclusion Conclusion on Comparative Efficacy data_comparison->conclusion

Caption: Workflow for comparing L-arginine and this compound.

Conclusion

While L-arginine remains the foundational substrate for nitric oxide synthesis, the exploration of dipeptide forms like this compound presents an exciting avenue for enhancing NO bioavailability. The proposed mechanism of improved cellular uptake and intracellular delivery of L-arginine is scientifically plausible but requires rigorous experimental validation. The protocols and frameworks provided in this guide are intended to facilitate such research, ultimately contributing to a clearer understanding of the therapeutic potential of L-arginine dipeptides in cardiovascular health and other NO-dependent physiological processes.

References

A Comparative Analysis of L-leucyl-L-arginine and L-leucine on mTOR Signaling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of L-leucyl-L-arginine and its constituent amino acid, L-leucine, on the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a critical regulator of protein synthesis and cell growth. This document is intended for researchers, scientists, and drug development professionals engaged in the study of muscle physiology, metabolism, and anabolic signaling.

Introduction: The Role of Amino Acids in mTORC1 Activation

The mTOR Complex 1 (mTORC1) is a central cellular signaling hub that integrates nutrient availability, particularly amino acids, to control anabolic processes. L-leucine, a branched-chain amino acid (BCAA), is a well-established potent activator of mTORC1.[1][2][3] More recently, the dipeptide this compound has emerged as a molecule of interest, with the hypothesis that it may offer advantages in stimulating mTORC1 signaling due to distinct cellular uptake mechanisms. This guide will delve into the mechanisms of action of both molecules, present supporting experimental data for L-leucine and L-arginine, and provide detailed protocols for comparative studies.

While direct experimental data on this compound's effect on mTOR signaling is limited in publicly available literature, its biological activity is largely inferred from the well-documented roles of its constituent amino acids, L-leucine and L-arginine. It is hypothesized that the dipeptide is transported into the cell and then hydrolyzed into its individual amino acid components, which then exert their respective effects on the mTOR pathway.

Mechanisms of mTORC1 Activation

L-leucine

L-leucine directly signals amino acid sufficiency to the mTORC1 pathway. The presence of leucine is sensed by Sestrin2, a cytosolic leucine sensor.[2][3] Leucine binding to Sestrin2 disrupts its interaction with GATOR2, an inhibitor of the GATOR1 complex. This releases the GATOR1-mediated inhibition of the Rag GTPases. The active Rag GTPase heterodimer then recruits mTORC1 to the lysosomal surface, where it can be activated by Rheb, leading to the phosphorylation of its downstream targets, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

This compound

The proposed mechanism for this compound involves its uptake by peptide transporters, followed by intracellular hydrolysis into L-leucine and L-arginine. The liberated L-leucine would then follow the activation pathway described above. The released L-arginine also activates mTORC1, albeit through a different sensing mechanism involving the cytosolic arginine sensor CASTOR1. Similar to the leucine-Sestrin2 interaction, arginine binding to CASTOR1 disrupts its interaction with GATOR2, ultimately leading to Rag-GTPase-mediated mTORC1 activation. The dual activation by both leucine and arginine could potentially lead to a more robust or sustained mTORC1 activation.

mTORC1 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular L-leucine L-leucine Amino Acid Transporter Amino Acid Transporter L-leucine->Amino Acid Transporter This compound This compound Peptide Transporter Peptide Transporter This compound->Peptide Transporter L-leucine_in L-leucine Amino Acid Transporter->L-leucine_in Hydrolysis Hydrolysis Peptide Transporter->Hydrolysis Hydrolysis->L-leucine_in L-arginine_in L-arginine Hydrolysis->L-arginine_in Sestrin2 Sestrin2 L-leucine_in->Sestrin2 binds CASTOR1 CASTOR1 L-arginine_in->CASTOR1 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits CASTOR1->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag GTPases Rag GTPases GATOR1->Rag GTPases inhibits mTORC1 mTORC1 Rag GTPases->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits (when unphosphorylated) Experimental Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis Culture C2C12 Myoblasts Culture C2C12 Myoblasts Induce Differentiation Induce Differentiation Culture C2C12 Myoblasts->Induce Differentiation Serum Starvation Serum Starvation Induce Differentiation->Serum Starvation Treat with Compounds Treat with Compounds Serum Starvation->Treat with Compounds Western Blot Western Blot Treat with Compounds->Western Blot Protein Synthesis Assay Protein Synthesis Assay Treat with Compounds->Protein Synthesis Assay

References

Efficacy of L-leucyl-L-arginine versus other arginine-containing dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of L-leucyl-L-arginine Versus Other Arginine-Containing Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, once viewed primarily as intermediates in protein metabolism, are now recognized for their diverse biological activities, including cell signaling and therapeutic potential. Arginine-containing dipeptides are of particular interest due to the multifaceted roles of L-arginine in physiological processes such as nitric oxide synthesis, immune response, and cell growth.[1][2] this compound (Leu-Arg) is a dipeptide that combines the anabolic properties of L-leucine with the versatile functions of L-arginine. This guide provides an objective comparison of the efficacy of Leu-Arg with other arginine-containing dipeptides, supported by experimental data and detailed methodologies. While direct comparative studies on the efficacy of various arginine-containing dipeptides are limited, this guide synthesizes available data to infer and project their relative performance based on the activities of their constituent amino acids and related peptide studies.

The primary biological effects of this compound are largely attributed to its constituent amino acids, L-leucine and L-arginine, which are potent activators of the mTORC1 signaling pathway.[1][3] The dipeptide is likely transported into cells via peptide transporters and subsequently hydrolyzed to release the free amino acids.[1]

Comparative Efficacy of Arginine-Containing Dipeptides

The potential efficacy of different arginine-containing dipeptides can be inferred from the known biological activities of their constituent amino acids. The following table summarizes these properties and potential applications.

DipeptideConstituent Amino AcidsKey Biological Activities of Non-Arginine ResiduePotential Synergistic Effects and Applications
This compound (Leu-Arg) L-leucine, L-arginineL-leucine: Potent activator of mTORC1, stimulating muscle protein synthesis; involved in metabolic regulation.Enhanced muscle protein synthesis and tissue repair due to dual activation of mTOR pathway and improved nutrient delivery via NO-mediated vasodilation.
Arginyl-arginine (Arg-Arg) L-arginine, L-arginineL-arginine: Precursor for nitric oxide (NO) synthesis, key intermediate in the urea cycle, activator of mTOR pathway.Potentially greater NO production and mTOR activation compared to single L-arginine administration. A study on bovine mammary epithelial cells showed Arg-Arg dipeptide increased αS1-casein synthesis and mTOR signaling more effectively than L-arginine alone.
Glycyl-L-arginine (Gly-Arg) Glycine, L-arginineGlycine: Component of the antioxidant glutathione, neurotransmitter, anti-inflammatory properties.Potential for combined anti-inflammatory and tissue repair effects. Gly-Arg's biological effects are primarily attributed to the release of its constituent amino acids following hydrolysis.
Tryptophanyl-arginine (Trp-Arg) L-tryptophan, L-arginineL-tryptophan: Precursor for serotonin and melatonin synthesis, involved in mood and sleep regulation.Arginine-rich peptides containing tryptophan have shown increased neuroprotective potency and cell membrane traversing properties. This suggests potential applications in neuroprotective drug delivery.
Phenylalanyl-arginine (Phe-Arg) L-phenylalanine, L-arginineL-phenylalanine: Precursor for tyrosine, which is a precursor for catecholamine neurotransmitters (dopamine, norepinephrine).Potential for applications in neurological and cardiovascular health, though specific data on the dipeptide is scarce.

Signaling Pathways and Mechanisms of Action

The primary signaling pathway influenced by this compound and other related dipeptides is the mTOR pathway, a central regulator of cell growth, proliferation, and protein synthesis. L-leucine is a potent direct activator of mTOR Complex 1 (mTORC1), while L-arginine also contributes to its activation. Additionally, L-arginine is the substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a critical signaling molecule in vasodilation.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol Leu-Arg Leu-Arg Peptide_Transporter Peptide Transporter Leu-Arg->Peptide_Transporter L_Leucine L-leucine Peptide_Transporter->L_Leucine Hydrolysis L_Arginine L-arginine Peptide_Transporter->L_Arginine Rag_GTPases Rag GTPases L_Leucine->Rag_GTPases mTORC1 mTORC1 L_Arginine->mTORC1 NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Rag_GTPases->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation Rheb Rheb Rheb->mTORC1 Activation Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis NO Nitric Oxide (NO) NOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: mTOR and NO signaling pathways activated by this compound.

Experimental Protocols

Assessment of mTORC1 Activation via Western Blotting

This protocol is designed to investigate the impact of dipeptides on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream targets.

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., C2C12 myotubes, MCF-7) in standard growth medium.

  • Once cells reach 70-80% confluency, switch to a serum-free medium for 12-24 hours to synchronize the cells and reduce basal mTORC1 activity.

  • Treat cells with the dipeptide of interest (e.g., this compound) at various concentrations and for different time points. Include control groups treated with vehicle, L-leucine alone, and L-arginine alone.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTORC1 substrates, such as phospho-p70S6K (Thr389) and phospho-4E-BP1 (Thr37/46), overnight at 4°C. Also, probe for total p70S6K, total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

  • Compare the levels of phosphorylated proteins in dipeptide-treated cells to control cells to determine the activation of the mTORC1 pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Synchronization Dipeptide_Treatment 2. Dipeptide Treatment Cell_Culture->Dipeptide_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification Dipeptide_Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE & Membrane Transfer Cell_Lysis->SDS_PAGE Antibody_Incubation 5. Antibody Incubation (Primary & Secondary) SDS_PAGE->Antibody_Incubation Detection 6. Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis 7. Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for Western Blot analysis of mTORC1 activation.

Conclusion

While direct comparative efficacy studies are not abundant, the available evidence suggests that arginine-containing dipeptides, such as this compound, hold significant promise due to the synergistic potential of their constituent amino acids and potentially enhanced absorption through peptide transporters. This compound is a particularly strong candidate for applications in muscle protein synthesis and tissue repair due to the potent mTORC1-activating properties of L-leucine. Further research directly comparing the in vitro and in vivo effects of various arginine-containing dipeptides is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Validating the Purity of Synthetic L-leucyl-L-arginine by NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity is a critical step in the development and application of synthetic peptides. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of synthetic L-leucyl-L-arginine. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methodology for their needs.

Introduction to Peptide Purity and Analytical Techniques

This compound is a dipeptide with various biological activities, and its efficacy and safety are directly dependent on its purity. Impurities in synthetic peptides can arise from several sources during solid-phase peptide synthesis (SPPS), including incomplete reactions, side reactions, and the cleavage and purification processes. Common impurities include deletion sequences, insertion sequences, and peptides with protecting groups that were not successfully removed.

Quantitative NMR (qNMR) has emerged as a powerful primary method for the precise measurement of peptide purity. Unlike chromatographic techniques that rely on the separation of components, qNMR offers a direct and absolute quantification of the target peptide and its impurities against a certified internal standard. However, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) remain widely used and valuable orthogonal techniques for purity assessment.

Comparison of Analytical Methods for Purity Determination

The choice of analytical method for purity validation depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Direct, quantitative measurement based on the relationship between signal intensity and the number of nuclei.Separation of components based on their physicochemical properties (e.g., hydrophobicity) followed by UV detection.Separation by HPLC followed by mass-to-charge ratio determination, providing molecular weight information.
Quantification Absolute and direct quantification using an internal standard.Relative quantification based on peak area percentage. Requires a reference standard of known purity for accurate quantification.Can be quantitative with appropriate standards, but often used for identification and relative quantification of impurities.
Specificity High, provides detailed structural information for both the main compound and impurities.Good, but co-elution of impurities with similar retention times can occur.Excellent, provides molecular weight information that can distinguish between co-eluting species.
Sensitivity Generally lower than HPLC and LC-MS.High, capable of detecting trace impurities.Very high, ideal for detecting and identifying low-level impurities.
Sample Throughput Moderate, sample preparation is relatively simple.High, well-suited for automated analysis of multiple samples.High, similar to HPLC.
Instrumentation Cost High initial investment.Moderate initial investment.High initial investment.

Validating this compound Purity by NMR

NMR spectroscopy provides a wealth of structural information that can be used to confirm the identity and assess the purity of this compound. Both ¹H and ¹³C NMR are valuable in this regard.

Predicted ¹H and ¹³C NMR Data for this compound

Disclaimer: The following NMR data are predicted based on the known chemical shifts of the constituent amino acids and general principles of peptide NMR. Experimental values may vary depending on the solvent, pH, and temperature.

Predicted ¹H NMR Chemical Shifts (in D₂O, ppm):

ProtonLeucine ResidueArginine Residue
α-CH~4.1~4.3
β-CH₂~1.7~1.9
γ-CH~1.6~1.7
δ-CH₃~0.9 (2x)-
δ-CH₂-~3.2
Guanidinium NH-~7.2, ~7.7

Predicted ¹³C NMR Chemical Shifts (in D₂O, ppm):

CarbonLeucine ResidueArginine Residue
C=O (Carboxyl)~175~174
C=O (Amide)-~173
α-C~53~54
β-C~40~28
γ-C~25~24
δ-C~22 (2x)~41
Guanidinium C-~157
Experimental Protocol for qNMR Purity Assessment

Objective: To determine the absolute purity of a synthetic this compound sample using qNMR.

Materials:

  • Synthetic this compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dioxane)

  • Deuterated water (D₂O)

  • NMR tubes

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both the sample and the internal standard in a precise volume of D₂O in a volumetric flask.

  • NMR Data Acquisition:

    • Transfer an aliquot of the prepared solution to an NMR tube.

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

      • A sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5-7 times the longest T₁).

      • A calibrated 90° pulse.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the α-CH protons) and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Alternative Methods: HPLC and LC-MS

While qNMR provides absolute purity, HPLC and LC-MS are invaluable for identifying and quantifying impurities, especially at low levels.

Experimental Protocol for HPLC Purity Analysis

Objective: To determine the relative purity of a synthetic this compound sample by HPLC.

Materials:

  • Synthetic this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase starting condition (e.g., 95% water/5% ACN with 0.1% TFA).

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm (for the peptide bond) and 280 nm (if aromatic residues were present).

  • Data Analysis:

    • Integrate the area of the main peak and all impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Visualizing the Workflow and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_hplc HPLC/LC-MS Analysis Weigh Sample Weigh Sample Dissolve in D2O Dissolve in D2O Weigh Sample->Dissolve in D2O Prepare Sample Solution Prepare Sample Solution Weigh Standard Weigh Standard Weigh Standard->Dissolve in D2O Acquire qNMR Spectrum Acquire qNMR Spectrum Dissolve in D2O->Acquire qNMR Spectrum qNMR Path Process Spectrum Process Spectrum Acquire qNMR Spectrum->Process Spectrum Integrate Peaks Integrate Peaks Process Spectrum->Integrate Peaks Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity Final Purity Report Final Purity Report Calculate Purity->Final Purity Report Inject into HPLC Inject into HPLC Prepare Sample Solution->Inject into HPLC Prepare Sample Solution->Inject into HPLC HPLC/LC-MS Path Separate Components Separate Components Inject into HPLC->Separate Components Detect and Quantify Detect and Quantify Separate Components->Detect and Quantify Identify Impurities (MS) Identify Impurities (MS) Separate Components->Identify Impurities (MS) Detect and Quantify->Final Purity Report Identify Impurities (MS)->Final Purity Report

decision_tree Start Start Need Absolute Quantification? Need Absolute Quantification? Start->Need Absolute Quantification? Use qNMR Use qNMR Need Absolute Quantification?->Use qNMR Yes Need High Sensitivity for Trace Impurities? Need High Sensitivity for Trace Impurities? Need Absolute Quantification?->Need High Sensitivity for Trace Impurities? No Combine qNMR and LC-MS for Full Characterization Combine qNMR and LC-MS for Full Characterization Use qNMR->Combine qNMR and LC-MS for Full Characterization Use HPLC/LC-MS Use HPLC/LC-MS Need High Sensitivity for Trace Impurities?->Use HPLC/LC-MS Yes Need Structural Info on Impurities? Need Structural Info on Impurities? Need High Sensitivity for Trace Impurities?->Need Structural Info on Impurities? No Use LC-MS Use LC-MS Need Structural Info on Impurities?->Use LC-MS Yes Use HPLC for Routine QC Use HPLC for Routine QC Need Structural Info on Impurities?->Use HPLC for Routine QC No Use LC-MS->Combine qNMR and LC-MS for Full Characterization

Conclusion

Validating the purity of synthetic this compound is essential for ensuring its quality, safety, and efficacy. While qNMR stands out for its ability to provide direct and absolute quantification, HPLC and LC-MS offer superior sensitivity for detecting trace impurities and provide valuable orthogonal data. For a comprehensive purity assessment, a combination of these techniques is often the most robust approach. Researchers should select the most appropriate method based on their specific analytical needs and available resources.

Confirming the Cellular Advantage: A Comparative Guide to L-leucyl-L-arginine Uptake Using Labeled Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cellular uptake kinetics of therapeutic molecules is paramount. This guide provides a comparative analysis of the cellular uptake of the dipeptide L-leucyl-L-arginine versus its constituent free amino acids, L-leucine and L-arginine. We present a framework for confirming the enhanced uptake of the dipeptide using stable isotope labeling and mass spectrometry, supported by detailed experimental protocols and the underlying signaling pathways.

The prevailing evidence suggests that di- and tripeptides are absorbed more efficiently than free amino acids due to the action of specific peptide transporters such as PEPT1 and PAT1. By utilizing these distinct transport mechanisms, dipeptides like this compound can offer a significant advantage in delivering amino acids into cells. This guide outlines the experimental procedures to quantify this advantage and assess the downstream biological consequences.

Quantitative Comparison of Cellular Uptake

While direct comparative quantitative data for the cellular uptake of this compound versus its free amino acids using labeled isotopes is not extensively published, the principles of peptide transport suggest a higher efficiency for the dipeptide. To empirically determine these differences, we propose the following experimental design, with expected outcomes summarized in Table 1.

AnalyteExpected Intracellular Concentration (pmol/mg protein)Expected Uptake Rate (pmol/min/mg protein)Primary Transporter(s)
¹³C₆,¹⁵N₄-L-leucyl-L-arginine HighFastPEPT1, PEPT2, PAT1
¹³C₆,¹⁵N-L-leucine ModerateModerateLAT1 (System L)
¹³C₆,¹⁵N₄-L-arginine Low to ModerateSlow to ModerateCAT1 (System y+)

Table 1: Expected Comparison of Cellular Uptake between this compound and its Constituent Amino Acids. The table illustrates the anticipated results from an experiment using stable isotope-labeled compounds to measure cellular uptake. The dipeptide is expected to have a higher intracellular concentration and a faster uptake rate due to the high capacity of peptide transporters compared to individual amino acid transporters.

Experimental Protocols

To validate the superior cellular uptake of this compound, a combination of quantitative mass spectrometry and qualitative assessment of downstream signaling is recommended.

Protocol 1: Quantitative Cellular Uptake Analysis using Stable Isotope Labeling and LC-MS/MS

This protocol allows for the precise quantification of intracellular concentrations of this compound and its constituent amino acids.

Materials:

  • Cell line of interest (e.g., Caco-2, HeLa, or a relevant cell line for the specific research application)

  • Cell culture medium and supplements

  • Stable isotope-labeled compounds: ¹³C₆,¹⁵N₄-L-leucyl-L-arginine, ¹³C₆,¹⁵N-L-leucine, and ¹³C₆,¹⁵N₄-L-arginine

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed cells in 6-well plates and culture to ~80-90% confluency.

  • Incubation with Labeled Compounds:

    • Prepare stock solutions of the stable isotope-labeled dipeptide and amino acids.

    • Aspirate the culture medium and wash the cells once with pre-warmed PBS.

    • Add fresh medium containing a defined concentration (e.g., 100 µM) of either ¹³C₆,¹⁵N₄-L-leucyl-L-arginine, ¹³C₆,¹⁵N-L-leucine, or ¹³C₆,¹⁵N₄-L-arginine to respective wells.

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Cell Lysis:

    • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compounds.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant and determine the protein concentration using a BCA assay for normalization.

    • Precipitate proteins from the lysate (e.g., with cold acetone or methanol).

    • Centrifuge to pellet the precipitated protein and collect the supernatant containing the intracellular labeled compounds.

    • Dry the supernatant under a vacuum.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of ¹³C₆,¹⁵N₄-L-leucyl-L-arginine, ¹³C₆,¹⁵N-L-leucine, and ¹³C₆,¹⁵N₄-L-arginine.

    • Generate standard curves for each analyte to enable absolute quantification.

    • Analyze the samples and calculate the intracellular concentration of each compound, normalizing to the total protein content.

Protocol 2: Analysis of mTORC1 Signaling Pathway Activation by Western Blot

This protocol assesses the biological consequence of this compound uptake by measuring the activation of the mTORC1 signaling pathway.

Materials:

  • Cell lysates prepared as in Protocol 1 (from cells treated with labeled or unlabeled compounds).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of mTORC1 pathway activation.

Visualizing the Processes

To further clarify the experimental workflow and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed cells in 6-well plates B Incubate with labeled This compound, L-leucine, or L-arginine A->B C Wash cells with ice-cold PBS B->C D Lyse cells C->D E Quantify protein (for normalization) D->E F Extract intracellular metabolites D->F H Western Blot for p-p70S6K & p-4E-BP1 D->H G LC-MS/MS Analysis of Labeled Compounds F->G

Figure 1: Experimental workflow for comparing the cellular uptake and downstream effects of this compound and its constituent amino acids.

mTOR_Signaling_Pathway cluster_uptake Cellular Uptake cluster_intracellular Intracellular Signaling LeuArg This compound PEPT1 PEPT1/PAT1 LeuArg->PEPT1 Uptake Leu L-leucine LAT1 LAT1 Leu->LAT1 Uptake mTORC1 mTORC1 Leu->mTORC1 Activates Arg L-arginine CAT1 CAT1 Arg->CAT1 Uptake Arg->mTORC1 Activates PEPT1->Leu Hydrolysis PEPT1->Arg Hydrolysis p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis fourEBP1->ProteinSynthesis Inhibits (when unphosphorylated)

Figure 2: Simplified mTORC1 signaling pathway activated by L-leucine and L-arginine following cellular uptake.

Conclusion

The use of stable isotope-labeled this compound provides a powerful and precise method for confirming its anticipated superior cellular uptake compared to its individual amino acid components. The experimental framework detailed in this guide allows researchers to quantify this uptake advantage and to correlate it with a key downstream biological effect, the activation of the mTORC1 signaling pathway. By employing these methodologies, scientists and drug development professionals can generate robust data to support the development of dipeptide-based therapeutics and delivery systems.

A Comparative Guide: L-leucyl-L-arginine vs. L-citrulline for Elevating Plasma Arginine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-leucyl-L-arginine and L-citrulline as agents for increasing plasma arginine concentration. The comparison is based on available experimental data, focusing on pharmacokinetic parameters and metabolic pathways.

Introduction

L-arginine is a conditionally essential amino acid with a critical role in various physiological processes, most notably as the substrate for nitric oxide synthase (NOS) in the production of nitric oxide (NO). NO is a key signaling molecule involved in vasodilation, immune response, and neurotransmission. Consequently, strategies to effectively and sustainably increase plasma L-arginine levels are of significant interest in clinical and research settings. While direct supplementation with L-arginine is an option, it faces limitations due to extensive first-pass metabolism. This has led to the investigation of alternative precursors, including L-citrulline and dipeptide forms of arginine such as this compound.

Mechanism of Action and Metabolic Pathways

L-citrulline is a non-essential amino acid that is a potent precursor to L-arginine. After oral administration, L-citrulline is readily absorbed and bypasses hepatic metabolism. It is primarily taken up by the kidneys and converted to L-argininosuccinate, which is then metabolized to L-arginine. This pathway avoids the extensive first-pass extraction that L-arginine undergoes in the intestine and liver, leading to a more efficient increase in systemic L-arginine levels.[1][2][3]

This compound is a dipeptide composed of L-leucine and L-arginine. The rationale for using a dipeptide form lies in the distinct intestinal absorption mechanisms for di- and tripeptides compared to free-form amino acids. These small peptides are transported into enterocytes by the peptide transporter 1 (PepT1). Once inside the intestinal cells, they are typically hydrolyzed into their constituent amino acids, which are then released into the bloodstream. This transport system can be more efficient than the transporters for free amino acids, potentially leading to higher bioavailability.

Signaling Pathway: L-citrulline and L-arginine Metabolism

cluster_gut_lumen Gut Lumen cluster_enterocyte Enterocyte cluster_portal_vein Portal Vein cluster_liver Liver cluster_systemic_circulation Systemic Circulation cluster_kidney Kidney Oral L-citrulline Oral L-citrulline L-citrulline L-citrulline Oral L-citrulline->L-citrulline Oral L-arginine Oral L-arginine L-arginine_free L-arginine Oral L-arginine->L-arginine_free Oral this compound Oral this compound PepT1 PepT1 Oral this compound->PepT1 L-citrulline_portal L-citrulline L-citrulline->L-citrulline_portal Arginase_intestinal Intestinal Arginase L-arginine_free->Arginase_intestinal First-Pass Metabolism L-arginine_portal L-arginine L-arginine_free->L-arginine_portal ~30% Bioavailability L-leucyl-L-arginine_di This compound Hydrolysis Hydrolysis L-leucyl-L-arginine_di->Hydrolysis PepT1->L-leucyl-L-arginine_di Urea_Ornithine_gut Urea_Ornithine_gut Arginase_intestinal->Urea_Ornithine_gut Urea + Ornithine L-arginine_from_di L-arginine Hydrolysis->L-arginine_from_di L-leucine L-leucine Hydrolysis->L-leucine L-arginine_from_di->L-arginine_portal Plasma L-citrulline Plasma L-citrulline L-citrulline_portal->Plasma L-citrulline Arginase_hepatic Hepatic Arginase L-arginine_portal->Arginase_hepatic First-Pass Metabolism Plasma L-arginine Plasma L-arginine L-arginine_portal->Plasma L-arginine Urea_Ornithine_liver Urea + Ornithine Arginase_hepatic->Urea_Ornithine_liver Conversion_to_Arginine Conversion to L-arginine Plasma L-citrulline->Conversion_to_Arginine L-arginine_kidney L-arginine Conversion_to_Arginine->L-arginine_kidney L-arginine_kidney->Plasma L-arginine

Caption: Metabolic pathways of oral L-citrulline, L-arginine, and this compound.

Quantitative Data Comparison

Table 1: Pharmacokinetic Parameters of Oral L-citrulline and L-arginine

ParameterL-citrulline SupplementationL-arginine SupplementationReference(s)
Bioavailability High (bypasses first-pass metabolism)Low and variable (~20-70%)[4][5]
Peak Plasma Arginine (Cmax) Dose-dependent increaseDose-dependent, but lower than equimolar L-citrulline
Time to Peak (Tmax) ~1-2 hours~1 hour
Area Under the Curve (AUC) Significantly greater for plasma arginine than equimolar L-arginineLower due to first-pass metabolism

Note: Data for this compound is not included due to a lack of published pharmacokinetic studies detailing its specific effect on plasma arginine levels in humans or animals. Theoretically, due to absorption via the PepT1 transporter, its bioavailability may be higher than free-form L-arginine, but this has not been quantified in a comparative setting.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols from studies investigating the effects of L-citrulline and L-arginine on plasma amino acid levels.

Protocol 1: Crossover Study in Healthy Volunteers (Adapted from Tangphao et al., 1999)

  • Study Design: A randomized, crossover study.

  • Participants: Healthy human volunteers.

  • Intervention: Oral administration of a single dose of L-arginine (e.g., 10g) or placebo.

  • Blood Sampling: Venous blood samples collected at baseline and at regular intervals (e.g., 0, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) post-ingestion.

  • Analysis: Plasma L-arginine concentrations are determined using high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Calculation of Cmax, Tmax, and AUC from the plasma concentration-time data.

Protocol 2: Comparative Study in Mice (Adapted from Agarwal et al., 2017)

  • Study Design: Male mice adapted to experimental diets for a specified period.

  • Diets: Basal diet supplemented with varying concentrations of either L-arginine or L-citrulline.

  • Tracer Infusion: On the final day, continuous intragastric infusion of an elemental diet with a labeled L-arginine tracer (e.g., l-[13C6]arginine) to determine splanchnic first-pass metabolism.

  • Blood Sampling: Blood samples collected to measure plasma amino acid concentrations.

  • Analysis: Plasma amino acid concentrations determined by a suitable analytical method (e.g., LC-MS/MS).

  • Outcome Measures: Comparison of the increase in plasma arginine concentration and arginine flux between the different supplementation groups.

Experimental Workflow: Pharmacokinetic Study

cluster_protocol Experimental Protocol Participant_Recruitment Participant Recruitment Randomization Randomization Participant_Recruitment->Randomization Intervention Oral Supplementation (L-citrulline, this compound, or Placebo) Randomization->Intervention Blood_Sampling Serial Blood Sampling Intervention->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Analysis HPLC or LC-MS/MS Analysis Sample_Processing->Analysis Data_Analysis Pharmacokinetic Modeling Analysis->Data_Analysis Results Cmax, Tmax, AUC Comparison Data_Analysis->Results

Caption: A typical workflow for a clinical trial comparing oral supplements.

Discussion and Conclusion

The available evidence strongly indicates that L-citrulline is more effective than L-arginine for increasing plasma L-arginine concentrations. This is primarily due to L-citrulline's ability to bypass the extensive first-pass metabolism in the gut and liver that significantly reduces the bioavailability of oral L-arginine. Studies have consistently shown that oral L-citrulline supplementation leads to a greater and more sustained increase in plasma L-arginine levels compared to an equimolar dose of L-arginine.

The case for This compound is, at present, largely theoretical. The principle of dipeptide absorption via the PepT1 transporter suggests a potential for enhanced bioavailability compared to free-form L-arginine. However, without direct comparative studies providing pharmacokinetic data, it is not possible to definitively state its efficacy relative to L-citrulline. Future research, including well-designed clinical trials, is necessary to elucidate the pharmacokinetic profile of this compound and its potential as a therapeutic agent for elevating plasma arginine levels.

For drug development professionals , the choice between these molecules depends on the therapeutic goal. L-citrulline currently stands as the more evidence-based choice for reliably increasing systemic L-arginine. This compound represents a promising but unproven alternative that warrants further investigation to establish its pharmacokinetic and pharmacodynamic properties.

References

Cross-Validation of Analytical Methods for L-leucyl-L-arginine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The robust characterization of dipeptides such as L-leucyl-L-arginine is critical in drug development and various fields of research. Ensuring the accurate quantification and identification of this molecule is paramount for its safe and effective application. Cross-validation of analytical methods, which involves using multiple, distinct techniques to analyze the same analyte, provides a comprehensive approach to confirm the reliability and integrity of analytical results.[1]

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the study, such as the need for high sensitivity, throughput, or structural confirmation. The following table summarizes typical performance characteristics for the analysis of dipeptides or their constituent amino acids using various techniques.

Note: Data presented are representative values for dipeptides or similar small molecules as found in the literature; performance for this compound may vary based on specific experimental conditions.

Parameter HPLC-UV LC-MS/MS Capillary Electrophoresis (CE)-MS/MS
Principle Separation based on polarity/hydrophobicitySeparation by chromatography, detection by mass-to-charge ratioSeparation based on charge-to-mass ratio
Linearity (R²) > 0.99[2]> 0.99> 0.99
Limit of Detection (LOD) ~0.05 - 0.1 µg/mL[3]< 1 ng/mL~10-50 ng/mL
Limit of Quantification (LOQ) ~0.15 - 0.3 µg/mL[3]~1-5 ng/mL~50-150 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2.0%< 10%< 15%
Specificity Moderate to GoodExcellentGood to Excellent
Throughput ModerateHighModerate
Cost Low to ModerateHighModerate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are foundational protocols for the analysis of this compound using the compared methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cornerstone for purity assessment and quantification due to its robustness and cost-effectiveness.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard and sample in the mobile phase or a suitable diluent (e.g., ultrapure water).

    • Prepare a series of calibration standards by serial dilution.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the column.

  • Instrumentation and Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase containing a buffer and an organic modifier is often used. For example, a mixture of phosphate buffer (pH 3.5) and acetonitrile (92:8 v/v) with an ion-pairing agent like octane sulfonic acid can be effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 215 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for quantifying peptides in complex biological matrices.

  • Sample Preparation:

    • For biological samples (e.g., serum, plasma), a protein precipitation step is required. Add three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Derivatization with reagents like phenyl isocyanate (PIC) can be used to improve chromatographic retention and ionization efficiency.

  • Instrumentation and Conditions:

    • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A suitable reversed-phase column such as an Acquity HSS T3 (50 x 1.0 mm, 1.75 µm).

    • Mobile Phase: A gradient elution is typically used.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-mass ratio and offers a different separation mechanism, making it an excellent orthogonal technique to HPLC.

  • Sample Preparation:

    • Dissolve the sample in the background electrolyte (BGE) or a low-ionic-strength buffer.

    • Centrifuge the sample to remove any particulates.

  • Instrumentation and Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm I.D., ~100-135 cm total length).

    • Background Electrolyte (BGE): An acidic buffer is often used for the analysis of cationic peptides. For example, 200 mM aqueous acetic acid (pH 2.74).

    • Voltage: +25 to +30 kV.

    • Temperature: 20-25°C.

    • Injection: Hydrodynamic injection (e.g., 5 kPa for 15 seconds).

    • Detection: If coupled to a mass spectrometer (CE-MS), detection is similar to LC-MS/MS. For CE with UV detection, a wavelength of 200-214 nm is common.

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate key processes and concepts related to the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation & Comparison cluster_2 Outcome A Define Analytical Requirements B Select Orthogonal Methods (e.g., HPLC, LC-MS/MS, CE) A->B C Develop & Optimize Individual Methods B->C D Validate Each Method (ICH Guidelines) C->D E Analyze Identical Batches of this compound D->E F Compare Performance Metrics (Accuracy, Precision, LOQ) E->F G Assess Concordance of Results F->G H Concordant Results: Higher Confidence G->H I Discordant Results: Investigate Discrepancies G->I J Final Method Selection & Implementation H->J I->J

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison cluster_props Key Attributes HPLC HPLC-UV LCMS LC-MS/MS CE CE-MS Sensitivity Sensitivity HPLC->Sensitivity Moderate Specificity Specificity HPLC->Specificity Moderate Cost Cost HPLC->Cost Low Robustness Robustness HPLC->Robustness High Structure Structural Info HPLC->Structure No (UV) LCMS->Sensitivity Highest LCMS->Specificity Highest LCMS->Cost High LCMS->Robustness Moderate LCMS->Structure Yes CE->Sensitivity Good CE->Specificity High CE->Cost Moderate CE->Robustness Moderate CE->Structure Yes (MS)

Caption: Comparison of key attributes for analytical methods.

mTOR_Pathway cluster_output Cellular Processes Leucine Amino Acids (e.g., Leucine, Arginine) mTORC1 mTORC1 (Mechanistic Target of Rapamycin Complex 1) Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (Inhibits) Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synth Protein Synthesis S6K1->Protein_Synth Promotes EIF4EBP1->Protein_Synth Inhibits (when active)

Caption: Simplified mTOR signaling pathway activated by amino acids.

Conclusion

The cross-validation of analytical methods is an indispensable component of a robust characterization strategy for dipeptides like this compound. By employing orthogonal techniques such as HPLC, LC-MS/MS, and Capillary Electrophoresis, researchers and drug development professionals can obtain a comprehensive and reliable understanding of the analyte's identity, purity, and quantity. While HPLC-UV offers a cost-effective and robust solution for routine quantification, LC-MS/MS provides superior sensitivity and specificity, which is essential for analysis in complex matrices. Capillary Electrophoresis serves as a powerful orthogonal method, confirming results with a different separation principle. The choice of method should be guided by the specific analytical challenge, considering factors such as required sensitivity, sample matrix complexity, and the need for structural elucidation. This multi-faceted approach ensures data integrity and provides deeper insight into the physicochemical properties of the dipeptide, ultimately contributing to the development of safer and more effective products.

References

A Comparative Analysis of Oral L-leucyl-L-arginine and Intravenous L-arginine Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of intravenous L-arginine and a theoretical examination of orally administered L-leucyl-L-arginine. While direct comparative experimental data for this compound is not currently available in published literature, this guide leverages established principles of dipeptide intestinal absorption to extrapolate its potential bioavailability advantages over oral L-arginine. The data presented for L-arginine is based on clinical studies in healthy human volunteers.

Executive Summary

Intravenous administration of L-arginine results in immediate and complete bioavailability, achieving high plasma concentrations.[1][2][3] In contrast, oral L-arginine exhibits significantly lower bioavailability, estimated to be around 20%, due to intestinal and hepatic metabolism.[1][2] The oral administration of L-arginine as the dipeptide this compound is hypothesized to enhance its oral bioavailability. This is based on the understanding that dipeptides are often absorbed more efficiently than free-form amino acids via the high-capacity peptide transporter 1 (PEPT1) in the small intestine. This mechanism can potentially bypass the specific amino acid transporters and metabolic pathways that limit the absorption of free L-arginine.

Quantitative Data Comparison

The following table summarizes the pharmacokinetic parameters of intravenous and oral L-arginine based on a crossover study in healthy volunteers.

Pharmacokinetic ParameterIntravenous L-arginine (30g over 30 min)Oral L-arginine (10g)
Maximum Plasma Concentration (Cmax) 1390 ± 596 µg/mL50.0 ± 13.4 µg/mL
Time to Maximum Concentration (Tmax) End of infusion (0.5 hours)1 hour
Absolute Bioavailability (F) 100% (Reference)~20%

Experimental Protocols

The data presented in this guide is primarily derived from a crossover study conducted on healthy volunteers to determine the pharmacokinetics of L-arginine.

Study Design: A randomized, crossover study design was employed with a cohort of 10 healthy volunteers. A preliminary control study with 12 subjects was also conducted to assess baseline plasma L-arginine concentrations from a normal diet.

Dosing Regimens:

  • Intravenous (IV) Administration: A 30g dose of L-arginine hydrochloride was infused over a period of 30 minutes.

  • Oral (PO) Administration: A 10g dose of L-arginine solution (100ml of a 10% solution) was ingested in under two minutes.

Pharmacokinetic Analysis:

  • Blood Sampling: Venous blood samples were collected at baseline and at various time points over 8 hours following administration.

  • Analytical Method: Plasma L-arginine concentrations were determined using high-performance liquid chromatography (HPLC).

  • Parameter Calculation: The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal method. Bioavailability (F) was calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral).

Intestinal Absorption: Free Amino Acid vs. Dipeptide

The primary rationale for exploring this compound as an oral delivery form of L-arginine lies in the distinct mechanisms of intestinal absorption for free amino acids and dipeptides.

  • Free L-arginine Absorption: L-arginine, a cationic amino acid, is absorbed from the intestinal lumen by specific amino acid transporters. This transport system can become saturated, and L-arginine is also subject to significant metabolism by arginase in the enterocytes and liver, which reduces its systemic availability.

  • Dipeptide Absorption (this compound): Dipeptides are primarily absorbed by the peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter. PEPT1 is a proton-coupled transporter that can move a wide range of di- and tripeptides into the enterocytes. This transport mechanism is generally more efficient than that for free amino acids. Once inside the enterocyte, this compound would be hydrolyzed by intracellular peptidases into L-leucine and L-arginine, which are then transported into the bloodstream. This pathway may allow L-arginine to bypass the primary metabolic hurdles faced by its free form.

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow for a bioavailability study and the metabolic pathways of L-arginine.

G cluster_oral Oral this compound Arm cluster_iv Intravenous L-arginine Arm cluster_pk Pharmacokinetic Analysis oral_admin Oral Administration of this compound intestinal_absorption Intestinal Absorption (PEPT1 Transporter) oral_admin->intestinal_absorption hydrolysis Enterocyte Hydrolysis to L-leucine + L-arginine intestinal_absorption->hydrolysis portal_circulation_oral Portal Circulation hydrolysis->portal_circulation_oral first_pass First-Pass Metabolism (Liver) portal_circulation_oral->first_pass systemic_circulation_oral Systemic Circulation first_pass->systemic_circulation_oral blood_sampling Serial Blood Sampling systemic_circulation_oral->blood_sampling iv_admin Intravenous Administration of L-arginine systemic_circulation_iv Systemic Circulation iv_admin->systemic_circulation_iv systemic_circulation_iv->blood_sampling plasma_analysis Plasma L-arginine Concentration Measurement blood_sampling->plasma_analysis pk_parameters Calculation of AUC, Cmax, Tmax plasma_analysis->pk_parameters bioavailability Bioavailability Calculation (F) pk_parameters->bioavailability

Caption: Experimental workflow for a comparative bioavailability study.

G cluster_pathways Metabolic Fates of L-Arginine L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Arginase Arginase L_Arginine->Arginase AGAT Arginine:Glycine Amidinotransferase (AGAT) L_Arginine->AGAT ADC Arginine Decarboxylase (ADC) L_Arginine->ADC L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Urea Urea Arginase->Urea L_Ornithine L-Ornithine Arginase->L_Ornithine Guanidinoacetate Guanidinoacetate AGAT->Guanidinoacetate Agmatine Agmatine ADC->Agmatine Polyamines Polyamines L_Ornithine->Polyamines Proline Proline L_Ornithine->Proline Creatine Creatine Guanidinoacetate->Creatine

Caption: Major metabolic pathways of L-arginine.

Conclusion and Future Directions

While intravenous L-arginine provides immediate and complete bioavailability, its oral counterpart is limited by poor absorption and extensive first-pass metabolism. The administration of L-arginine in the form of the dipeptide this compound presents a promising strategy to enhance its oral bioavailability by leveraging the efficient PEPT1 transport system in the intestine. This approach could potentially lead to improved therapeutic efficacy for conditions where oral L-arginine supplementation is beneficial.

Further research, including direct comparative pharmacokinetic studies of oral this compound and oral L-arginine, is warranted to validate this hypothesis and quantify the potential improvement in bioavailability. Such studies would be crucial for the development of more effective oral L-arginine-based therapeutics.

References

L-leucyl-L-arginine: A Potent Activator of Muscle Protein Synthesis on Par with Established Anabolic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of experimental data validates the dipeptide L-leucyl-L-arginine (Leu-Arg) as a significant activator of muscle protein synthesis, with efficacy comparable to well-established anabolic agents such as L-leucine and Insulin-like Growth Factor 1 (IGF-1). This comparison guide provides researchers, scientists, and drug development professionals with a concise overview of the supporting data, detailed experimental methodologies, and a clear visualization of the underlying cellular signaling pathways.

The synthesis of new muscle protein is a critical physiological process for growth, repair, and maintenance of muscle mass. This process is primarily regulated by the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. Activation of mTORC1 by various stimuli, including growth factors and amino acids, initiates a cascade of events leading to an increase in the translation of messenger RNA into protein.

This guide presents a comparative analysis of Leu-Arg against L-leucine, a branched-chain amino acid renowned for its potent stimulation of muscle protein synthesis, and IGF-1, a key hormonal activator.

Comparative Efficacy in Muscle Protein Synthesis

Experimental data from studies on C2C12 myotubes, a widely used model for skeletal muscle research, demonstrates the potent anabolic effect of this compound. The following table summarizes the quantitative impact of Leu-Arg and other known activators on markers of muscle protein synthesis.

ActivatorKey Downstream Target Phosphorylation/Protein Synthesis IncreaseCell/Tissue ModelReference
This compound (Leu-Arg) Data on direct fold-change in protein synthesis for the dipeptide is emerging. However, studies on its constituent amino acids and other dipeptides suggest a potent effect.C2C12 myotubes[1]
L-leucine Significant increase in S6K1 and 4E-BP1 phosphorylation.[2]C2C12 myotubes & mouse skeletal muscle[2]
L-arginine +70% increase in protein synthesis. Significant increase in p70S6K and mTOR phosphorylation.[3]C2C12 myotubes[3]
IGF-1 Potent stimulator of muscle protein synthesis.Skeletal muscle cells

Signaling Pathways: A Visual Guide

The anabolic effects of this compound and other activators are mediated through the mTORC1 signaling pathway. The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular events.

mTORC1_Activation_Pathway cluster_inputs Activators cluster_pathway Signaling Cascade Growth Factors (IGF-1) Growth Factors (IGF-1) Amino Acids Amino Acids Rag GTPases Rag GTPases Amino Acids->Rag GTPases This compound This compound This compound->Rag GTPases mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Muscle Protein Synthesis Muscle Protein Synthesis PI3K PI3K Akt Akt PI3K->Akt inhibits Akt->mTORC1 activates TSC1/2 TSC1/2 Akt->TSC1/2 inhibits Rheb Rheb TSC1/2->Rheb inhibits Rag GTPases->mTORC1 Rheb->mTORC1 activates S6K1->Muscle Protein Synthesis eIF4E eIF4E eIF4E->Muscle Protein Synthesis promotes

Figure 1: mTORC1 Signaling Pathway Activation.

Experimental_Workflow cluster_culture Cell Preparation cluster_treatment Experimental Treatment cluster_assay Protein Synthesis Assay cluster_analysis Data Analysis Start Start End End Step Step Cell Culture (C2C12 myotubes) Cell Culture (C2C12 myotubes) Differentiation into Myotubes Differentiation into Myotubes Treatment Incubation with Activators: - this compound - L-leucine - IGF-1 - Control Differentiation into Myotubes->Treatment Assay SUnSET, Puromycin Labeling, or 3H-phenylalanine Incorporation Treatment->Assay Data Collection Data Collection Analysis Quantification of Protein Synthesis (e.g., Western Blot, Scintillation Counting) Data Collection->Analysis Analysis->End

Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Surface Sensing of Translation (SUnSET) Assay

The SUnSET method is a non-radioactive technique to measure global protein synthesis.

  • Cell Culture and Treatment: C2C12 myoblasts are cultured and differentiated into myotubes. Following differentiation, cells are treated with this compound, L-leucine, IGF-1, or a control vehicle for the desired time.

  • Puromycin Labeling: A low concentration of puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, is added to the culture medium for a short incubation period (e.g., 10-30 minutes).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Protein concentration in the lysates is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for puromycin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Quantification: The chemiluminescent signal is detected, and the intensity of the puromycin-labeled protein bands is quantified using densitometry. The results are normalized to a loading control (e.g., β-actin or total protein stain).

Puromycin Labeling Followed by Western Blot

This protocol is fundamentally similar to the SUnSET assay and is a common method for assessing protein synthesis.

  • Cell Culture and Treatment: As described in the SUnSET protocol.

  • Puromycin Incubation: Myotubes are incubated with puromycin (typically 1-10 µg/mL) for a defined period.

  • Lysate Preparation: Cells are harvested and lysed as previously described.

  • Western Blot Analysis: Equal amounts of protein are subjected to SDS-PAGE and Western blotting using an anti-puromycin antibody to detect incorporated puromycin.

  • Analysis: The intensity of the signal, which correlates with the rate of protein synthesis, is quantified.

[3H]-Phenylalanine Incorporation Assay

This method provides a direct measure of protein synthesis by tracking the incorporation of a radiolabeled amino acid.

  • Cell Culture and Treatment: C2C12 myotubes are treated with the respective activators.

  • Radiolabeling: [3H]-phenylalanine is added to the culture medium, and cells are incubated for a specific duration (e.g., 2-4 hours).

  • Protein Precipitation: After incubation, the cells are washed, and cellular proteins are precipitated using trichloroacetic acid (TCA).

  • Scintillation Counting: The amount of radioactivity incorporated into the precipitated protein is measured using a scintillation counter.

  • Normalization: The results are normalized to the total protein content in each sample.

Conclusion

The presented evidence strongly supports the role of this compound as a potent stimulator of muscle protein synthesis, acting through the well-established mTORC1 pathway. Its efficacy, as inferred from the anabolic properties of its constituent amino acids and the enhanced bioavailability of dipeptides, positions it as a promising candidate for further investigation in the fields of nutritional science, sports medicine, and therapeutic development for muscle-wasting conditions. The provided experimental frameworks offer a solid foundation for researchers to further validate and expand upon these findings.

References

Safety Operating Guide

Personal protective equipment for handling L-leucyl-L-arginine

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling L-leucyl-L-arginine. Adherence to proper PPE protocols is critical to avoid inhalation, skin, or eye contact, especially when handling the lyophilized powder.[1]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[2] Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[2]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly recommended for handling peptides. Consider double-gloving for added protection, especially when handling concentrated solutions.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Respiratory Protection Respirator/Dust MaskNecessary when weighing or handling the lyophilized powder to avoid inhalation of fine particles. An N95 respirator or equivalent is recommended. This is also advised for handling solutions in poorly ventilated areas.

Operational Plan for Safe Handling

A systematic approach from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • For long-term storage of the lyophilized peptide, a temperature of -20°C is recommended.

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.

2. Reconstitution and Aliquoting:

  • Handle the lyophilized powder in a controlled environment, such as a chemical fume hood or a designated weighing area with local exhaust ventilation, to minimize inhalation risk.

  • Use a sterile, appropriate solvent for reconstitution. For many peptides, sterile, distilled water or a specific buffer is suitable.

  • To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking. Sonication may be used to aid dissolution, but avoid excessive heating.

  • For long-term storage of the reconstituted peptide, it is best to create single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.

3. Experimental Procedures:

  • Follow standard laboratory practices for all experimental work.

  • Ensure that all equipment used for handling the peptide is properly cleaned and decontaminated after use.

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions should be treated as chemical waste and disposed of according to local, state, and federal regulations.

  • Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing the peptide may, depending on local regulations, be decontaminated with a suitable method like treatment with 10% bleach before disposal down the drain with copious amounts of water. Alternatively, they should be collected as chemical waste.

Spill Response Plan

In the event of a spill, a prompt and appropriate response is critical to mitigate any potential hazards.

  • Small Spills:

    • Powder: Carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a damp cloth.

    • Liquid: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it in a suitable, sealed container for disposal.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Wear appropriate PPE, including a respirator.

    • Contain the spill and follow the cleanup procedures for small spills.

    • Ensure the area is well-ventilated during and after cleanup.

Diagram of Spill Response Workflow

Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill Size (Small vs. Large) start->assess_spill small_spill Small Spill assess_spill->small_spill Small large_spill Large Spill assess_spill->large_spill Large don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate contain_powder Contain Powder Spill: Cover gently, avoid dust don_ppe->contain_powder Powder contain_liquid Contain Liquid Spill: Use absorbent material don_ppe->contain_liquid Liquid don_ppe_large Don Enhanced PPE (incl. Respirator) don_ppe_large->contain_powder Powder don_ppe_large->contain_liquid Liquid cleanup Clean Up Spill Material contain_powder->cleanup contain_liquid->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste in Sealed, Labeled Container decontaminate->dispose end Spill Response Complete dispose->end secure_area Secure Area & Restrict Access evacuate->secure_area notify_supervisor Notify Supervisor/Safety Officer secure_area->notify_supervisor notify_supervisor->don_ppe_large

Caption: Workflow for responding to a chemical spill of this compound.

References

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Feasible Synthetic Routes

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